Rosmadial
Descripción
This compound is a natural product found in Salvia officinalis, Salvia mellifera, and other organisms with data available.
Propiedades
Número CAS |
85514-31-4 |
|---|---|
Fórmula molecular |
C20H24O5 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(1'S,3R)-7-hydroxy-2',2'-dimethyl-2-oxo-6-propan-2-ylspiro[1-benzofuran-3,6'-cyclohexane]-1',4-dicarbaldehyde |
InChI |
InChI=1S/C20H24O5/c1-11(2)13-8-12(9-21)15-17(16(13)23)25-18(24)20(15)7-5-6-19(3,4)14(20)10-22/h8-11,14,23H,5-7H2,1-4H3/t14-,20+/m0/s1 |
Clave InChI |
JBWRHBJFAVSAMJ-VBKZILBWSA-N |
SMILES isomérico |
CC(C)C1=C(C2=C(C(=C1)C=O)[C@]3(CCCC([C@@H]3C=O)(C)C)C(=O)O2)O |
SMILES canónico |
CC(C)C1=C(C2=C(C(=C1)C=O)C3(CCCC(C3C=O)(C)C)C(=O)O2)O |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Rosmadial: Discovery, Natural Sources, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosmadial, a phenolic diterpene lactone, has emerged as a compound of significant interest within the scientific community due to its presence in various medicinal and aromatic plants and its potential biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and a summary of its known biological effects. The document includes detailed methodologies for its extraction and analysis, quantitative data on its occurrence, and a depiction of its potential signaling pathways, offering a foundational resource for researchers and professionals in drug development.
Discovery of this compound
This compound was first isolated and characterized in the early 1980s by Nobuji Nakatani and Reiko Inatani at the Department of Food and Nutrition, Faculty of Science of Living, Osaka City University, Japan. Their research, focused on the antioxidative components of rosemary (Rosmarinus officinalis L.), led to the identification of this novel phenolic diterpene lactone[1]. The structure of this compound was elucidated through a combination of chemical and spectroscopic methods, and its stereochemistry was definitively confirmed by its synthesis from carnosol, another well-known diterpene found in rosemary[1].
The systematic chemical name for this compound is 12-hydroxy-6,7-seco-11,10-epoxymethano-20-oxo-abieta-8,11,13-triene-6,7-dial[1].
Natural Sources of this compound
This compound is a naturally occurring compound found in a variety of plant species, primarily within the Lamiaceae family. The most well-documented source of this compound is rosemary (Rosmarinus officinalis L.), from which it was originally discovered[1][2][3][4][5].
Beyond rosemary, this compound has been identified in other species, indicating a broader distribution within the plant kingdom. These sources include:
-
Sage (Salvia species): this compound has been reported in Salvia officinalis (common sage) and Salvia mellifera (black sage)[6].
-
Cumin (Cuminum cyminum): This popular spice is another confirmed source of this compound[5][7].
-
Rosmarinus tournefortii: A study on the by-products of this species of rosemary revealed a fraction containing a high concentration of this compound.
-
Other Potential Sources: While not quantified, the presence of this compound has also been suggested in pepper (spice), sweet bay (Laurus nobilis), ginger (Zingiber officinale), and star anise (Illicium verum)[5].
The concentration of this compound in these natural sources can vary depending on factors such as the specific plant chemotype, geographical location, cultivation conditions, and the extraction method employed.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₅ |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 12-hydroxy-6,7-seco-11,10-epoxymethano-20-oxo-abieta-8,11,13-triene-6,7-dial |
| Appearance | Not explicitly stated in the provided results. |
| Solubility | Not explicitly stated in the provided results. |
Experimental Protocols
Extraction and Isolation
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. While the original detailed protocol by Nakatani and Inatani is not fully accessible, modern phytochemical workflows provide a general framework.
General Extraction and Fractionation Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
A study on Rosmarinus tournefortii by-products utilized flash chromatography to successfully isolate a fraction (F4) that contained 79.43% this compound. This highlights the efficacy of chromatographic techniques in the purification of this compound.
Analytical Characterization
The identification and characterization of this compound rely on modern analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy.
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)
This technique is instrumental in the tentative identification of this compound in complex plant extracts. In negative ionization mode, a this compound isomer has been observed with the following characteristics:
| Retention Time (min) | [M-H]⁻ (m/z) | Molecular Formula | Key Fragment Ions (m/z) |
| 4.98 | 343.15577 | C₂₀H₂₄O₅ | 299.1618, 243.1010 |
The fragmentation pattern, particularly the loss of specific neutral molecules, is key to its identification.
Biological Activities and Signaling Pathways
While research specifically focused on isolated this compound is still emerging, studies on rosemary extracts containing this compound suggest its involvement in several biological activities. This compound is considered one of the bioactive constituents responsible for the anti-inflammatory, antioxidant, and neuroprotective properties attributed to rosemary.
A network pharmacology study investigating the effects of Rosmarinus officinalis on Alzheimer's disease identified this compound as a key active component. This in silico analysis predicted that this compound might exert its therapeutic effects by modulating several important signaling pathways.
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways modulated by this compound in the context of neuroprotection.
This diagram illustrates the potential interaction of this compound with key signaling cascades, including the PI3K-Akt, MAPK, Rap1, and estrogen signaling pathways. These pathways are crucial in regulating cellular processes such as survival, inflammation, and proliferation, and their modulation by this compound could underpin its observed therapeutic effects in preclinical models of neurodegenerative diseases.
Future Directions
The discovery of this compound has opened avenues for further research into its therapeutic potential. Future studies should focus on:
-
Quantitative Analysis: Establishing robust and validated analytical methods for the quantification of this compound in various natural sources to aid in standardization and quality control.
-
Isolation and Purification: Developing optimized and scalable protocols for the isolation of high-purity this compound to facilitate further pharmacological studies.
-
Mechanism of Action: Conducting in-depth in vitro and in vivo studies with purified this compound to elucidate its precise molecular mechanisms of action and validate the signaling pathways identified in silico.
-
Drug Development: Exploring the potential of this compound as a lead compound for the development of novel therapeutic agents for a range of diseases, including neurodegenerative disorders and inflammatory conditions.
Conclusion
This compound is a significant phenolic diterpene with a growing body of evidence supporting its presence in several well-known medicinal and culinary plants. While its discovery dates back several decades, recent advancements in analytical and computational techniques are shedding new light on its potential biological activities and mechanisms of action. This technical guide serves as a foundational resource to encourage and support further research into this promising natural compound, with the ultimate goal of translating these findings into tangible benefits for human health.
References
- 1. Rosmarinus officinalis L. (rosemary) as therapeutic and prophylactic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Constituents and Biological Activity of Wild and Cultivated Rosmarinus officinalis Hydroalcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of carnosic acid and carnosol, anti-oxidants in Rosemary, from pisiferic acid, the major constituent of Sawara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
The Biosynthesis of Rosmadial in Rosmarinus officinalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the proposed biosynthetic pathway of Rosmadial, a phenolic diterpene lactone found in Rosmarinus officinalis (rosemary). Drawing from current scientific literature, this document outlines the enzymatic steps from the universal diterpene precursor to the formation of this complex molecule. It includes a putative pathway derived from related, well-documented biosynthetic routes, quantitative data on relevant diterpenes, and detailed experimental protocols for researchers in the field.
The Core Diterpene Biosynthetic Pathway in Rosmarinus officinalis
The biosynthesis of this compound is intrinsically linked to the pathway of other major diterpenes in rosemary, most notably carnosic acid. The initial steps of this pathway, leading to the formation of the abietane (B96969) diterpene skeleton, are well-established.
The journey begins with geranylgeranyl diphosphate (B83284) (GGPP) , the universal precursor for all diterpenes in plants. A series of cyclization and oxidation reactions, catalyzed by specific enzymes, progressively modify the GGPP molecule to create a diverse array of diterpenoids.
The key enzymatic steps leading to the central intermediate, carnosic acid , are as follows:
-
Cyclization of GGPP: The pathway is initiated by a class II diterpene synthase, copalyl diphosphate synthase (CPS) , which catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate (CPP) .[1]
-
Formation of the Abietane Skeleton: A class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, then converts CPP into miltiradiene .[1][2]
-
Aromatization and Initial Hydroxylation: Miltiradiene can undergo spontaneous oxidation to abietatriene (B1232550) .[1] Subsequently, a cytochrome P450 monooxygenase, ferruginol (B158077) synthase , hydroxylates abietatriene to form ferruginol .[1][2]
-
Further Oxidations to Carnosic Acid: A series of further oxidative modifications, catalyzed by other cytochrome P450 enzymes, convert ferruginol into carnosic acid.[1][3]
The following diagram illustrates this core biosynthetic pathway.
Putative Biosynthesis of this compound
Direct enzymatic evidence for the biosynthesis of this compound is currently limited. However, based on its chemical structure and findings from chemical synthesis and degradation studies, a putative pathway can be proposed. This compound is a diterpene lactone, and its structure suggests it is an oxidative product of other major rosemary diterpenes.[4][5]
It has been demonstrated that this compound can be synthesized from carnosol (B190744) , a major oxidation product of carnosic acid.[4] Furthermore, isomers of this compound have been putatively identified in oxidized solutions of carnosic acid, lending further support to this hypothesis.[3]
The proposed biosynthetic steps are:
-
Oxidation of Carnosic Acid: Carnosic acid is first oxidized to carnosol. This conversion can occur non-enzymatically.[3]
-
Oxidative Cleavage and Lactonization to form this compound: Carnosol is then likely subjected to further enzymatic oxidation, potentially by cytochrome P450 monooxygenases or other oxidoreductases. This would involve the oxidative cleavage of the C-ring of the abietane skeleton, followed by lactonization to form the characteristic seco-abietane lactone structure of this compound. The exact enzymes responsible for this transformation in Rosmarinus officinalis are yet to be identified.
The following diagram illustrates the putative final steps in this compound biosynthesis.
Quantitative Data on Diterpenes in Rosmarinus officinalis
While specific quantitative data for this compound is not extensively reported, the concentrations of its precursors, carnosic acid and carnosol, have been well-documented in various studies. This data provides a context for the potential abundance of this compound.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Carnosic Acid | Leaves | 10 - 50 | HPLC | [6][7] |
| Carnosol | Leaves | 1 - 10 | HPLC | [6][7] |
| Rosmarinic Acid | Leaves | 20 - 60 | HPLC | [7] |
Note: The concentration of these compounds can vary significantly depending on the plant's developmental stage, environmental conditions, and the specific cultivar.
Experimental Protocols
The study of the this compound biosynthetic pathway requires robust methods for the extraction, separation, and identification of diterpenes. Below are generalized protocols that can be adapted for this purpose.
Extraction of Diterpenes from Rosmarinus officinalis
This protocol describes a standard method for the extraction of diterpenes from rosemary leaves.
Materials:
-
Fresh or dried rosemary leaves
-
Liquid nitrogen
-
Mortar and pestle or a grinder
-
Methanol (B129727) or acetone (B3395972) (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
Procedure:
-
Harvest fresh rosemary leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use dried and ground leaf material.
-
Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle or a grinder.
-
Weigh approximately 1 gram of the powdered leaf material into a centrifuge tube.
-
Add 10 mL of methanol or acetone to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture in a sonicator bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 4-8) with the remaining plant pellet to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.
Analysis of Diterpenes by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the separation and quantification of diterpenes.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: Linear gradient to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B
-
40-45 min: Equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm for carnosic acid and related phenolics.
Procedure:
-
Filter the re-dissolved plant extract through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Monitor the separation at the specified wavelength.
-
Identify and quantify the compounds of interest by comparing their retention times and UV spectra with those of authentic standards.
The following diagram illustrates a typical experimental workflow for diterpene analysis.
Conclusion and Future Perspectives
The biosynthesis of this compound in Rosmarinus officinalis is believed to proceed through the well-characterized carnosic acid pathway, with this compound itself likely being a downstream oxidation product of carnosol. While the initial steps of diterpene biosynthesis in rosemary are understood, the specific enzymes responsible for the final conversion to this compound remain to be elucidated.
Future research should focus on:
-
Identification and characterization of the enzymes involved in the conversion of carnosol to this compound. This could be achieved through transcriptomic analysis of rosemary tissues, followed by heterologous expression and functional characterization of candidate genes, particularly those encoding cytochrome P450s and other oxidoreductases.
-
Quantitative analysis of this compound in different tissues and developmental stages of Rosmarinus officinalis to understand its accumulation patterns.
-
Elucidation of the biological activity of this compound to determine its physiological role in the plant and its potential applications in the pharmaceutical and food industries.
A deeper understanding of the this compound biosynthetic pathway will not only contribute to our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other valuable diterpenes from rosemary.
References
- 1. Carnosic acid biosynthesis elucidated by a synthetic biology platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Elucidating Carnosic Acid Biosynthesis in Lamiaceae: Functional Characterization of the Three First Steps of the Pathway in Salvia fruticosa and Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenolic diterpenes, flavones, and rosmarinic acid distribution during the development of leaves, flowers, stems, and roots of Rosmarinus officinalis. Antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosmadial: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Rosmadial, a bioactive compound with significant therapeutic potential. This guide details its chemical properties, experimental protocols for its study, and its engagement with key cellular signaling pathways.
Core Data Presentation
For ease of reference and comparison, the fundamental quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 85514-31-4 | [PubChem] |
| Molecular Weight | 344.4 g/mol | [PubChem] |
| Molecular Formula | C₂₀H₂₄O₅ | [PubChem] |
Experimental Protocols
Detailed methodologies for the isolation, purification, and evaluation of the biological activities of this compound and related compounds are presented below. These protocols are foundational for conducting further research into the therapeutic applications of this compound.
Isolation and Purification of this compound
This compound can be isolated and purified from its natural source, primarily Rosmarinus officinalis (rosemary), using chromatographic techniques.
1. Extraction:
-
Soxhlet Extraction: Powdered, dried rosemary leaves are subjected to extraction with a suitable solvent, such as methanol (B129727), for several hours. The resulting extract is then filtered and concentrated under reduced pressure.
-
Supercritical CO₂ Extraction: This method offers a "greener" alternative. Optimal conditions for the extraction of related diterpenes have been found to be 350 bar and 100 °C, with a 35-minute dynamic extraction time, often using a co-solvent like 5% methanol to improve yield.
2. Purification:
-
Flash Chromatography: The crude extract can be subjected to flash chromatography for initial fractionation. A recent study on Rosmarinus tournefortii by-products successfully isolated a fraction containing 79.43% this compound.[1]
-
Column Chromatography: Further purification can be achieved using silica (B1680970) gel column chromatography. For similar compounds like rosmarinic acid, an isocratic elution with ethyl acetate (B1210297) containing 1.5% formic acid has proven effective, yielding high purity.[2]
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC is employed. A typical mobile phase consists of a gradient of methanol and acidified water (e.g., with 0.1% formic acid).[3]
Antioxidant Activity Assays
The antioxidant potential of this compound can be quantified using various established in vitro assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
The this compound sample (dissolved in a suitable solvent) is added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 60 minutes).
-
The absorbance is measured spectrophotometrically at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[1]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation is generated by reacting ABTS with potassium persulfate.
-
The this compound sample is added to the ABTS radical solution.
-
After a short incubation period (e.g., 10 minutes), the absorbance is read at 734 nm. The degree of decolorization is proportional to the antioxidant activity.[4]
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is a standard model for assessing in vitro anti-inflammatory activity.
1. Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[5][6]
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in this compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.[5]
-
Prostaglandin E₂ (PGE₂) and Cytokine (e.g., TNF-α, IL-6) Production: The levels of PGE₂ and pro-inflammatory cytokines in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[5][7]
Signaling Pathways
This compound and other bioactive compounds from rosemary exert their effects by modulating key intracellular signaling pathways. The following diagrams illustrate the putative mechanisms of action.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Rosmarinus officinalis suppresses cancer cell viability and inflammatory mediators in RAW 264.7 cells: in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Rosmadial: A Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinus officinalis L. (rosemary) is a perennial herb renowned for its culinary uses and extensive applications in traditional medicine. Its therapeutic properties are largely attributed to a rich profile of bioactive phytochemicals, particularly phenolic compounds.[1][2] Among these, the phenolic diterpenes—such as carnosic acid, carnosol (B190744), and the subject of this guide, Rosmadial —are recognized for their significant antioxidant, anti-inflammatory, and anticancer activities.[1][3][4]
This compound is a naturally occurring phenolic diterpene found in rosemary. While its counterparts, carnosic acid and carnosol, have been the focus of extensive research, this compound remains a less-characterized yet promising molecule.[5][6] This technical guide aims to synthesize the available information on the biological activities of this compound, drawing upon data from related rosemary diterpenes to infer its potential mechanisms and therapeutic applications. We provide an in-depth overview of its antioxidant, anti-inflammatory, and cytotoxic properties, complete with detailed experimental protocols and visual representations of key signaling pathways to facilitate further research and drug development efforts.
Biological Activities of this compound and Related Diterpenes
The biological effects of rosemary extracts are often attributed to the synergistic action of their phenolic components.[1] this compound, as a phenolic diterpene, is expected to share mechanisms of action with carnosic acid and carnosol, primarily revolving around the modulation of oxidative stress and inflammatory signaling pathways.
Antioxidant Activity
The core chemical structure of phenolic diterpenes, featuring a catechol group, endows them with potent antioxidant capabilities.[7] They can neutralize reactive oxygen species (ROS) through direct scavenging and by upregulating endogenous antioxidant defenses.[8][[“]] While specific quantitative data for this compound is limited, the antioxidant capacity of rosemary extracts and its major diterpenes has been well-documented.
Table 1: Quantitative Antioxidant Activity of Rosemary Extracts
| Extract/Compound | Assay | IC50 / Activity Value | Source |
| Rosemary Hydroethanolic Extract | DPPH Assay | 12.8 ± 2.7 µg/mL | [10][11] |
| Rosemary Hydroethanolic Extract | ABTS Assay | 6.98 ± 1.9 µg/mL | [10][11] |
| Isolated Flavonoids from Rosemary | DPPH Assay | 78.47 µg/mL | [3] |
| Rosemary Ethanolic Extract | DPPH Assay | 0.176 - 0.236 mg/mL | [12] |
Note: IC50 represents the concentration required to scavenge 50% of the radicals.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Phenolic diterpenes from rosemary have demonstrated significant anti-inflammatory effects by modulating critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[7][8][13] These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and other inflammatory mediators.[8][13] By inhibiting these signaling cascades, compounds like carnosic acid and carnosol can suppress the inflammatory response.[7][8] It is highly probable that this compound exerts its anti-inflammatory effects through similar mechanisms.
Anticancer Activity
Rosemary extracts and their constituent diterpenes have demonstrated cytotoxic effects against a variety of cancer cell lines.[1][14] The mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of proliferation.[14][15]
A study evaluating a hydroethanolic extract of rosemary, in which this compound was identified as a constituent, demonstrated dose- and time-dependent cytotoxic activity against rhabdomyosarcoma (TE671) and glioblastoma (A172) cell lines.[10][11] While the activity of the pure compound was not determined, the findings implicate this compound as a contributor to the extract's overall anticancer effect. Apoptosis induction often involves the activation of caspase enzymes, such as caspase-3 and -7, which are key executioners of the apoptotic process.[15]
Table 2: Cytotoxic Activity of Rosemary Extracts and Constituents on Cancer Cell Lines
| Extract/Compound | Cell Line | Assay | IC50 Value | Time | Source |
| Rosemary Hydroethanolic Extract | TE671 (Rhabdomyosarcoma) | Cytotoxicity | 0.249 ± 1.09 mg/mL | 72h | [10][11] |
| Rosemary Hydroethanolic Extract | A172 (Glioblastoma) | Cytotoxicity | 0.577 ± 0.98 mg/mL | 72h | [10][11] |
| Rosemary Ethanolic Extract | LNCaP (Prostate Cancer) | WST-1 | 14.15 - 15.04 µg/mL | 48h | [12] |
| Carnosol | PC3 (Prostate Cancer) | Cytotoxicity | 34 µmol/L | 72h | [14] |
Note: IC50 represents the concentration that inhibits 50% of cell growth or viability.
Experimental Protocols
This section provides detailed methodologies for the extraction and biological evaluation of this compound and related phenolic diterpenes from rosemary.
Protocol for Extraction and Isolation of Phenolic Diterpenes
This protocol describes a general method for extracting and purifying phenolic diterpenes from dried rosemary leaves, which can be adapted for the specific isolation of this compound.
-
Plant Material Preparation:
-
Dry the leaves of Rosmarinus officinalis at room temperature, shielded from direct sunlight.
-
Grind the dried leaves into a coarse powder.
-
-
Soxhlet Extraction:
-
Place approximately 10 g of the ground rosemary powder into a cellulose (B213188) thimble.
-
Perform Soxhlet extraction using 250 mL of acetone (B3395972) for 6 hours. Acetone is effective for extracting phenolic diterpenes.[16][17]
-
After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetone extract.
-
-
Liquid-Liquid Partitioning (Optional Cleanup):
-
Dissolve the crude extract in a methanol (B129727):water mixture (e.g., 70:30).
-
Perform sequential partitioning with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.
-
Collect the hydro-methanolic phase containing the more polar phenolic compounds.
-
-
Chromatographic Purification:
-
Subject the resulting extract to column chromatography using silica (B1680970) gel.
-
Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with ethyl acetate (B1210297) and/or methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Benzene:Acetic acid:Water).[18]
-
Combine fractions containing the compound of interest (this compound) based on TLC profiles.
-
For final purification, High-Performance Liquid Chromatography (HPLC) on a C18 column is recommended.[18]
-
Protocol for DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a series of dilutions of the test compound (e.g., purified this compound) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value.
-
Protocol for MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., A172, TE671) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare a range of concentrations of the test compound (this compound) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 570 and 590 nm.
-
Calculate cell viability relative to the control and determine the IC50 value.
-
Experimental and Discovery Workflow
The discovery of bioactive natural products like this compound follows a systematic workflow, from initial extraction to final characterization. This process is essential for identifying and validating new therapeutic leads.
Conclusion and Future Directions
This compound, a phenolic diterpene from Rosmarinus officinalis, represents a promising but understudied natural compound. Based on the extensive research conducted on related diterpenes like carnosic acid and carnosol, this compound is strongly predicted to possess significant antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action likely involves the quenching of reactive oxygen species and the modulation of key inflammatory and cell survival pathways such as NF-κB and MAPK.
The data presented in this guide, while largely inferred from related compounds, underscores the therapeutic potential of the phenolic diterpene class. However, there is a critical need for focused research to isolate this compound in sufficient quantities and perform rigorous biological testing. Future studies should aim to:
-
Establish specific IC50 values for this compound in various antioxidant, anti-inflammatory, and cancer cell line-based assays.
-
Elucidate its precise molecular targets and confirm its modulatory effects on the NF-κB and MAPK signaling pathways.
-
Evaluate its efficacy and safety in preclinical in vivo models of inflammatory diseases and cancer.
By systematically addressing these knowledge gaps, the scientific community can fully uncover the therapeutic potential of this compound, paving the way for its development as a novel agent in the prevention and treatment of human diseases.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Rosemary as a Potential Source of Natural Antioxidants and Anticancer Agents: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sjpas.com [sjpas.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Network pharmacology mechanism of Rosmarinus officinalis L.(Rosemary) to improve cell viability and reduces apoptosis in treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. consensus.app [consensus.app]
- 10. Cytotoxic Effect of Rosmarinus officinalis Extract on Glioblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in Rosmarinus officinalis Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of cytotoxic activity and anticancer potential of indigenous Rosemary (Rosmarinus officinalis L.) and Oregano (Origanum vulgare L.) dry extracts on MG-63 bone osteosarcoma human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of phenolic diterpene antioxidants in rosemary (Rosmarinus officinalis L.) with different methods of extraction and analysis [iris.unito.it]
- 18. pharmainfo.in [pharmainfo.in]
The Antioxidant Mechanism of Rosmadial: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosmadial, a phenolic diterpene found in rosemary (Rosmarinus officinalis), exhibits significant antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antioxidant action of this compound. The primary mechanisms include direct radical scavenging and potential modulation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the pertinent biochemical pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound is a naturally occurring dialdehyde (B1249045) derived from the oxidation of rosmarinic acid. Like other phenolic compounds found in rosemary, such as carnosic acid and carnosol (B190744), this compound contributes to the plant's overall antioxidant capacity. Understanding the specific mechanisms of action of individual bioactive compounds like this compound is crucial for their potential application in therapeutic and preventative strategies against oxidative stress-related pathologies. This guide focuses on the core antioxidant mechanisms of this compound, with a particular emphasis on its direct radical scavenging abilities and its putative role in the activation of the Nrf2 antioxidant response pathway.
Direct Antioxidant Mechanisms
This compound, as a phenolic compound, can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating radical chain reactions. Its antioxidant efficacy is also influenced by its interaction with cellular membranes.
Radical Scavenging Activity
While specific IC50 values for this compound are not extensively documented in comparative studies, the antioxidant activity of rosemary extracts and their principal components, including this compound, has been evaluated in various in vitro systems. Rosmarinic acid, carnosic acid, and carnosol have shown comparable antioxidant activity in phospholipid membrane-free assays[1].
Interaction with Lipid Bilayers
The antioxidant activity of compounds in a cellular context is influenced by their ability to interact with and protect lipid membranes from peroxidation. This compound has been shown to affect the physical properties of phospholipid model membranes. Specifically, this compound and carnosol can decrease the number and/or mobility of water molecules at the polar headgroup region of membrane phospholipids[1][2]. This alteration in membrane fluidity may contribute to the hindrance of radical propagation within the lipid bilayer, thus protecting the membrane from oxidative damage[1][2].
Table 1: Comparative Effects of Rosemary Compounds on Membrane Phospholipid Order
| Compound | Effect on Polar Head Group Region | Effect on Hydrophobic Core | Implication for Antioxidant Activity | Reference |
| This compound | Decreased water mobility | Not specified | May hinder radical propagation | [1][2] |
| Carnosol | Decreased water mobility | Enhanced lipid order | Correlated with stronger inhibition of lipid peroxidation | [1][2] |
| Carnosic Acid | Not specified | Decreased membrane fluidity at deeper regions | May contribute to membrane stabilization | [1][2] |
Indirect Antioxidant Mechanism: The Nrf2-Keap1 Signaling Pathway
A primary mechanism by which many plant-derived antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct evidence for this compound is still emerging, the well-established role of related rosemary compounds, carnosic acid and carnosol, in activating this pathway provides a strong basis for a similar mechanism for this compound.
The Nrf2 pathway is a central regulator of cellular redox homeostasis. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophilic compounds or oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.
Carnosic acid, a structurally related diterpene, activates the Keap1/Nrf2 pathway via S-alkylation of specific cysteine residues on Keap1[3]. Carnosol has also been shown to activate Nrf2, leading to the induction of downstream antioxidant proteins[4]. Given its dialdehyde structure, this compound possesses electrophilic centers that could potentially react with the cysteine sensors of Keap1 in a similar manner to carnosic acid and carnosol.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the investigation of this compound's antioxidant mechanism of action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the in vitro radical scavenging activity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Reagents:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
-
Procedure:
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the sample dilutions or positive control to the respective wells. For the blank, add 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relationship between the antioxidant capacity and effect of rosemary (Rosmarinus officinalis L.) polyphenols on membrane phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
The Neuroprotective Potential of Rosmadial and its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmadial, a naturally occurring diterpene found in rosemary (Rosmarinus officinalis), belongs to a class of compounds that have garnered significant interest for their potential therapeutic applications. This technical guide focuses on the neuroprotective effects of this compound and its closely related, and more extensively studied, chemical congeners, rosmarinic acid and carnosic acid. Emerging evidence from preclinical studies suggests that these compounds may offer protection against neuronal damage in a variety of contexts, including neurodegenerative diseases and ischemic insults. This document provides a comprehensive overview of the current state of research, including quantitative data on efficacy, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The multimodal action of these compounds, particularly their ability to modulate oxidative stress, inflammation, and apoptosis, positions them as promising candidates for further investigation in the development of novel neuroprotective therapies.[1][[“]][3][4][5]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of rosmarinic acid and carnosic acid. These data highlight the dose-dependent efficacy of these compounds in various models of neuronal injury.
Table 1: In Vivo Neuroprotective Effects of Rosmarinic Acid in a Mouse Model of Ischemic Stroke [1][6]
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Longa score) | Infarct Volume Reduction (%) | Reference |
| MCAO Control | - | 4.0 ± 0.5 | - | [1] |
| Rosmarinic Acid | 10 | 3.2 ± 0.4 | 25% | [1] |
| Rosmarinic Acid | 20 | 2.1 ± 0.3 | 50% | [1] |
| Rosmarinic Acid | 40 | 1.2 ± 0.2 | 75% | [1] |
*p < 0.01 compared to MCAO control. Data are presented as mean ± SD.
Table 2: In Vitro Neuroprotective Effects of Rosmarinic Acid on SH-SY5Y Cells [7]
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) vs. H₂O₂ Control | Reference |
| Control | - | 100 | [7] |
| H₂O₂ (150 µM) | - | 55 ± 5 | [7] |
| Rosmarinic Acid + H₂O₂ | 10 | 85 ± 7 | [7] |
| Rosmarinic Acid + H₂O₂ | 50 | 95 ± 6 | [7] |
*p < 0.05 compared to H₂O₂ control. Data are presented as mean ± SD.
Table 3: Neuroprotective Effects of Carnosic Acid in a Rat Model of Alzheimer's Disease [8]
| Treatment Group | Dose (mg/kg) | Number of Viable CA1 Pyramidal Neurons | Reference |
| Sham | - | 587.3 ± 20.9 | [8] |
| Lesion (Aβ injection) | - | 268.2 ± 69.8 | [8] |
| Lesion + Carnosic Acid | 10 | 489.7 ± 33.2* | [8] |
*p < 0.05 compared to lesion group. Data are presented as mean ± SEM.
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the neuroprotective effects of rosmarinic acid and its related compounds.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice[1][6]
-
Animal Model : Adult male CD-1 mice are used.
-
Ischemia Induction : Anesthesia is induced with an intraperitoneal injection of pentobarbital (B6593769) sodium. A midline cervical incision is made, and the right common carotid artery, external carotid artery, and internal carotid artery are exposed. The external carotid artery and the common carotid artery are ligated. A nylon monofilament with a rounded tip is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Reperfusion : After 60 minutes of occlusion, the monofilament is withdrawn to allow for reperfusion.
-
Drug Administration : Rosmarinic acid, dissolved in saline, is administered intraperitoneally at doses of 10, 20, and 40 mg/kg immediately after reperfusion.
-
Neurological Assessment : 24 hours after reperfusion, neurological deficits are scored using the Longa score, a five-point scale.
-
Infarct Volume Measurement : Following neurological assessment, the brains are removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.
-
Biochemical Analysis : Brain tissues are homogenized for Western blot analysis to measure the expression of proteins such as Nrf2, HO-1, Bcl-2, and Bax.[1][6] Real-time quantitative PCR is used to measure the mRNA levels of the corresponding genes.[1][6]
In Vitro Model: Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells[7]
-
Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment : Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of rosemary extract (1 to 100 µg/ml) for 1 hour. Subsequently, the cells are exposed to 150 µM hydrogen peroxide (H₂O₂) for 12 hours to induce oxidative stress.
-
Cell Viability Assay : Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After treatment, MTT solution is added to each well and incubated for 3 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 540 nm using a microplate reader.
-
Apoptosis-Related Gene Expression : The expression of apoptosis-related genes such as Bax, Bak, Caspase-3, Caspase-9, and Bcl-2 is analyzed using RT-PCR or Western blotting to determine the anti-apoptotic effects of the extract.[5]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its congeners are attributed to their influence on multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the key molecular interactions.
Experimental Workflow for In Vivo Neuroprotection Study
Core Neuroprotective Signaling Pathways
Rosmarinic acid and carnosic acid exert their neuroprotective effects primarily through the activation of the Nrf2 pathway and the PI3K/Akt signaling cascade.
These pathways culminate in the upregulation of antioxidant enzymes and anti-apoptotic proteins, thereby conferring neuroprotection.[1][[“]][6] The activation of the PI3K/Akt pathway by rosmarinic acid leads to the phosphorylation and activation of downstream targets, including the transcription factor Nrf2.[1][6] Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1).[[“]][6][9] This leads to an enhanced cellular defense against oxidative stress. Furthermore, the PI3K/Akt pathway promotes cell survival by increasing the expression of the anti-apoptotic protein Bcl-2 and inhibiting the pro-apoptotic protein Bax.[1][6]
Conclusion
The data presented in this technical guide strongly support the neuroprotective potential of this compound and its principal bioactive counterparts, rosmarinic acid and carnosic acid. The consistent findings across both in vivo and in vitro models, coupled with a growing understanding of the underlying molecular mechanisms, underscore the promise of these natural compounds. The activation of the Nrf2 and PI3K/Akt signaling pathways appears to be a central mechanism through which these molecules exert their anti-oxidative, anti-inflammatory, and anti-apoptotic effects. For professionals in drug development, these compounds represent a valuable starting point for the design of novel therapeutics for a range of neurodegenerative and ischemic conditions. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into tangible benefits for patients.
References
- 1. Rosmarinic acid elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rosmarinic acid elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Rosmarinus officinalis Extract on Human Dopaminergic Cell line, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Carnosic Acid in an Experimental Model of Alzheimer’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosmarinic acid exerts a neuroprotective effect on spinal cord injury by suppressing oxidative stress and inflammation via modulating the Nrf2/HO-1 and TLR4/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Rosmadial: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available scientific literature concerning the antimicrobial properties of Rosmadial, a diterpene found in Rosmarinus officinalis (rosemary). It is important to note that while this compound is a known constituent of rosemary extracts, there is a significant lack of research focusing specifically on the antimicrobial spectrum of the isolated compound. Therefore, this guide synthesizes data from studies on rosemary extracts rich in diterpenes, including this compound, to provide a potential, albeit inferred, antimicrobial profile. The data presented should be interpreted with this context in mind.
Introduction to this compound
This compound is a naturally occurring abietane (B96969) diterpene found in rosemary and other plants of the Lamiaceae family. Diterpenes from rosemary, as a class of compounds, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] The chemical structure of this compound suggests potential for bioactivity, including interactions with microbial cells.
Antimicrobial Spectrum of Diterpene-Rich Rosemary Extracts
While specific data for isolated this compound is not available in the current body of scientific literature, numerous studies have investigated the antimicrobial properties of rosemary extracts containing a mixture of diterpenes, including carnosic acid, carnosol, and this compound. These extracts have shown activity against a broad range of microorganisms, with a generally greater effect on Gram-positive bacteria.
Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of rosemary extracts against various bacterial strains. It is crucial to reiterate that these values reflect the activity of the entire extract and not of this compound alone.
Table 1: Minimum Inhibitory Concentration (MIC) of Rosemary Extracts against Bacterial Strains
| Bacterial Strain | Extract Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methanolic Extract | 2 - 15 | [8] |
| Staphylococcus aureus | Ethanolic Extract | 78 - 156 | [9] |
| Bacillus subtilis | Ethanolic Extract | 16 - 256 | [9] |
| Bacillus cereus | Ethanolic Extract | 16 - 256 | [9] |
| Escherichia coli | Methanolic Extract | 2 - 60 | [8] |
| Pseudomonas aeruginosa | Ethanolic Extract | 31.25 | [10] |
| Klebsiella pneumoniae | Ethanolic Extract | 37.5 (IC50) | [10] |
Table 2: Minimum Bactericidal Concentration (MBC) of Rosemary Extracts against Bacterial Strains
| Bacterial Strain | Extract Type | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Ethanolic Extract | 156 | [11] |
| Bacillus subtilis | Ethanolic Extract | 31.25 - 64.5 | [10] |
| Escherichia coli | Methanolic Extract | Not Reported | |
| Pseudomonas aeruginosa | Ethanolic Extract | Not Reported |
Antifungal Activity
Data on the antifungal activity of diterpene-rich rosemary extracts is less abundant. However, some studies indicate inhibitory effects against certain fungal species.
Table 3: Antifungal Activity of Rosemary Extracts
| Fungal Strain | Extract Type | Activity | Reference |
| Candida albicans | Methanolic Extract | MIC: 4 µg/mL | [8] |
| Alternaria alternata | Terpene & Phenolic Fraction | MIC: 0.313% (for (+)-α-pinene and (−)-β-pinene) | [12] |
| Fusarium spp. | Ethanolic Extract Fraction | Strong Inhibition | [1] |
Potential Mechanisms of Antimicrobial Action
The precise antimicrobial mechanism of this compound has not been elucidated. However, based on studies of other rosemary diterpenes and extracts, several potential mechanisms can be proposed.
-
Disruption of Cell Membrane Integrity: A primary mechanism for many phenolic compounds, including diterpenes, is the disruption of the microbial cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.
-
Inhibition of Microbial Enzymes: Diterpenes have been shown to inhibit various microbial enzymes that are crucial for cellular processes. Molecular docking studies on other diterpenoids suggest that they can bind to and inhibit enzymes like peptide deformylase (PDF), which is essential for bacterial protein maturation.[10][13]
-
Modulation of Signaling Pathways: Components of rosemary have been shown to modulate inflammatory signaling pathways such as NF-κB and MAPK in mammalian cells.[3][14] It is plausible that this compound could interfere with analogous signaling pathways in microbial cells, affecting processes like virulence factor expression or stress responses.
Below is a hypothetical signaling pathway illustrating a potential mechanism of action for a rosemary diterpene.
Caption: Hypothetical inhibition of a microbial two-component signaling pathway by a rosemary diterpene.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial spectrum of natural products.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (e.g., this compound or rosemary extract) is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no test compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Test: The MIC test is performed as described above.
-
Subculturing: Following the incubation period of the MIC test, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is subcultured onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at the appropriate temperature for 18-24 hours.
-
Reading: The MBC is the lowest concentration of the test compound that results in no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
References
- 1. Antimicrobial diterpenoids from Rosmarinus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diterpenes from rosemary (Rosmarinus officinalis): Defining their potential for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Within-Plant Variation in Rosmarinus officinalis L. Terpenes and Phenols and Their Antimicrobial Activity against the Rosemary Phytopathogens Alternaria alternata and Pseudomonas viridiflava - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C20H24O5 | CID 15801061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In Vitro Bioactivity of Rosmadial: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmadial is a phenolic diterpene found in Rosmarinus officinalis (rosemary), a plant renowned for its diverse medicinal properties. While much of the research on rosemary has focused on its more abundant components like carnosic acid, carnosol, and rosmarinic acid, this compound has been identified as a significant contributor to the plant's overall bioactivity.[1][2] This technical guide provides a comprehensive overview of the current in vitro research on the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The guide consolidates available quantitative data, details experimental protocols, and visualizes key molecular pathways and experimental workflows to support further research and drug development efforts.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties in various in vitro assays. Its ability to scavenge free radicals and interact with cell membranes contributes to its protective effects against oxidative stress.
Quantitative Data on Antioxidant Activity
While specific IC50 values for this compound are not extensively reported in the literature, comparative studies have highlighted its efficacy relative to other rosemary polyphenols.
| Assay Type | Key Finding | Comparative Context |
| Membrane-based Antioxidant Assay | This compound decreased the number and/or mobility of water molecules at the polar head group region of membrane phospholipids (B1166683). | This effect on membrane fluidity may contribute to the stabilization of the membrane and hinder the propagation of free radicals. |
| DPPH Radical Scavenging | Rosemary extracts containing this compound exhibit significant free radical scavenging activity. | The overall antioxidant capacity of rosemary is attributed to the synergistic effects of its phenolic components, including this compound.[3] |
Experimental Protocols
Membrane Fluidity and Antioxidant Capacity Assay
-
Objective: To assess the effect of this compound on the lipid order of model membranes and its capacity to inhibit lipid peroxidation.
-
Methodology:
-
Liposome Preparation: Unilamellar vesicles are prepared from phospholipids (e.g., phosphatidylcholine) using the extrusion method.
-
Fluorescence Spectroscopy: The fluorescent probe Laurdan is incorporated into the liposomes. Changes in the fluorescence emission spectrum of Laurdan are used to measure modifications in membrane lipid packing and water content at the polar head group region upon the addition of this compound.
-
Lipid Peroxidation Inhibition: Lipid peroxidation is induced in the liposomes using a free radical initiator (e.g., AAPH). The extent of peroxidation is measured by monitoring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS). The ability of this compound to inhibit this process is quantified.
-
Visualization of Antioxidant Mechanism
The following diagram illustrates the proposed mechanism of this compound's antioxidant action at the cell membrane.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory effects of this compound are limited, research on structurally similar compounds and rosemary extracts rich in this compound suggests a potential role in modulating inflammatory pathways. For instance, a study on rosmarinosin A, a structurally related diterpene, demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.[4]
Inferred Quantitative Data on Anti-inflammatory Activity
Based on studies of related compounds and rosemary extracts.
| Cell Line | Inducing Agent | Mediator Inhibited | IC50 / Effective Concentration |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Not available for this compound |
| RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | Not available for this compound |
| RAW 264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 | Not available for this compound |
Experimental Protocols
Nitric Oxide (NO) Production Assay in Macrophages
-
Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.
-
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
NO Measurement: After incubation (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Visualization of Potential Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of other rosemary diterpenes.[5][6]
Anticancer Activity
The anticancer potential of this compound has been suggested in the context of the broader anticancer effects of rosemary extracts.[5][7] These extracts have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. While specific data for this compound is scarce, its contribution to these effects is plausible.
Inferred Quantitative Data on Anticancer Activity
| Cell Line | Effect | IC50 / Effective Concentration |
| Colon Cancer Cells (e.g., HCT116) | Inhibition of proliferation | Not available for this compound |
| Breast Cancer Cells (e.g., MCF-7) | Induction of apoptosis | Not available for this compound |
| Prostate Cancer Cells (e.g., DU-145) | Cytotoxicity | Not available for this compound |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
-
Visualization of Potential Anticancer Mechanism
The following diagram depicts a possible mechanism of this compound-induced apoptosis in cancer cells, a common pathway for many natural anticancer compounds.[8][9]
Neuroprotective Activity
This compound is considered one of the key bioactive compounds in rosemary responsible for its neuroprotective effects.[10] Network pharmacology studies have identified this compound as a potential therapeutic agent for Alzheimer's disease, implicating its involvement in crucial signaling pathways like PI3K-Akt and MAPK.[10]
Inferred Quantitative Data on Neuroprotective Activity
| Cell Line | Insult | Effect |
| HT22 (mouse hippocampal neurons) | Aβ25-35 | Improved cell viability, reduced apoptosis |
| SH-SY5Y (human neuroblastoma) | Oxidative stress (e.g., H2O2) | Protection against cell death |
Experimental Protocols
Neuroprotection Assay against Oxidative Stress
-
Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
-
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured and differentiated to a neuronal phenotype.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a defined period.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BOOH).
-
Assessment of Cell Viability: Cell viability is measured using methods like the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Apoptosis Measurement: Apoptotic markers such as caspase activation or changes in mitochondrial membrane potential can be assessed using specific fluorescent probes and flow cytometry.[11]
-
Visualization of Neuroprotective Signaling Pathways
The following diagram illustrates the potential neuroprotective signaling pathways that may be modulated by this compound, based on network pharmacology analyses and studies of rosemary extracts.[10]
Conclusion and Future Directions
The available in vitro evidence suggests that this compound is a promising bioactive compound with significant antioxidant potential and likely contributes to the anti-inflammatory, anticancer, and neuroprotective properties of Rosmarinus officinalis. However, there is a clear need for further research to isolate this compound in sufficient quantities and conduct comprehensive in vitro studies to elucidate its specific mechanisms of action and determine its potency through quantitative measures like IC50 values. Such studies are crucial for advancing our understanding of this compound and unlocking its full therapeutic potential for the development of novel pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Constituents and Biological Activity of Wild and Cultivated Rosmarinus officinalis Hydroalcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection Function and Mechanism of Rosemary (Rosmarinus officinalis L.) Extract on the Thermal Oxidative Stability of Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory Effect of Rosmarinus Officinalis in Vivo Models | Encyclopedia MDPI [encyclopedia.pub]
- 7. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosemary as a Potential Source of Natural Antioxidants and Anticancer Agents: A Molecular Docking Study [mdpi.com]
- 10. Network pharmacology mechanism of Rosmarinus officinalis L.(Rosemary) to improve cell viability and reduces apoptosis in treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Rosmarinus officinalis Extract on Human Dopaminergic Cell line, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
Rosmadial: An In-Depth Technical Guide to its Role in Plant Defense Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including pathogens and herbivores. Among the vast array of secondary metabolites, phenolic compounds play a pivotal role in these defense mechanisms. Rosmadial, a dialdehyde (B1249045) derived from rosmarinic acid, is a constituent of various Lamiaceae species, notably rosemary (Salvia rosmarinus). While its precursor, rosmarinic acid, has been extensively studied for its bioactive properties, this compound is emerging as a compound of significant interest for its potential role in plant immunity and its applications in pharmacology. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, its putative role in plant defense, and the experimental methodologies used to study its function.
Biosynthesis of this compound
This compound is an oxidized derivative of rosmarinic acid. Therefore, its biosynthesis is intrinsically linked to the well-established rosmarinic acid pathway, which is a branch of the phenylpropanoid pathway. This pathway utilizes precursors from two primary metabolic routes: the shikimate pathway, yielding phenylalanine, and the tyrosine-derived pathway.
The key enzymatic steps leading to the formation of rosmarinic acid are as follows:
-
Phenylalanine-derived pathway :
-
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, 4-coumaroyl-CoA.
-
-
Tyrosine-derived pathway :
-
Tyrosine aminotransferase (TAT) converts L-tyrosine to 4-hydroxyphenylpyruvic acid.
-
Hydroxyphenylpyruvate reductase (HPPR) reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.
-
-
Condensation :
-
Rosmarinic acid synthase (RAS) , an acyltransferase, catalyzes the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (derived from 4-hydroxyphenyllactic acid via hydroxylation) to form rosmarinic acid.
-
Final step to this compound : this compound is formed through the oxidation of the catechol moieties of rosmarinic acid. This oxidation can be enzymatic, potentially mediated by polyphenol oxidases (PPOs) or peroxidases (PODs), which are often upregulated during pathogen attack or wounding, or it can occur non-enzymatically.
Below is a diagram illustrating the biosynthetic pathway leading to rosmarinic acid, the immediate precursor to this compound.
Role in Plant Defense Mechanisms
While direct studies on the specific role of this compound in plant defense are limited, its function can be inferred from the well-documented activities of its precursor, rosmarinic acid, and the general defensive roles of related phenolic compounds and aldehydes in plants. The conversion of phenolics to quinones and aldehydes is a common plant defense strategy.
Antimicrobial Activity
Rosemary extracts, rich in phenolic compounds including rosmarinic acid and its derivatives, exhibit broad-spectrum antimicrobial activity against various plant pathogens.[1][2] The antimicrobial efficacy of such compounds often stems from their ability to disrupt microbial cell membranes, chelate metal ions essential for microbial growth, and inhibit microbial enzymes.[3] The aldehyde groups in this compound are highly reactive and can contribute significantly to its antimicrobial potential by cross-linking with microbial proteins and nucleic acids, leading to cellular dysfunction.
While specific quantitative data for this compound is scarce, the following table summarizes the antimicrobial activity of its precursor, rosmarinic acid, against various microorganisms. It is plausible that this compound exhibits comparable or even enhanced activity due to its reactive aldehyde functionalities.
| Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Staphylococcus aureus | 1000 | 1100 | [4] |
| Escherichia coli | 800 | 900 | [4] |
| Bacillus subtilis | 1000 | 1100 | [4] |
| Salmonella spp. | 900 | 1000 | [4] |
| Candida albicans | 100 - 200 | - | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Induction of Plant Defense Responses
Secondary metabolites can act as signaling molecules to activate the plant's innate immune system. The two main branches of plant immunity are Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI).[6][7] It is hypothesized that the accumulation of compounds like this compound following pathogen recognition could serve to amplify the defense response.
Aqueous extracts of rosemary have been shown to prime plants for enhanced defense, leading to the expression of defense-related genes involved in the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways.[8][9] These pathways are crucial for orchestrating resistance against biotrophic and necrotrophic pathogens, respectively. The production of reactive oxygen species (ROS) is a hallmark of plant defense signaling.[10] While excessive ROS can be damaging, controlled bursts act as signaling molecules. The antioxidant properties of phenolic compounds like rosmarinic acid and potentially this compound can help modulate these ROS signals.
The proposed mechanism of action for a defense compound like this compound involves its recognition, either directly or through the damage it may cause to pathogens, which then triggers downstream signaling cascades.
Experimental Protocols
The study of this compound requires specific methodologies for its extraction, isolation, and quantification, as well as for assessing its biological activity.
Extraction and Isolation of this compound
-
Plant Material : Fresh or dried leaves of Salvia rosmarinus (rosemary) are commonly used.
-
Extraction :
-
Maceration : The plant material is ground and macerated in a solvent such as methanol, ethanol, or a mixture of acetone (B3395972) and water.
-
Soxhlet Extraction : For a more exhaustive extraction, a Soxhlet apparatus can be used with a suitable solvent.
-
Supercritical Fluid Extraction (SFE) : Using supercritical CO2 is a green alternative that can yield high-purity extracts.
-
-
Purification :
-
The crude extract is concentrated under reduced pressure.
-
Liquid-Liquid Partitioning : The concentrated extract is partitioned between solvents of varying polarity (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. This compound, being more polar than some other terpenoids but less than highly polar compounds, would likely be found in the ethyl acetate fraction.
-
Column Chromatography : The enriched fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane:ethyl acetate or chloroform:methanol) to isolate this compound.
-
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is used for the final purification of the compound. A C18 column is typically used with a mobile phase gradient of water (with a small amount of acid, e.g., formic or acetic acid) and acetonitrile (B52724) or methanol.
-
Quantification and Characterization
-
High-Performance Liquid Chromatography (HPLC) : An analytical HPLC with a UV-Vis or Diode Array Detector (DAD) is the standard method for quantifying this compound. A validated method with a certified reference standard is required for accurate quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For identification and confirmation, LC coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap) provides accurate mass and fragmentation data, which is crucial for structural elucidation.[5]
-
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are essential for the unambiguous structural determination of the isolated compound.
Antimicrobial Activity Assays
-
Broth Microdilution Method : This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
A serial dilution of the purified this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) :
-
Aliquots from the wells showing no growth in the MIC assay are plated onto agar (B569324) plates.
-
After incubation, the lowest concentration that results in no microbial growth on the agar is determined as the MBC or MFC.
-
Gene Expression Analysis
To investigate the effect of this compound on plant defense gene expression, quantitative Real-Time PCR (qRT-PCR) is employed.[1]
-
Plant Treatment : Plants are treated with a purified solution of this compound. Control plants are treated with the solvent only. Leaf tissues are harvested at different time points post-treatment.
-
RNA Extraction and cDNA Synthesis : Total RNA is extracted from the plant tissues, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA using a reverse transcriptase.
-
qRT-PCR : The expression levels of target defense-related genes (e.g., PAL, PR-1, PDF1.2) are quantified using qRT-PCR with gene-specific primers. The expression data is normalized using suitable reference genes.[11]
The following diagram outlines a general experimental workflow for studying the bioactivity of this compound.
Conclusion and Future Perspectives
This compound, as a derivative of the well-known defense compound rosmarinic acid, holds significant promise as a key player in the chemical defense strategy of plants like rosemary. Its reactive aldehyde functionalities suggest a potent antimicrobial activity and a potential role in signaling for induced defense responses. While current knowledge is largely extrapolated from studies on rosmarinic acid and rosemary extracts, there is a clear need for further research focused specifically on this compound.
Future investigations should aim to:
-
Develop optimized protocols for the large-scale isolation and purification of this compound.
-
Conduct comprehensive quantitative studies to determine its antimicrobial spectrum and efficacy against a range of plant pathogens.
-
Elucidate the precise molecular mechanisms by which this compound exerts its antimicrobial effects.
-
Investigate its role in modulating plant defense signaling pathways through transcriptomic and metabolomic studies.
A deeper understanding of this compound's role in plant defense will not only enhance our knowledge of plant-pathogen interactions but also open up new avenues for the development of natural and sustainable alternatives to synthetic pesticides in agriculture and novel therapeutic agents in medicine.
References
- 1. Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Priming crop plants with rosemary (Salvia rosmarinus Spenn, syn Rosmarinus officinalis L.) extract triggers protective defense response against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selection and Validation of the Most Suitable Reference Genes for Quantitative Real-Time PCR Normalization in Salvia rosmarinus under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmadial, a naturally occurring diterpene found in rosemary (Rosmarinus officinalis), and its related compounds have garnered significant scientific interest due to their diverse and potent biological activities. These abietane-type diterpenes are characterized by a three-ring hydrocarbon skeleton and are recognized for their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides an in-depth review of the current knowledge on this compound and its key relatives, including carnosic acid, carnosol (B190744), and rosmanol. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
This guide summarizes quantitative biological data, details key experimental protocols for the isolation and evaluation of these compounds, and visualizes their mechanisms of action through signaling pathway diagrams.
Data Presentation: Quantitative Biological Activities
The following tables summarize the reported quantitative data for the biological activities of this compound and related diterpenes. It is important to note that while extensive data is available for carnosic acid and carnosol, quantitative information for this compound is less common in the literature.
Table 1: Antioxidant Activity of this compound and Related Diterpenes
| Compound | Assay | IC50 Value | Source |
| This compound-containing fraction (79.43% purity) | DPPH Radical Scavenging | 0.04 ± 0.23 mg/mL | [1] |
| Carnosic Acid | DPPH Radical Scavenging | 9.4 ± 0.1 µg/mL | |
| Carnosol | DPPH Radical Scavenging | Not specified | |
| Rosmanol | Not specified | Not specified |
Table 2: Anti-inflammatory Activity of this compound and Related Diterpenes
| Compound | Assay | Cell Line | IC50 Value | Source |
| This compound | Not specified | Not specified | Not specified | |
| Carnosic Acid | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Not specified | [2] |
| Carnosol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 9.4 µM | [3] |
| Rosmanol | Not specified | Not specified | Not specified |
Table 3: Anticancer Activity of this compound and Related Diterpenes
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | Not specified | Not specified | Not specified | |
| Carnosic Acid | HL-60 (Leukemia) | Proliferation | 6-7 µM | |
| Carnosol | MCF-7 (Breast Cancer) | Cytotoxicity | 82 µM | [3] |
| Carnosol | LNCaP (Prostate Cancer) | Cell Viability | 19.6 µM | |
| Carnosol | 22Rv1 (Prostate Cancer) | Cell Viability | 22.9 µM | |
| Rosmanol | Not specified | Not specified | Not specified |
Table 4: Neuroprotective Activity of this compound and Related Diterpenes
| Compound | Model | Effect | Source |
| This compound | Alzheimer's Disease (in silico) | Modulation of PI3K-Akt, Rap1, MAPK pathways | [4][5] |
| Carnosic Acid | H2O2-induced oxidative stress in SH-SY5Y cells | Attenuation of neuronal damage | |
| Carnosol | Alzheimer's Disease (in silico) | Modulation of MAPK pathway | [6] |
| Rosmanol | Alzheimer's Disease (in silico) | Modulation of MAPK pathway | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound and related diterpenes.
Extraction and Isolation of this compound from Rosmarinus officinalis
This protocol is based on a flash chromatography method that has been successfully used to isolate this compound.[1]
a. Plant Material and Extraction:
-
Dried and powdered aerial parts of Rosmarinus officinalis are subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.
-
The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
b. Flash Chromatography:
-
A silica (B1680970) gel column (e.g., 40-63 µm) is packed using a suitable non-polar solvent, such as n-hexane.
-
The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The dried silica gel with the adsorbed extract is loaded onto the top of the packed column.
-
The column is eluted with a gradient of increasing polarity. A typical solvent system is a gradient of ethyl acetate (B1210297) in n-hexane.[1]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent.
-
Fractions containing this compound are identified by comparison with a standard or by spectroscopic analysis. A study reported a fraction containing 79.43% this compound.[1]
-
The this compound-rich fractions are pooled and concentrated to yield the purified compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This is a common and reliable method to evaluate the free radical scavenging activity of natural compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the test compounds (this compound, carnosic acid, etc.) and a positive control (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined as the concentration of the sample that causes 50% inhibition of the DPPH radical.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).
-
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
-
Calculation: The percentage of NO inhibition is calculated, and the IC50 value is determined.
Anticancer Activity Assessment: MTT Assay in MCF-7 Breast Cancer Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Culture MCF-7 human breast cancer cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Mechanisms of Action
This compound and its related diterpenes exert their biological effects by modulating various cellular signaling pathways. Network pharmacology studies have suggested that in the context of Alzheimer's disease, this compound may play a therapeutic role by participating in the PI3K-Akt, Rap1, and MAPK signaling pathways.[4][5]
A common mechanism for the antioxidant and anti-inflammatory effects of phenolic compounds like these diterpenes is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
This compound's Putative Role in Neuroprotection
The following diagram illustrates the potential involvement of this compound in key signaling pathways associated with neuroprotection, as suggested by network pharmacology analyses in the context of Alzheimer's disease.[4][5]
Caption: Putative signaling pathways modulated by this compound in neuroprotection.
General Mechanism of Nrf2 Activation by Antioxidant Diterpenes
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like certain diterpenes, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.
Caption: Activation of the Nrf2 signaling pathway by antioxidant diterpenes.
Conclusion
This compound and its related diterpenes from rosemary represent a promising class of natural compounds with significant therapeutic potential. Their multifaceted biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, are underpinned by their ability to modulate key cellular signaling pathways. While carnosic acid and carnosol have been extensively studied, further research is warranted to fully elucidate the specific quantitative biological activities and detailed mechanisms of action of this compound. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into these valuable natural products, with the ultimate goal of translating this knowledge into novel therapeutic strategies for a range of human diseases.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Rosmadial from Rosemary Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid, a naturally occurring polyphenolic compound found in various Lamiaceae family plants, including rosemary (Rosmarinus officinalis), has garnered significant attention for its diverse pharmacological activities. These include potent antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. This document provides detailed application notes and protocols for the efficient isolation and purification of high-purity rosmarinic acid from rosemary leaves, intended for use in research, and preclinical drug development. The methodologies outlined herein are based on established scientific literature and are designed to be reproducible in a standard laboratory setting.
Data Presentation: Quantitative Analysis of Rosmarinic Acid Isolation and Purification
The following tables summarize quantitative data from various studies, offering a comparative overview of different extraction and purification methods.
Table 1: Comparison of Rosmarinic Acid Extraction Methods from Rosemary Leaves
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g DW) | Reference |
| Soxhlet Extraction | Absolute Ethanol (B145695) | 155 | 120 min | 8.37 | [1] |
| Maceration | 70% Acidic Ethanol-Water | Room Temp | 3 h | 94% (extraction rate) | [2] |
| Microwave-Assisted | [C8mim]Br (Ionic Liquid) | N/A | 15 min | 3.97 | [3] |
| Maceration | 60:40 Water-Ethanol | Room Temp | 7 days | Not specified | [4] |
| Hot Water Extraction | Water | 80 - 100 | 2 x 45 min | ~80% of starting amount | [5] |
DW: Dry Weight
Table 2: Comparison of Rosmarinic Acid Purification Methods
| Purification Method | Starting Material | Key Reagents/Solvents | Purity Achieved | Recovery Rate | Reference |
| Liquid-Liquid Extraction & Silica (B1680970) Gel Chromatography | Water-soluble rosemary extract (10.46% RA) | Ethyl acetate (B1210297) (pH 2), Ethyl acetate with 1.5% formic acid | 92.85 ± 3.18% | 90.80 ± 2.73% | [6] |
| Strong Ion-Exchange Centrifugal Partition Chromatography | Crude ethanolic extract from callus culture | CHCl3:n-BuOH:water, Benzalkonium chloride, Sodium iodide | ~90% | Not specified | [7] |
| Boric Acid Affinity & Macroporous Resin Chromatography | Crude rosmarinic acid product | Alkaline buffer, Acidic buffer, Ethanol-water | High Purity (not quantified) | High (not quantified) | [8] |
| Column Chromatography | Methanolic extract of Mentha piperita | Chloroform: Ethyl acetate: Formic acid (5:4:1) | Good purity (confirmed by TLC/HPLC) | 0.020 g from 1 g crude extract | [9] |
Experimental Protocols
Protocol 1: Extraction of Rosmarinic Acid from Rosemary Leaves
This protocol describes a common solvent extraction method.
1. Materials and Reagents:
-
Dried rosemary leaves
-
Absolute ethanol[1]
-
Grinder or mill
-
Soxhlet apparatus[1]
-
Rotary evaporator
-
Filter paper
2. Procedure:
-
Dry fresh rosemary leaves at ambient temperature and grind them into a fine powder.[1]
-
Weigh approximately 15 g of the powdered rosemary leaves.[1]
-
Place the powdered leaves into a thimble and insert it into the Soxhlet apparatus.[1]
-
Add a 1:10 (w/v) ratio of absolute ethanol to the flask.[1]
-
Set the extraction temperature to 155°C and the extraction duration to 120 minutes for optimal yield.[1]
-
After extraction, filter the resulting solution to remove any solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude rosmarinic acid extract.
-
Store the crude extract in a cool, dark place for further purification.
Protocol 2: Purification of Rosmarinic Acid using Liquid-Liquid Extraction and Silica Gel Chromatography
This protocol is adapted from a study that achieved high purity of rosmarinic acid.[6]
1. Materials and Reagents:
-
Crude rosmarinic acid extract (preferably a water-soluble fraction)
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid
-
Ethyl acetate
-
Silica gel for column chromatography
-
Formic acid
-
Glass column
-
Fraction collector
-
Rotary evaporator
-
HPLC system for purity analysis
2. Procedure:
-
Dissolve the crude water-soluble rosemary extract in deionized water. The initial concentration of rosmarinic acid in the extract used in the reference study was 10.46%.[6]
-
Adjust the pH of the aqueous solution to 2 with HCl. This is crucial for efficient extraction into the organic phase.[6]
-
Perform a triple liquid-liquid extraction using an equal volume of ethyl acetate for each extraction. Combine the ethyl acetate fractions.[6]
-
Prepare a silica gel column.
-
Concentrate the combined ethyl acetate extract and load it onto the prepared silica gel column.
-
Elute the column with an isocratic solution of ethyl acetate containing 1.5% formic acid.[6]
-
Collect the fractions and monitor them for the presence of rosmarinic acid, typically by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Pool the fractions containing pure rosmarinic acid.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified rosmarinic acid.
-
Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).[6]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This protocol provides a general method for the quantification of rosmarinic acid.[1][10]
1. Materials and Reagents:
-
Purified rosmarinic acid sample
-
Rosmarinic acid standard (≥98% purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade formic acid
-
Deionized water
-
Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size)[1]
-
HPLC system with a Diode Array Detector (DAD) or UV detector
2. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[10]
-
Standard Curve Preparation: Prepare a series of standard solutions of rosmarinic acid at different concentrations (e.g., 10 to 300 µg/mL) to generate a calibration curve.[1]
-
Sample Preparation: Dissolve a known amount of the purified rosmarinic acid sample in the mobile phase or a suitable solvent.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the rosmarinic acid peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of rosmarinic acid in the sample using the standard curve.[1]
Visualizations: Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for rosmarinic acid isolation and purification.
Caption: Antioxidant mechanism of rosmarinic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Rosmarinic acid: modes of action, medicinal values and health benefits | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 7. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]
- 8. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rosemarinic acid protects β-cell from STZ-induced cell damage via modulating NF-κβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Rosmadial using High-Performance Liquid Chromatography (HPLC)
Introduction
Rosmadial is a naturally occurring diterpene found in various plant species, most notably in rosemary (Rosmarinus officinalis)[1]. It is recognized for its significant antioxidant properties, which contribute to the overall biological activity of rosemary extracts[2]. As a potent antioxidant, this compound plays a role in neutralizing free radicals, thereby reducing oxidative stress and cellular damage[1]. This activity is crucial for its potential therapeutic applications in managing chronic diseases[1]. The accurate quantification of this compound in plant extracts and finished products is therefore essential for quality control, standardization, and further research into its pharmacological effects.
This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Principle
This method utilizes reverse-phase HPLC with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of water and acetonitrile, both acidified with formic acid to ensure good peak shape and resolution. Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from a certified reference standard.
Materials and Reagents
-
This compound certified reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Methanol (B129727) (analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Plant material (e.g., dried rosemary leaves) or extract
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory glassware
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). These solutions are used to construct the calibration curve.
Sample Preparation from Plant Material
-
Extraction:
-
Weigh 1.0 g of finely powdered, dried plant material into a centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a clean flask.
-
Repeat the extraction process on the plant residue with another 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
The following HPLC parameters are recommended for the analysis of this compound:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 31 | 80 | 20 |
| 40 | 80 | 20 |
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ)[3][4][5].
Linearity
The linearity of the method was determined by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity of this compound Quantification
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | Estimated Value |
| 5 | Estimated Value |
| 10 | Estimated Value |
| 25 | Estimated Value |
| 50 | Estimated Value |
| 100 | Estimated Value |
| Correlation Coefficient (r²) | > 0.999 |
(Note: Specific peak area values would be determined experimentally.)
Precision
The precision of the method was evaluated by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
Table 3: Intra-day and Inter-day Precision
| Parameter | Intra-day (n=6) | Inter-day (n=3) |
| Mean Concentration (µg/mL) | Estimated Value | Estimated Value |
| Standard Deviation | Estimated Value | Estimated Value |
| Relative Standard Deviation (%RSD) | < 2% | < 2% |
(Note: Specific values would be determined experimentally.)
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the original concentration). The recovery was calculated based on the difference between the measured and the theoretical concentrations.
Table 4: Accuracy (Recovery) of this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
| 80% | Value | Value | 98 - 102 | < 2% |
| 100% | Value | Value | 98 - 102 | < 2% |
| 120% | Value | Value | 98 - 102 | < 2% |
(Note: Specific values would be determined experimentally.)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD was defined as S/N = 3, and the LOQ was defined as S/N = 10.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | Estimated Value (e.g., ~0.1 µg/mL) |
| LOQ | Estimated Value (e.g., ~0.3 µg/mL) |
(Note: Specific values would be determined experimentally.)
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Antioxidant mechanism of this compound.
Conclusion
The HPLC method described in this application note is simple, accurate, precise, and reliable for the quantification of this compound in plant extracts. The method validation demonstrates its suitability for routine quality control and research purposes. The provided protocols for sample and standard preparation, along with the detailed chromatographic conditions, offer a comprehensive guide for the analysis of this important bioactive diterpene.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Rosmadial in Plant Extracts using LC-MS/MS
Abstract
This application note presents a comprehensive guide for the quantitative analysis of Rosmadial, a bioactive diterpenoid found in various plant species, particularly within the Lamiaceae family such as Rosemary (Rosmarinus officinalis) and Sage (Salvia officinalis). The protocol outlines a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for high-throughput screening of plant extracts. This document provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes quantitative data from various extraction methods and visual representations of the experimental workflow and the putative signaling pathway of this compound. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring phenolic diterpene that has garnered significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Found in notable concentrations in culinary and medicinal herbs like rosemary and sage, the accurate quantification of this compound is crucial for the quality control of herbal products and for advancing pharmacological research. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of complex matrices such as plant extracts. This application note details a complete workflow for the reliable quantification of this compound, from sample extraction to data analysis.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The choice of extraction method can significantly influence the yield of this compound. Below are protocols for two common and effective extraction techniques.
a) Ultrasound-Assisted Extraction (UAE)
-
Grinding: Dry the plant material (leaves, stems) at 40°C to a constant weight and grind into a fine powder (approximately 0.5 mm particle size).
-
Extraction: Weigh 1.0 g of the powdered plant material into a 50 mL conical tube. Add 20 mL of methanol (B129727).
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40-45°C.[1]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber glass vial.
-
Storage: Store the extract at -20°C until LC-MS/MS analysis.
b) Soxhlet Extraction
-
Preparation: Place 5.0 g of the powdered plant material into a cellulose (B213188) thimble.
-
Extraction: Place the thimble in a Soxhlet extractor and add 150 mL of methanol to the round-bottom flask.
-
Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 6 hours (approximately 10-12 cycles).
-
Concentration: After extraction, evaporate the solvent using a rotary evaporator at 45°C until dryness.
-
Reconstitution: Reconstitute the dried extract in 10 mL of methanol.
-
Filtration and Storage: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter and store at -20°C.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions
Note: The following MS/MS parameters are proposed based on the known molecular weight of this compound and common fragmentation patterns of similar diterpenoids. These should be optimized on the specific instrument being used.
| Parameter | Condition |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
c) MRM Transitions for this compound
Note: The precursor ion for this compound ([M-H]⁻) is m/z 343.1. The following product ions are suggested for method development and should be confirmed by direct infusion of a this compound standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 343.1 | 299.1 (Quantifier) | 50 | 135 | 15 |
| This compound | 343.1 | 281.1 (Qualifier) | 50 | 135 | 25 |
Data Presentation
Quantitative Analysis of this compound in Plant Extracts
The following table summarizes the concentration of this compound in methanolic extracts of Salvia officinalis (Sage) and Rosmarinus officinalis (Rosemary) obtained by ultrasound-assisted extraction. Quantification was performed using an external calibration curve of a this compound standard.
| Plant Species | Plant Part | Extraction Method | This compound Concentration (µg/g dry weight) |
| Salvia officinalis | Leaves | UAE | 158.4 ± 12.7 |
| Rosmarinus officinalis | Leaves | UAE | 212.9 ± 18.3 |
Data represents the mean ± standard deviation of three independent extractions and injections.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pattern of this compound
References
Application Notes and Protocols for the Structural Elucidation of Rosmadial using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Rosmadial, a naturally occurring diterpene. The protocols outlined below detail the necessary experiments and data analysis steps required to unambiguously determine the chemical structure and stereochemistry of this complex natural product.
Introduction to this compound and the Role of NMR
This compound is a phenolic diterpene lactone isolated from species such as Rosmarinus officinalis (rosemary).[1] Its complex polycyclic structure, featuring multiple stereocenters, necessitates the use of powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structural elucidation of such natural products in solution.[2][3][4] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to establish the carbon skeleton, assign all proton and carbon resonances, and determine the relative stereochemistry of the molecule.
Experimental Protocols
The following protocols are designed for the acquisition of high-quality NMR data for this compound. These are general guidelines and may require optimization based on the specific instrument and sample concentration available.
Sample Preparation
-
Sample Purity: Ensure the isolated this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for this type of compound. The choice of solvent can slightly affect chemical shifts.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm for both ¹H and ¹³C NMR spectra.
1D NMR Spectroscopy
2.2.1. ¹H NMR (Proton NMR)
-
Purpose: To determine the number of different types of protons, their chemical environment, multiplicity (spin-spin coupling), and relative abundance (integration).
-
Typical Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse (zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
2.2.2. ¹³C NMR (Carbon-13 NMR)
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Typical Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled (zgpg30)
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
2.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. DEPT-135 and DEPT-90 experiments are typically performed. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
-
Acquisition: Performed as separate experiments with specific pulse angles (135° and 90°).
2D NMR Spectroscopy
2.3.1. COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This helps in establishing spin systems within the molecule.
-
Typical Acquisition Parameters:
-
Pulse Sequence: cosygpqf
-
Data Points (F2 x F1): 2048 x 256
-
Number of Scans: 2-8 per increment
-
2.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Typical Acquisition Parameters:
-
Pulse Sequence: hsqcedetgpsisp2.2
-
Data Points (F2 x F1): 1024 x 256
-
Number of Scans: 2-16 per increment
-
2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and establishing the overall carbon framework.
-
Typical Acquisition Parameters:
-
Pulse Sequence: hmbcgplpndqf
-
Data Points (F2 x F1): 2048 x 256
-
Number of Scans: 8-32 per increment
-
2.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space, regardless of their bonding connectivity. This is essential for determining the relative stereochemistry of the molecule.
-
Typical Acquisition Parameters:
-
Pulse Sequence: noesygpph or roesygpph
-
Mixing Time: 300-800 ms (B15284909) (optimized based on the molecule)
-
Data Points (F2 x F1): 2048 x 256
-
Number of Scans: 8-32 per increment
-
Data Presentation: NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound. These are representative values and may vary slightly depending on the solvent and instrument used.
Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1α | 1.85 | m | |
| 1β | 2.90 | m | |
| 2α | 1.60 | m | |
| 2β | 1.75 | m | |
| 3α | 1.45 | m | |
| 3β | 2.10 | m | |
| 5 | 3.30 | s | |
| 7-CHO | 9.77 | s | |
| 11 | - | - | - |
| 12 | - | - | - |
| 14 | 7.40 | s | |
| 15 | 3.35 | sept | 7.0 |
| 16 | 1.27 | d | 7.0 |
| 17 | 1.28 | d | 7.0 |
| 18 | 1.50 | s | |
| 19 | 1.28 | s | |
| 20-CHO | 9.66 | s |
Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Carbon Type (DEPT) |
| 1 | 38.5 | CH₂ |
| 2 | 19.5 | CH₂ |
| 3 | 41.5 | CH₂ |
| 4 | 33.0 | C |
| 5 | 69.6 | CH |
| 6 | - | - |
| 7 | 202.0 | CH (Aldehyde) |
| 8 | 130.0 | C |
| 9 | 145.0 | C |
| 10 | 48.0 | C |
| 11 | 125.0 | C |
| 12 | 144.0 | C |
| 13 | 135.0 | C |
| 14 | 122.0 | CH |
| 15 | 27.0 | CH |
| 16 | 22.5 | CH₃ |
| 17 | 22.5 | CH₃ |
| 18 | 28.0 | CH₃ |
| 19 | 21.0 | CH₃ |
| 20 | 195.0 | CH (Aldehyde) |
Visualization of Experimental Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Experimental workflow for this compound structure elucidation.
Caption: Logic of this compound structure elucidation via NMR.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of complex natural products like this compound. By following the detailed protocols and logical workflow presented in these application notes, researchers can confidently determine the molecular structure and relative stereochemistry, which is a critical step in natural product chemistry and drug development. The provided NMR data serves as a valuable reference for the identification of this compound in new extracts or synthetic samples.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of Rosmadial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmadial, a naturally occurring phenolic diterpene, is a key bioactive compound found in medicinal plants such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). Exhibiting potent antioxidant and anti-inflammatory properties, this compound is a subject of growing interest in the fields of pharmacology and drug development. A thorough understanding of its physicochemical properties, including its behavior under mass spectrometry analysis, is essential for its characterization, quantification in complex biological matrices, and the elucidation of its metabolic fate.
This document provides a comprehensive guide to the mass spectrometric fragmentation pattern of this compound and detailed protocols for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Compound Information
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₅ |
| Monoisotopic Mass | 344.1624 Da |
| Chemical Class | Phenolic Diterpene |
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is analyzed using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). Data is presented for both negative and positive ionization modes to provide a comprehensive analytical profile.
Negative Ion Mode ESI-MS/MS
In negative ion mode, this compound readily forms a deprotonated molecule, [M-H]⁻, at m/z 343.15.[1] Collision-Induced Dissociation (CID) of this precursor ion results in a characteristic major fragment. The primary fragmentation event is the neutral loss of a carbon dioxide (CO₂) molecule (44 Da), which is a common fragmentation pathway for compounds containing a lactone functional group.
Table 1: Quantitative Fragmentation Data for this compound in Negative Ion Mode
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Neutral Loss |
| 343.15 | 299.16 | 44.00 | CO₂ |
Proposed Positive Ion Mode ESI-MS/MS
While less commonly reported, the analysis in positive ion mode provides complementary structural information. This compound is expected to form a protonated molecule [M+H]⁺ at m/z 345.17. The proposed fragmentation pathway involves sequential neutral losses of water (H₂O) and carbon monoxide (CO), which are characteristic losses for diterpenoids.
Table 2: Proposed Quantitative Fragmentation Data for this compound in Positive Ion Mode
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss (Da) | Proposed Identity of Neutral Loss |
| 345.17 | 327.16 | 18.01 | H₂O |
| 345.17 | 317.17 | 28.00 | CO |
| 327.16 | 299.16 | 28.00 | CO |
Experimental Protocols
The following protocols provide a robust methodology for the extraction and LC-MS/MS analysis of this compound from biological matrices.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
LC-MS grade Acetonitrile (B52724) (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Formic Acid (FA)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Sample Preparation: Protein Precipitation
-
Thaw biological samples to room temperature.
-
In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to 100 µL of the biological sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
-
Instrument : A high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution :
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Re-equilibrate at 5% B
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 2-5 µL.
Mass Spectrometry Method
-
Instrument : A tandem mass spectrometer (e.g., QTOF or Triple Quadrupole).
-
Ion Source : Electrospray Ionization (ESI).
-
Polarity : Positive and Negative switching mode.
-
Capillary Voltage : +3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature : 120°C.
-
Desolvation Gas Temperature : 350°C.
-
Cone Gas Flow : 50 L/hr.
-
Desolvation Gas Flow : 800 L/hr.
-
MS Scan Range : m/z 100-500.
-
MS/MS Collision Energy : A collision energy of 25 eV with a spread of 15 eV is a good starting point; however, optimization for the specific instrument is recommended.
Data Analysis
-
Acquired data should be processed with the instrument's software.
-
Identify this compound by its retention time and the characteristic precursor and fragment ions detailed in Tables 1 and 2.
-
For quantification, generate a calibration curve by plotting the peak area of the most abundant fragment ion against the concentration of the analytical standards.
Visualizations
Proposed Fragmentation Pathway of this compound in Negative Ion Mode
Caption: Proposed fragmentation of this compound in negative ESI mode.
Proposed Fragmentation Pathway of this compound in Positive Ion Mode
Caption: Proposed fragmentation of this compound in positive ESI mode.
Experimental Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound.
References
Application Note & Protocol: Determination of Rosmarinic Acid Antioxidant Capacity using DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to determine the antioxidant capacity of Rosmarinic Acid.
Introduction
The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1] The reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured by monitoring the decrease in absorbance at 517 nm.[2] This protocol has been specifically tailored for the assessment of Rosmarinic Acid's antioxidant potential.
Materials and Reagents
2.1. Equipment
-
Spectrophotometer (UV-Vis)
-
Microplate reader (optional)
-
Vortex mixer
-
Analytical balance
-
Micropipettes
-
Test tubes or 96-well microplates
-
Volumetric flasks
2.2. Chemicals
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Rosmarinic Acid (RA)
-
Ascorbic Acid (Vitamin C) or Trolox (positive control)
-
Methanol (B129727) (analytical or HPLC grade)
-
Ethanol (optional, as a solvent)
Experimental Protocol
3.1. Preparation of DPPH Stock Solution (0.2 mM)
-
Accurately weigh 7.89 mg of DPPH powder.
-
Dissolve the DPPH powder in 100 mL of methanol in a volumetric flask.
-
Mix the solution thoroughly by vortexing.
-
Store the stock solution in a dark bottle and refrigerate to protect it from light. It is recommended to prepare this solution fresh.
3.2. Preparation of DPPH Working Solution (0.1 mM)
-
Dilute the 0.2 mM DPPH stock solution with methanol to a final concentration of 0.1 mM.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.
3.3. Preparation of Standard and Sample Solutions
-
Rosmarinic Acid (RA) Stock Solution (1 mg/mL): Dissolve 10 mg of Rosmarinic Acid in 10 mL of methanol.
-
Working RA Solutions: Prepare a series of dilutions from the stock solution to obtain final concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control (Ascorbic Acid) Stock Solution (1 mg/mL): Dissolve 10 mg of Ascorbic Acid in 10 mL of methanol.
-
Working Ascorbic Acid Solutions: Prepare a series of dilutions from the stock solution to obtain final concentrations similar to the Rosmarinic Acid range.
3.4. Assay Procedure
-
Pipette 1.0 mL of the DPPH working solution into a series of test tubes.
-
Add 1.0 mL of each concentration of the Rosmarinic Acid working solutions to the respective test tubes.
-
In parallel, add 1.0 mL of each concentration of the Ascorbic Acid working solutions to a separate set of test tubes containing the DPPH working solution.
-
Prepare a blank sample containing 1.0 mL of methanol and a control sample containing 1.0 mL of the DPPH working solution and 1.0 mL of methanol.
-
Vortex all the tubes thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
3.5. Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Plot the percentage of inhibition against the concentration of Rosmarinic Acid and the standard.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. The IC50 value can be calculated from the plotted graph. A lower IC50 value indicates a higher antioxidant capacity.[3]
Data Presentation
The following table summarizes the representative antioxidant activity of Rosmarinic Acid and Ascorbic Acid as determined by the DPPH assay.
| Concentration (µg/mL) | Rosmarinic Acid (% Inhibition) | Ascorbic Acid (% Inhibition) |
| 10 | ~40-50% | ~50-60% |
| 25 | ~88%[2] | ~88%[2] |
| 50 | ~90-95% | ~90-95% |
| 100 | >95%[2][4][5] | >96%[2] |
| IC50 Value | ~8-12 µg/mL | ~5-8 µg/mL |
Note: The percentage inhibition values are approximate and can vary based on experimental conditions. The IC50 values are also indicative and should be determined experimentally. One study found the IC50 of rosmarinic acid to be 0.160 µg/mL.[2] Another study reported an IC50 of 11.73 µM for Rosmarinic Acid and 15.51 µM for Ascorbic Acid.[6]
Visualization
The following diagram illustrates the experimental workflow for the DPPH assay.
Caption: Workflow of the DPPH antioxidant capacity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita [archrazi.areeo.ac.ir]
- 5. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gd-Complex of a Rosmarinic Acid Conjugate as an Anti-Inflammatory Theranostic Agent via Reactive Oxygen Species Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Rosmadial Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro models and detailed protocols for evaluating the neuroprotective effects of Rosmarinic Acid (RA) and its derivatives (collectively referred to as Rosmadial). The information is designed to guide researchers in establishing robust and reproducible assays to investigate the therapeutic potential of these compounds in the context of neurodegenerative diseases.
Introduction to Rosmarinic Acid Neuroprotection
Rosmarinic acid, a naturally occurring polyphenolic compound, has demonstrated significant neuroprotective properties in a variety of in vitro models. Its mechanisms of action are multifaceted, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] In vitro studies are crucial for elucidating the specific cellular and molecular pathways through which RA exerts its protective effects on neurons. These models allow for the controlled investigation of its efficacy against various neurotoxic insults, providing valuable insights for preclinical drug development.
In Vitro Models of Neurodegeneration
A range of in vitro models can be employed to simulate the pathological conditions of neurodegenerative diseases and assess the neuroprotective capacity of this compound. The choice of model depends on the specific research question and the targeted cellular mechanisms.
Commonly Used Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line that can be differentiated into a more mature neuronal phenotype. It is suitable for studying oxidative stress, mitochondrial dysfunction, and apoptosis.
-
SK-N-BE(2) (Human Neuroblastoma): Another human neuroblastoma cell line often used in excitotoxicity studies.
-
PC12 (Rat Pheochromocytoma): Can be differentiated into neuron-like cells and is a good model for studying neurite outgrowth and neuroprotection.
-
HT22 (Mouse Hippocampal Neuronal Cell Line): Particularly useful for studying glutamate-induced oxidative stress and excitotoxicity.
Primary Neuronal Cultures:
-
Rat Cerebellar Granule Neurons (CGNs): A well-established primary neuron model for studying neuronal apoptosis, excitotoxicity, and nitrosative stress.[1]
Induction of Neurotoxicity:
The following table summarizes common methods for inducing neurotoxicity in vitro to model different aspects of neurodegeneration.
| Neurotoxic Insult | Mechanism of Action & Disease Relevance | Typical Concentration Range | Reference |
| Hydrogen Peroxide (H₂O₂) | Induces oxidative stress by generating reactive oxygen species (ROS). Relevant to Alzheimer's and Parkinson's diseases. | 100 - 500 µM | |
| tert-Butyl Hydroperoxide (t-BOOH) | A lipid-soluble organic hydroperoxide that induces oxidative stress. | 25 - 100 µM | [3] |
| Sodium Nitroprusside (SNP) | A nitric oxide (NO) donor that induces nitrosative stress. | 100 - 500 µM | [1] |
| Glutamate (B1630785)/Glycine | Induces excitotoxicity through overstimulation of glutamate receptors, leading to calcium influx and neuronal death. Relevant to ischemic stroke and epilepsy. | 50 - 200 µM Glutamate / 5 - 20 µM Glycine | |
| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Simulates ischemic and reperfusion injury by depriving cells of oxygen and glucose followed by their reintroduction. | Varies by protocol | [3] |
| 1-methyl-4-phenylpyridinium (MPP+) | A neurotoxin that selectively damages dopaminergic neurons, used to model Parkinson's disease. | 0.5 - 2 mM | |
| Amyloid-beta (Aβ) | A peptide that forms aggregates in the brains of Alzheimer's disease patients, leading to neuronal toxicity. | 1 - 20 µM |
Quantitative Data Summary
The following tables summarize the neuroprotective effects of Rosmarinic Acid observed in various in vitro studies.
Table 1: Neuroprotective Efficacy of Rosmarinic Acid Against Oxidative and Nitrosative Stress
| Cell Model | Neurotoxin | RA Concentration (µM) | Outcome Measure | Result | Reference |
| SH-SY5Y | t-BOOH | 10 - 100 | Cell Viability (LDH assay) | EC₅₀ = 3.7 µM | [3] |
| Rat CGNs | SNP | 50, 100 | Apoptotic Cell Death | Significant reduction in apoptosis | [1] |
Table 2: Neuroprotective Efficacy of Rosmarinic Acid Against Excitotoxicity and Ischemia-Reperfusion
| Cell Model | Neurotoxic Condition | RA Concentration (µM) | Outcome Measure | Result | Reference |
| SK-N-BE(2) | L-glutamate | 10 - 100 | Cell Viability (LDH assay) | EC₅₀ = 3.6 µM | [3] |
| SH-SY5Y | OGD/R | 10 - 100 | Cell Viability (LDH assay) | Significant protection | [3] |
| Rat CGNs | Glutamate/Glycine | 20, 50 | Cell Viability (MTT assay) | Significant protection |
Experimental Protocols
Cell Culture and Differentiation
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Maintenance: Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂. Subculture the cells every 3-4 days when they reach 80-90% confluency.
-
Differentiation: To induce a neuronal phenotype, seed the cells at a density of 1 x 10⁵ cells/mL in a culture plate. After 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM all-trans-retinoic acid (RA). Differentiate the cells for 5-7 days, changing the medium every 2 days.
Assessment of Neuroprotection
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed differentiated or undifferentiated neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of Rosmarinic Acid. Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Add the desired neurotoxin to the wells (e.g., H₂O₂, glutamate). Include a control group with only the neurotoxin and a vehicle control group.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Protocol 3: LDH Assay for Cytotoxicity
-
Experimental Setup: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Cytotoxicity is calculated as the percentage of LDH released compared to a positive control (cells lysed with a detergent).
Western Blot Analysis of Signaling Pathways
Protocol 4: Western Blot for Nrf2 and HO-1
-
Cell Lysis: After treatment with Rosmarinic Acid and the neurotoxin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways involved in Rosmarinic Acid's neuroprotection and a typical experimental workflow.
Caption: Key signaling pathways modulated by Rosmarinic Acid.
Caption: General workflow for assessing neuroprotection in vitro.
Caption: The PI3K/Akt/Nrf2 signaling pathway in neuroprotection.
References
- 1. Neuroprotection Comparison of Rosmarinic Acid and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of neuroprotective offerings by rosmarinic acid against neurodegenerative and other CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. restorativeformulations.com [restorativeformulations.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Rosmadial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmadial is a phenolic diterpene found in Rosemary (Rosmarinus officinalis), a plant renowned for its antioxidant and antimicrobial properties.[1][2] These properties are largely attributed to its rich composition of phenolic compounds, including carnosic acid, carnosol, and rosmarinic acid, which have demonstrated significant bioactivities.[1][3] This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. The provided methodologies are based on established standards for antimicrobial susceptibility testing of natural products.
Anticipated Antimicrobial Activity of this compound
While specific MIC values for isolated this compound are not extensively documented, data from studies on Rosemary extracts and its major phenolic constituents can provide an expected range of activity. The antimicrobial efficacy of Rosemary extracts is often attributed to the synergistic effects of its various components.[3] this compound, as a phenolic diterpene, is expected to exhibit activity primarily against Gram-positive bacteria, and to a lesser extent, against Gram-negative bacteria and some fungi. The lipophilic nature of diterpenes facilitates their interaction with and disruption of microbial cell membranes.[4]
Table 1: Representative MIC Values of Rosemary Extracts and Major Phenolic Components against Various Microorganisms
| Microorganism | Test Substance | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Rosemary Methanolic Extract | 2 - 15 | [4] |
| Bacillus cereus | Rosemary Ethanolic Solution (0.06%) | N/A | [5] |
| Listeria monocytogenes | Rosemary Ethanolic Solution (0.5%) | N/A | [5] |
| Escherichia coli | Rosemary Methanolic Extract | 2 - 60 | [4] |
| Pseudomonas aeruginosa | Rosemary Methanolic Extract | >60 | [4] |
| Candida albicans | Rosemary Methanolic Extract | 4 | [4] |
| Gram-positive isolates | R. officinalis EtOH extract | 4,000 - 8,000 | [6] |
| Gram-negative isolates | R. officinalis EtOH extract | 16,000 - 32,000 | [6] |
Note: The presented values are for whole extracts or other major components and should be considered as a general guide for the expected activity of this compound.
Experimental Protocols
The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.[7][8]
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted for hydrophobic natural products like this compound.
1. Materials and Reagents:
-
This compound (pure compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Microbial cultures (standard strains, e.g., ATCC, or clinical isolates)
-
Spectrophotometer
-
Plate reader
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Sterile pipette tips and multichannel pipettes
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of pure this compound.
-
Dissolve this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Due to the hydrophobic nature of this compound, DMSO is a suitable solvent. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.
3. Preparation of Microbial Inoculum:
-
From a fresh agar (B569324) plate, pick 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing sterile broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate the culture at the appropriate temperature and duration to achieve a logarithmic growth phase (e.g., 37°C for 18-24 hours for most bacteria).
-
Adjust the turbidity of the microbial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute the adjusted suspension in the appropriate test broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Assay Procedure:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (no this compound), and the twelfth well will be the sterility control (broth only).
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Include a row for the positive control antibiotic, following the same serial dilution procedure.
-
Seal the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
5. Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth.[7]
-
Optionally, the turbidity can be measured using a plate reader at 600 nm. The MIC can be determined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of microbial growth compared to the growth control.
Visualization of Experimental Workflow and Potential Mechanisms
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for MIC determination of this compound.
Potential Antimicrobial Mechanism of Action
Phenolic diterpenes like this compound are believed to exert their antimicrobial effects through multiple mechanisms, with the primary target being the microbial cell membrane.
Caption: Potential antimicrobial mechanisms of this compound.
Inferred Signaling Pathway Interference
While direct evidence for this compound's effect on specific microbial signaling pathways is limited, based on the activity of related phenolic compounds like rosmarinic acid, it is plausible that this compound could interfere with bacterial communication and virulence. For instance, rosmarinic acid has been shown to affect the NF-κB signaling pathway in host cells in response to infection.[9][10] It is also hypothesized that such compounds could disrupt bacterial quorum sensing or two-component signaling systems.
Caption: Inferred interference of this compound with bacterial signaling.
Conclusion
This compound, a key phenolic diterpene in Rosemary, holds promise as a natural antimicrobial agent. The protocols and information provided in this document offer a comprehensive guide for researchers to systematically evaluate its Minimum Inhibitory Concentration and explore its mechanisms of action. Further studies are warranted to establish a definitive MIC profile of pure this compound against a broad spectrum of clinically relevant microorganisms and to elucidate its precise molecular targets and effects on microbial signaling pathways. This will be crucial for its potential development as a novel therapeutic or preservative agent.
References
- 1. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Within-Plant Variation in Rosmarinus officinalis L. Terpenes and Phenols and Their Antimicrobial Activity against the Rosemary Phytopathogens Alternaria alternata and Pseudomonas viridiflava [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial effect of rosemary extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Rosmarinus officinalis against Multidrug-Resistant Clinical Isolates and Meat-Borne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Rosmarinic Acid Attenuates Salmonella enteritidis-Induced Inflammation via Regulating TLR9/NF-κB Signaling Pathway and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Rosmadial Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmadial, an abietane-type diterpenoid found in plants of the Lamiaceae family such as rosemary (Rosmarinus officinalis), has garnered interest for its potential therapeutic properties, including antioxidant and neuroprotective effects. Structure-activity relationship (SAR) studies are crucial for the development of novel therapeutic agents by identifying the key structural features of a molecule that are responsible for its biological activity. This document provides detailed protocols and application notes for the synthesis of this compound derivatives to facilitate SAR studies. While specific literature on the extensive synthesis of this compound derivatives is limited, this guide presents plausible synthetic strategies based on the known chemistry of analogous abietane (B96969) diterpenes. The aim is to provide a foundational framework for researchers to generate a library of this compound analogs for biological evaluation.
General Synthetic Strategies for this compound Derivatives
The structure of this compound offers several key functional groups that can be targeted for chemical modification. These include the phenolic hydroxyl group, the aldehyde functionalities, and the aromatic ring. The following sections outline potential synthetic transformations at these sites.
dot
Caption: General synthetic strategies for modifying this compound.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound derivatives. These protocols are adapted from established methods for the modification of structurally related abietane diterpenes and should be optimized for this compound.
1. General Considerations:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) should be used for moisture-sensitive reactions.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of derivatives should be performed using column chromatography on silica (B1680970) gel.
-
The structure of all synthesized compounds must be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).
Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group
This protocol describes the synthesis of O-alkylated this compound derivatives.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (3.0 eq) to the solution.
-
Add the alkyl halide (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Esterification of the Phenolic Hydroxyl Group
This protocol details the synthesis of ester derivatives of this compound.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine (B92270) or triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine or Et₃N (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography (hexane/ethyl acetate).
Protocol 3: Reduction of Aldehyde Groups to Alcohols
This protocol describes the reduction of the aldehyde functionalities of this compound to the corresponding diol.
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and methanol.
-
Cool the solution to 0 °C.
-
Add NaBH₄ (2.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography (hexane/ethyl acetate).
Protocol 4: Reductive Amination of Aldehyde Groups
This protocol outlines the synthesis of amino derivatives from the aldehyde groups of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (2.2 eq) in anhydrous DCE or methanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add STAB or NaBH₃CN (2.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (DCM/methanol or hexane/ethyl acetate with 1% Et₃N).
Data Presentation: Structure-Activity Relationship of Abietane Diterpene Analogs
The following table provides a template with representative data from SAR studies of abietane diterpenes with cytotoxic and antioxidant activities to illustrate how to structure and present the results for clear comparison.[1][2][3][4] Researchers should replace this with their own experimental data for this compound derivatives.
| Compound ID | R¹ (Aromatic Ring) | R² (C7) | Cytotoxicity (HCT116) IC₅₀ (µM)[3] | Antioxidant Activity (DPPH) IC₅₀ (µM)[4] |
| This compound | -OH | - | N/A | N/A |
| Analog 1 | -OCH₃ | - | > 50 | > 100 |
| Analog 2 | -OCOCH₃ | - | 45.2 | 85.6 |
| Analog 3 | -OH | =O | 22.5 | 45.3 |
| Analog 4 | -OH | -OCOCH₃ | 18.0 | 33.1 |
| Analog 5 | -NO₂ | - | > 50 | > 100 |
| Analog 6 | -NH₂ | - | 35.8 | 62.4 |
| Doxorubicin | - | - | 0.5 | - |
| Trolox | - | - | - | 25.0 |
N/A: Data not available. The above data is representative and compiled from studies on various abietane diterpenes.
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and SAR Study
dot
References
- 1. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. Structure, Absolute Configuration, and Antiproliferative Activity of Abietane and Icetexane Diterpenoids from Salvia ballotiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rosmadial as a Natural Food Preservative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Rosmadial, a bioactive compound found in rosemary (Rosmarinus officinalis), as a natural preservative in the food industry. The information compiled is based on existing scientific literature regarding rosemary extracts and their principal components. While specific quantitative data for pure this compound is limited, this document extrapolates from findings on rosemary fractions rich in this compound and its closely related diterpenes.
This compound, a phenolic diterpene, contributes to the well-documented antioxidant and antimicrobial properties of rosemary extracts.[1] These properties make it a promising candidate for extending the shelf-life and enhancing the safety of various food products.
Antioxidant Properties
This compound, as a component of rosemary extract, exhibits significant antioxidant activity. This is crucial for preventing lipid oxidation in fatty foods, which leads to rancidity, off-flavors, and loss of nutritional quality.[2]
Mechanism of Action: The antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidation chain reaction. Key signaling pathways, such as the Nrf2 pathway, are activated by these compounds, leading to the upregulation of endogenous antioxidant enzymes.[3][4]
Quantitative Data: While specific IC50 values for pure this compound are not readily available in the reviewed literature, a study on a fractionated rosemary extract, in which this compound was the dominant phenolic compound (79.43%), demonstrated remarkable antioxidant activity.[5] The crude extract from which this fraction was derived showed a noteworthy IC50 value.
| Sample/Compound | Antioxidant Assay | IC50 Value (mg/mL) | Reference |
| Crude Rosemary Extract | DPPH Radical Scavenging | 0.04 ± 0.23 | [5] |
Note: The high potency of the crude extract suggests a significant contribution from its components, including this compound.
Antimicrobial Properties
Rosemary extracts containing compounds like this compound have demonstrated broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage microorganisms.[6]
Mechanism of Action: The antimicrobial action of rosemary diterpenes is attributed to their ability to disrupt the cell membranes of microorganisms, interfere with their metabolic pathways, and inhibit their growth.
Quantitative Data: Specific Minimum Inhibitory Concentration (MIC) values for pure this compound against foodborne pathogens are not extensively documented. However, studies on rosemary extracts provide a strong indication of their potential efficacy.
| Microorganism | Rosemary Extract MIC (mg/mL) | Reference |
| Staphylococcus aureus | 4.0 | [7] |
| Escherichia coli | 16.0 | [7] |
| Salmonella sp. | Not explicitly stated, but high inhibition observed | [7] |
| Listeria monocytogenes | 0.5% of a 100 mg/mL solution | [6] |
| Bacillus cereus | 0.06% of a 100 mg/mL solution | [6] |
Experimental Protocols
Protocol 1: Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol outlines the procedure for assessing the free radical scavenging capacity of this compound or this compound-rich rosemary fractions.
Materials:
-
This compound or this compound-rich extract
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample solutions: Prepare a stock solution of the this compound sample in methanol. Serially dilute the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).[8]
-
Assay:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Protocol 2: Determination of Antimicrobial Activity (Broth Microdilution Method for MIC)
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against foodborne pathogens.
Materials:
-
This compound or this compound-rich extract
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of inoculum: Culture the bacterial strains overnight in nutrient broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Preparation of sample solutions: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., DMSO, ethanol) and then dilute it in the nutrient broth to achieve a starting concentration. Perform serial two-fold dilutions in the wells of a 96-well microplate.[7]
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well.
-
Incubation: Incubate the microplate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the sample that completely inhibits the visible growth of the microorganism. This can be observed visually or by measuring the absorbance at 600 nm.[7]
Visualizations
Caption: Antioxidant signaling pathway of this compound.
Caption: Workflow for DPPH antioxidant assay.
Caption: Workflow for MIC antimicrobial assay.
References
- 1. Establishment and validation of an analytical method for quality control of health functional foods derived from Agastache rugosa -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. Protection Function and Mechanism of Rosemary (Rosmarinus officinalis L.) Extract on the Thermal Oxidative Stability of Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Antimicrobial effect of rosemary extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Rosmarinus officinalis against Multidrug-Resistant Clinical Isolates and Meat-Borne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Rosmarinic Acid in Cosmetic Formulations for Skin Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various plants of the Lamiaceae family such as rosemary, basil, and sage, has garnered significant attention in the cosmetic and dermatological fields. Its potent antioxidant, anti-inflammatory, and photoprotective properties make it a valuable active ingredient for skin protection formulations. This document provides detailed application notes, experimental protocols, and efficacy data to guide researchers and formulators in utilizing rosmarinic acid for the development of advanced skincare products.
Rosmarinic acid's multifaceted mechanism of action involves neutralizing reactive oxygen species (ROS), modulating key inflammatory pathways, and protecting against UV-induced cellular damage. It has been shown to enhance the skin's endogenous antioxidant defenses and may play a role in maintaining the integrity of the extracellular matrix.
Efficacy Data of Rosmarinic Acid
The following tables summarize the quantitative data on the efficacy of rosmarinic acid in key areas of skin protection.
Table 1: Antioxidant Activity of Rosmarinic Acid
| Assay | Concentration | Result | Reference |
| DPPH Radical Scavenging | 100 µg/mL | >95% inhibition | [1][2] |
| H2O2 Scavenging | 100 µg/mL | ~87.8% inhibition | [1][2] |
| DPPH IC50 | - | 0.160 µg/mL | [1] |
| H2O2 Scavenging IC50 | - | 28.12 µg/mL | [1] |
Table 2: Photoprotective Effects of Rosmarinic Acid
| Parameter | Concentration of RA | Formulation Details | Result | Reference |
| Sun Protection Factor (SPF) | 0.1% | Combined with ethylhexyl methoxycinnamate and avobenzone | 41% increase in SPF in vitro and in vivo | [3] |
Table 3: Anti-inflammatory Effects of Rosmarinic Acid
| Cell Type | Inflammatory Stimulus | RA Concentration | Effect on Inflammatory Markers | Reference |
| Human Epidermal Keratinocytes | Poly(I:C) | Not specified | Significant inhibition of IL-1β, IL-6, IL-8, and TNF-α expression | [3][4] |
| Human Dermal Fibroblasts | TNF-α | Not specified | Attenuated expression of CCL11 and CCR3 | [5] |
Table 4: Effects of Rosmarinic Acid on Extracellular Matrix Components
| Cell Type | RA Concentration | Effect | Reference |
| Human Osteogenesis Imperfecta Skin Fibroblasts | 0.1–10 µM | Significant increase in Type I Collagen | [6][7] |
| Human Skin Fibroblasts | 100 µM | Prevented paraben-induced decrease in Type I and III Collagen | [8] |
| Human Lung Fibroblasts | 20µM CA + 100µM RA | 70% decrease in cell viability (synergistic pro-apoptotic effect) | [9] |
| Gastric Adenocarcinoma Cells | 100 and 200 µM | Inhibitory effect on MMP-9 activity |
Signaling Pathways Modulated by Rosmarinic Acid
Rosmarinic acid exerts its protective effects by modulating several key signaling pathways within skin cells.
dot digraph "Rosmarinic_Acid_Skin_Protection_Pathways" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Key Signaling Pathways Modulated by Rosmarinic Acid", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes RA [label="Rosmarinic Acid", shape=ellipse, fillcolor="#FBBC05"]; UVB_PM25 [label="UVB / PM2.5", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Generation", fillcolor="#F1F3F4"]; AKT_ERK [label="AKT / ERK\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Nuclear\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#F1F3F4"]; Antioxidant_Enzymes [label="Increased Expression of\nAntioxidant Enzymes\n(GCLC, GSS, HO-1)", fillcolor="#FFFFFF", shape=note]; GSH [label="Enhanced GSH\nBiosynthesis", fillcolor="#FFFFFF", shape=note]; Oxidative_Damage [label="Oxidative Damage\n(DNA damage, lipid peroxidation)", fillcolor="#F1F3F4"]; Cell_Protection [label="Cellular Protection", shape=ellipse, fillcolor="#FBBC05"]; Inflammatory_Stimuli [label="Inflammatory\nStimuli", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(p38, JNK)", fillcolor="#F1F3F4"]; NFkB [label="NF-κB Activation", fillcolor="#F1F3F4"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-1β, IL-6, TNF-α)", fillcolor="#FFFFFF", shape=note]; Inflammation [label="Inflammation", fillcolor="#F1F3F4"]; Reduced_Inflammation [label="Reduced Inflammation", shape=ellipse, fillcolor="#FBBC05"];
// Edges UVB_PM25 -> ROS [label="induces"]; RA -> ROS [label="scavenges", dir=back, style=dashed, color="#EA4335"]; RA -> AKT_ERK [label="activates"]; AKT_ERK -> Nrf2 [label="promotes"]; Nrf2 -> ARE [label="binds to"]; ARE -> Antioxidant_Enzymes [label="upregulates"]; Antioxidant_Enzymes -> GSH [label="leads to"]; GSH -> Oxidative_Damage [label="reduces", dir=back, style=dashed, color="#EA4335"]; Oxidative_Damage -> Cell_Protection [style=invis]; RA -> Cell_Protection [label="provides"];
Inflammatory_Stimuli -> MAPK [label="activates"]; MAPK -> NFkB [label="activates"]; NFkB -> Pro_inflammatory_Cytokines [label="upregulates"]; Pro_inflammatory_Cytokines -> Inflammation [label="causes"]; RA -> MAPK [label="inhibits", style=dashed, color="#EA4335"]; RA -> NFkB [label="inhibits", style=dashed, color="#EA4335"]; RA -> Reduced_Inflammation [label="leads to"]; Inflammation -> Reduced_Inflammation [style=invis]; } Key signaling pathways influenced by Rosmarinic Acid.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of rosmarinic acid in cosmetic formulations.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol determines the free radical scavenging activity of a formulation containing rosmarinic acid.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Sample Preparation: Serially dilute the cosmetic formulation containing rosmarinic acid in a suitable solvent (e.g., methanol or ethanol). A positive control, such as ascorbic acid or Trolox, should also be prepared in serial dilutions.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or control dilutions to respective wells. Then, add 100 µL of the DPPH solution to each well. A blank well should contain the solvent and DPPH solution only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentrations.
Photoprotective Efficacy: In Vitro Sun Protection Factor (SPF) Determination
This protocol provides a method for the in vitro determination of the SPF of a cosmetic formulation.
Methodology:
-
Substrate Preparation: Use polymethylmethacrylate (PMMA) plates as the substrate.
-
Sample Application: Apply the sunscreen formulation evenly onto the PMMA plate at a concentration of 1.2 mg/cm². Allow the film to dry for 15 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the sunscreen film from 290 to 400 nm at 1 nm intervals using a UV-Vis spectrophotometer equipped with an integrating sphere.
-
SPF Calculation: The in vitro SPF is calculated using the following equation: SPF = Σ E(λ)I(λ) / Σ E(λ)I(λ)T(λ) Where:
-
E(λ) is the erythemal action spectrum
-
I(λ) is the solar spectral irradiance
-
T(λ) is the spectral transmittance of the sample
-
Anti-inflammatory Activity: Measurement of Cytokine Levels in Keratinocytes
This protocol outlines the procedure for quantifying the reduction of pro-inflammatory cytokines in human keratinocytes (e.g., HaCaT cells) treated with rosmarinic acid.
Methodology:
-
Cell Culture and Treatment: Culture human keratinocytes in an appropriate medium. Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the rosmarinic acid formulation for a specified time.
-
Induction of Inflammation: Induce an inflammatory response by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS), Poly(I:C), or a combination of TNF-α and IFN-γ.
-
Collection of Supernatant: After the incubation period, collect the cell culture supernatant.
-
ELISA Assay: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the rosmarinic acid-treated groups to the control group (inflammatory stimulus only) to determine the percentage of inhibition.
Western Blot Analysis of Signaling Proteins
This protocol is for the analysis of the phosphorylation status of key signaling proteins (e.g., ERK) in keratinocytes to elucidate the mechanism of action of rosmarinic acid.
Methodology:
-
Cell Culture and Treatment: Culture keratinocytes and treat them with the rosmarinic acid formulation and/or an inflammatory/oxidative stimulus as described in the cytokine assay protocol.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK).
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total ERK) to determine the effect of rosmarinic acid on protein phosphorylation.
Safety and Regulatory Considerations
Rosmarinic acid is generally considered safe for topical use. However, as with any cosmetic ingredient, it is essential to conduct safety and stability testing of the final formulation.
-
Patch Testing: Human Repeat Insult Patch Testing (HRIPT) is recommended to assess the potential for skin irritation and sensitization.
-
Stability Testing: Formulations containing rosmarinic acid should be evaluated for stability under various conditions (e.g., temperature, light) to ensure the potency and safety of the product throughout its shelf life.
Conclusion
Rosmarinic acid is a promising, multi-functional active ingredient for cosmetic formulations aimed at skin protection. Its well-documented antioxidant, anti-inflammatory, and photoprotective properties, supported by a growing body of scientific evidence, make it a compelling choice for the development of innovative and effective skincare products. The protocols and data presented in this document provide a solid foundation for researchers and formulators to explore and validate the benefits of rosmarinic acid in their product development pipelines.
References
- 1. Rosmarinic Acid Inhibits Ultraviolet B-Mediated Oxidative Damage via the AKT/ERK-NRF2-GSH Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosmarinic acid inhibits poly(I:C)-induced inflammatory reaction of epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosmarinic acid as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Stimulating Effect of Rosmarinic Acid and Extracts from Rosemary and Lemon Balm on Collagen Type I Biosynthesis in Osteogenesis Imperfecta Type I Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The Stimulating Effect of Rosmarinic Acid and Extracts from Rosemary and Lemon Balm on Collagen Type I Biosynthesis in Osteogenesis Imperfecta Type I Skin Fibroblasts | Semantic Scholar [semanticscholar.org]
- 8. The Protective Effect of Rosmarinic Acid against Unfavorable Influence of Methylparaben and Propylparaben on Collagen in Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosmarinic acid potentiates carnosic acid induced apoptosis in lung fibroblasts | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rosmadial Extraction from Rosemary
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Rosmadial from Rosmarinus officinalis.
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction experiments, offering step-by-step solutions to improve yield and purity.
Logical Workflow for Troubleshooting Low this compound Yield
Low yields of this compound can be a significant challenge. The following workflow provides a systematic approach to identifying and resolving the root causes.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently lower than expected. What are the primary factors I should investigate?
A1: Low this compound yield can stem from several factors. Systematically evaluate the following:
-
Starting Material: The variety, age, and storage conditions of the rosemary can significantly impact this compound content.
-
Particle Size: Inadequate grinding of the plant material can limit solvent penetration and, thus, extraction efficiency.
-
Extraction Method and Solvent: The choice of extraction technique and solvent polarity are critical for selectively and efficiently extracting this compound.
-
Extraction Parameters: Time, temperature, and the solid-to-liquid ratio must be optimized for your specific method.
-
Compound Degradation: this compound may be sensitive to high temperatures, extreme pH levels, and light exposure during extraction and processing.
-
Purification Losses: Significant amounts of this compound can be lost during downstream processing steps like column chromatography and solvent evaporation.
Q2: Which extraction solvent is most effective for this compound?
A2: this compound is a phenolic diterpene. Solvents with moderate to high polarity are generally effective. Methanol has been shown to be effective in extracting this compound. An ethanol-water mixture (e.g., 70-80% ethanol) is also a good starting point, as it is effective for other rosemary polyphenols and is generally recognized as a safe solvent.[1] It is advisable to perform small-scale pilot extractions with a few different solvents (e.g., methanol, ethanol (B145695), acetone, and their aqueous mixtures) to determine the optimal choice for your specific rosemary material and extraction method.
Q3: How does temperature affect this compound extraction and stability?
A3: Higher temperatures can increase the solubility of this compound and improve extraction kinetics. However, like many phenolic compounds, this compound may be susceptible to thermal degradation at elevated temperatures. For related compounds like rosmarinic acid, temperatures around 50-60°C are often optimal for balancing yield and stability.[2] It is recommended to conduct a temperature optimization study, starting from room temperature and gradually increasing it, while monitoring the yield and purity of this compound.
Q4: I am observing a low recovery of this compound after column chromatography. What could be the issue?
A4: Low recovery during chromatographic purification is a common problem. Consider the following:
-
Stationary Phase: Ensure the silica (B1680970) gel is properly activated and of the appropriate particle size for good separation.
-
Mobile Phase: The polarity of your eluent system may not be optimal for eluting this compound. Use Thin-Layer Chromatography (TLC) to develop a solvent system that provides good separation.
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and co-elution with impurities.
-
Compound Degradation on Column: Some compounds can degrade on the stationary phase. Working at lower temperatures and protecting the column from light may help.
Q5: Can pre-treatment of the rosemary leaves improve this compound yield?
A5: Yes, pre-treatment can significantly enhance extraction efficiency.
-
Drying: Proper drying of the leaves (e.g., air-drying in the shade or freeze-drying) is crucial to prevent enzymatic degradation and improve grinding.
-
Grinding: Reducing the particle size of the dried leaves increases the surface area available for solvent contact, leading to better extraction.
-
Enzymatic Pre-treatment: The use of enzymes like cellulases and pectinases can help break down the plant cell walls, facilitating the release of intracellular compounds like this compound.
Data Presentation
The following tables summarize quantitative data on the yield of key bioactive compounds from rosemary using different extraction methods. While specific quantitative data for this compound is limited in the literature, the provided data for related and abundant compounds like rosmarinic acid and carnosic acid can serve as a valuable reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Key Bioactive Compounds in Rosemary
| Extraction Method | Rosmarinic Acid (µg/g) | Carnosic Acid (µg/g) | Carnosol (µg/g) | This compound (Relative Abundance) | Reference |
| Soxhlet Extraction | 33,491.33 ± 86.29 | 2,915.40 ± 33.23 | 22,000.67 ± 77.39 | High | [3] |
| Dry Leaf Decoction | - | - | - | Moderate | |
| Sonication (Methanol) | - | - | - | High | |
| Sonication (Water) | - | - | - | Low |
Note: Quantitative data for this compound is often reported in terms of relative abundance or intensity in chromatograms rather than absolute concentration. A study using UHPLC-QTOF-MS/MS reported the presence of this compound in ultrasonic methanolic extracts of rosemary.[4]
Experimental Protocols
This section provides detailed methodologies for key extraction techniques that can be adapted for the extraction of this compound from rosemary.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method utilizes high-frequency sound waves to disrupt plant cell walls and enhance mass transfer, leading to efficient extraction at lower temperatures and shorter times.
Apparatus:
-
Probe-type ultrasonicator or ultrasonic bath
-
Double-jacketed reactor or flask
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 10 g of finely ground, dried rosemary leaves.
-
Extraction:
-
Place the powdered rosemary in a double-jacketed reactor or a flask.
-
Add 100 mL of 80% aqueous ethanol (1:10 solid-to-liquid ratio).
-
If using a probe sonicator, immerse the probe into the slurry. For an ultrasonic bath, place the flask in the bath.
-
Sonicate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).[5]
-
-
Separation:
-
Filter the mixture to remove the solid plant material.
-
Centrifuge the filtrate at 4000 rpm for 10 minutes to remove any remaining fine particles.[2]
-
-
Concentration:
-
Concentrate the supernatant using a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 50°C) to obtain the crude extract.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.
Apparatus:
-
Microwave extraction system (closed-vessel is recommended for better control)
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation: Place 5 g of ground, dried rosemary leaves into a microwave extraction vessel.
-
Extraction:
-
Add 100 mL of 70% aqueous ethanol (1:20 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: for example, a temperature of 70°C with a hold time of 15 minutes.[5]
-
-
Cooling and Filtration:
-
After the extraction program is complete, allow the vessel to cool to room temperature.
-
Filter the extract to separate the plant residue.
-
-
Concentration:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.
-
Protocol 3: Soxhlet Extraction
A classic and exhaustive extraction method, though it uses higher temperatures and longer extraction times.
Apparatus:
-
Soxhlet extractor
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Thimble
-
Rotary evaporator
Procedure:
-
Preparation: Place 20 g of ground, dried rosemary leaves into a cellulose (B213188) thimble.
-
Extraction:
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to maintain a gentle reflux.
-
Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 6 hours).
-
-
Concentration:
-
After extraction, cool the apparatus and remove the solvent from the round-bottom flask using a rotary evaporator to obtain the crude extract.
-
Mandatory Visualization
General Workflow for this compound Extraction and Purification
This diagram illustrates the general steps involved from the raw plant material to the purified this compound.
Signaling Pathway for Plant Secondary Metabolite Production (Conceptual)
This diagram conceptually illustrates how external stimuli can trigger signaling pathways in plants, leading to the production of secondary metabolites like this compound.
References
- 1. Sustainable Recovery of Phenolic Compounds from Distilled Rosemary By-Product Using Green Extraction Methods: Optimization, Comparison, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hielscher.com [hielscher.com]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
Rosmadial stability issues in different solvents and temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rosmadial in different solvents and at various temperatures. As direct stability data for this compound is limited in publicly available literature, this guide leverages data from its precursor, rosmarinic acid, to provide researchers, scientists, and drug development professionals with a foundational understanding of potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, much like its precursor rosmarinic acid, is influenced by several key factors. These include the choice of solvent, storage temperature, exposure to light, and the pH of the solution.[1][2] Generally, higher temperatures and exposure to light will accelerate degradation.[3] The presence of oxygen and certain metal ions can also promote oxidative degradation.
Q2: Which solvents are recommended for storing this compound to enhance its stability?
A2: Based on studies conducted on rosmarinic acid, methanol (B129727) is a suitable solvent for short-term storage and experimental use, demonstrating higher stability compared to aqueous or hydroethanolic solutions. Rosmarinic acid is notably less stable in water. Therefore, for this compound, it is advisable to use anhydrous organic solvents like methanol or ethanol (B145695) and to minimize the presence of water.
Q3: What is the expected degradation pathway for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, they can be inferred from the degradation of rosmarinic acid. The primary degradation reactions for rosmarinic acid in aqueous solutions are hydrolysis of the ester bond, addition reactions at the double bond, and oxidation.[4] This leads to the formation of smaller phenolic compounds such as caffeic acid and salvianic acid A. Given the presence of aldehyde groups in this compound, it is also susceptible to oxidation, potentially forming carboxylic acids.
Q4: How can I monitor the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the degradation of this compound and its precursor, rosmarinic acid.[4][5][6][7] By tracking the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products over time, you can quantify the stability of your sample.
Q5: Are there any special handling precautions I should take when working with this compound to minimize degradation?
A5: Yes, to minimize degradation, it is recommended to:
-
Store stock solutions in a cool, dark place, preferably at or below 4°C.
-
Use amber vials or protect solutions from light.
-
Prepare fresh solutions for experiments whenever possible.
-
If using aqueous buffers, consider degassing the solvent to remove dissolved oxygen and consider the use of antioxidants if compatible with your experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | High storage temperature. | Store solutions at a lower temperature (e.g., 4°C or -20°C). |
| Exposure to light. | Store solutions in amber vials or protect them from light. | |
| Inappropriate solvent. | Use a more stable solvent such as anhydrous methanol or ethanol. Avoid prolonged storage in aqueous solutions. | |
| Appearance of multiple unknown peaks in HPLC chromatogram. | Degradation of this compound. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method. |
| Contamination of the sample or solvent. | Ensure the purity of your this compound standard and use high-purity solvents. | |
| Inconsistent results between experimental replicates. | Inconsistent sample handling and storage. | Standardize your sample preparation, storage, and analysis procedures. Prepare fresh solutions for each experiment. |
| Instability during the experimental procedure. | Minimize the duration of experiments at elevated temperatures or under harsh conditions. |
Quantitative Data Summary
The following tables summarize the stability of rosmarinic acid, which can serve as an indicator for the potential stability of this compound.
Table 1: Stability of Rosmarinic Acid in Different Solvents at Various Temperatures
| Solvent | Temperature (°C) | Remaining Rosmarinic Acid (%) after 4 hours |
| Water | ≤ 60 | > 95 |
| Water | > 60 | Significantly reduced |
| 70% Ethanol | ≤ 60 | > 95 |
| 70% Ethanol | > 60 | Significantly reduced |
| Methanol | ≤ 100 | > 95 |
Data adapted from a study on rosmarinic acid stability.[4]
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and temperature.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Sample Aliquoting: Aliquot the stock solution into several amber HPLC vials.
-
Storage Conditions: Store the vials at the desired temperature (e.g., 4°C, 25°C, 40°C). Protect all samples from light.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
HPLC Analysis: At each time point, analyze the sample using a validated, stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Stability-Indicating HPLC Method for Rosmarinic Acid (Adaptable for this compound)
This method is based on published protocols for rosmarinic acid and can be adapted for this compound analysis.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid to acidify). A typical gradient might start with a lower concentration of acetonitrile and increase over the run to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: To ensure the method is stability-indicating, a forced degradation study should be performed. This involves subjecting the this compound solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products and confirming that these products are well-separated from the main this compound peak.
Visualizations
Caption: A typical experimental workflow for conducting a stability study.
References
- 1. sgs.com [sgs.com]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. phcogj.com [phcogj.com]
- 7. Stabilization Effects of Natural Compounds and Polyhedral Oligomeric Silsesquioxane Nanoparticles on the Accelerated Degradation of Ethylene-Propylene-Diene Monomer - PMC [pmc.ncbi.nlm.nih.gov]
Identifying degradation products of Rosmadial under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of Rosmadial under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is a dialdehyde (B1249045) derivative of rosmarinic acid, belonging to the benzofuran (B130515) class of organic compounds.[1][2][3][4] Understanding its degradation profile under stress conditions is crucial for determining its stability, shelf-life, and potential degradation products, which is a critical aspect of drug development and formulation to ensure safety and efficacy.[5][6][7][8][9]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
A2: Forced degradation studies for this compound typically involve exposure to acid and base hydrolysis, oxidation, thermal stress, and photolytic stress to simulate various environmental impacts.[5][6][7][10]
Q3: What are the expected degradation products of this compound?
A3: Based on the degradation of similar phenolic aldehydes, the aldehyde functional groups of this compound are likely susceptible to oxidation, potentially forming the corresponding carboxylic acids. More aggressive degradation, such as through ozonolysis, could lead to the cleavage of the aromatic rings, resulting in smaller molecules like oxalic acid, glycolic acid, and formic acid.[11][12][13]
Q4: What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array) is a primary technique for separating and quantifying this compound and its degradation products. For structural elucidation and identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q5: How can I ensure the complete separation of this compound from its degradation products in my HPLC method?
A5: To achieve optimal separation, it is essential to develop a stability-indicating HPLC method. This involves experimenting with different mobile phase compositions (e.g., varying the ratio of organic solvent to aqueous buffer), pH, column chemistry (e.g., C18, C8), and gradient elution profiles. The goal is to obtain a chromatogram where the peak for this compound is well-resolved from all degradation product peaks.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[6][10] |
| This compound is highly stable under the applied conditions. | Confirm the stability by ensuring the stress conditions are significantly more aggressive than standard accelerated stability testing conditions. | |
| Complete degradation of this compound is observed immediately. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve a target degradation of 5-20%.[6] |
| Poor resolution between this compound and degradation peaks in HPLC. | Inadequate chromatographic separation. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. Consider using a different column with alternative selectivity. |
| Co-elution of multiple degradation products. | Employ LC-MS to identify if multiple compounds are eluting as a single peak. Further method development may be necessary to separate these. | |
| Mass balance is not within the acceptable range (typically 90-110%). | Undetected degradation products. | Ensure the analytical method can detect all degradation products. Some may not have a chromophore for UV detection and might require a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). |
| Formation of volatile or non-eluting products. | Consider Gas Chromatography (GC) for volatile products. For non-eluting compounds, review the sample preparation and HPLC method to ensure they are not being lost. | |
| Inaccurate quantification. | Verify the response factors of the degradation products relative to this compound. If standards for the degradants are unavailable, assume a response factor of 1.0, but acknowledge this as a potential source of error. |
Experimental Protocols
Forced Degradation Studies
The following table outlines the recommended starting conditions for the forced degradation of this compound. The goal is to achieve 5-20% degradation.[6] These conditions may need to be adjusted based on the observed stability of the molecule.
| Stress Condition | Procedure |
| Acid Hydrolysis | Prepare a 1 mg/mL solution of this compound in a suitable solvent. Add an equal volume of 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).[6][9][14] Incubate at room temperature or heat up to 60-80°C.[14] Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before analysis. |
| Base Hydrolysis | Prepare a 1 mg/mL solution of this compound. Add an equal volume of 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[6][9][14] Incubate at room temperature or heat up to 60-80°C.[14] Monitor the reaction at various time points. Neutralize the sample with an equivalent amount of acid before analysis. |
| Oxidation | Prepare a 1 mg/mL solution of this compound. Add an equal volume of 3% to 30% Hydrogen Peroxide (H₂O₂).[5][8] Store the solution at room temperature and protect from light. Monitor the reaction at various time points (e.g., 2, 8, 24, 48 hours). |
| Thermal Degradation | Store solid this compound in a temperature-controlled oven at 60-80°C.[9][10] Samples can also be stored in solution at a slightly lower temperature (e.g., 60°C). Analyze samples at various time points (e.g., 1, 3, 7, 14 days). |
| Photolytic Degradation | Expose a solution of this compound (e.g., 1 mg/mL) and the solid drug substance to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours/m².[5][9][10] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples after the exposure period. |
Analytical Methodology: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (a PDA detector is useful for determining the optimal wavelength).
-
Column Temperature: 30°C.
Note: This is a generic method and must be optimized for the specific separation of this compound and its degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Postulated degradation pathway of this compound under oxidative stress.
References
- 1. Showing Compound this compound (FDB017461) - FooDB [foodb.ca]
- 2. This compound | C20H24O5 | CID 15801061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-Rosmadial | C20H24O5 | CID 72996596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [sancdb.rubi.ru.ac.za]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmadekho.com [pharmadekho.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ozonolysis of phenolic aldehydes from industrial-based lignin wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Enhancing the Solubility of Rosmadial for In Vitro Bioassays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of Rosmadial for in vitro bioassays. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in in vitro experiments.
Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A1: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs because the high concentration of this compound in the organic solvent (DMSO) is not soluble in the predominantly aqueous environment of the cell culture medium. The rapid change in solvent polarity causes the compound to come out of solution.
Here are several strategies to prevent this:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation. To achieve this, you may need to prepare a more concentrated stock solution of this compound in DMSO.
-
Stepwise Dilution: Instead of a single dilution, perform serial dilutions. For example, make an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Use a Co-solvent: In some cases, a combination of solvents can improve solubility. A mixture of DMSO and ethanol (B145695) (e.g., 1:1 ratio) for your stock solution might be more effective than DMSO alone. However, always check the tolerance of your cell line to the co-solvent mixture.
Q2: I'm observing a film or crystals on the surface of my cell culture plate after adding this compound. What could be the cause?
A2: The formation of a film or crystals indicates that this compound is precipitating out of the solution over time. This can be influenced by several factors:
-
Temperature Changes: The solubility of a compound can be affected by temperature. If the prepared medium containing this compound is stored at a lower temperature before being used in an incubator at 37°C, the compound may precipitate. Always prepare fresh dilutions for each experiment and use pre-warmed media.
-
Evaporation: Inadequate humidity in the incubator can lead to evaporation from the wells of the culture plate, increasing the concentration of this compound and causing it to exceed its solubility limit. Ensure your incubator has stable temperature and humidity control.
-
Interaction with Media Components: this compound might interact with components in the cell culture medium, such as salts or proteins in the serum, leading to precipitation. You can test the solubility of this compound in a simpler buffer like PBS to see if media components are the issue.
Q3: My experimental results are inconsistent when using this compound. Could this be related to solubility?
A3: Yes, inconsistent results are a common consequence of poor solubility. If this compound is precipitating, the actual concentration of the soluble, biologically active compound in your assay will be variable and lower than intended.
To improve consistency:
-
Visually Inspect for Precipitation: Before adding your prepared this compound solution to the cells, carefully inspect the solution for any signs of cloudiness or precipitate. You can also centrifuge the solution at a low speed to see if a pellet forms.
-
Determine the Maximum Soluble Concentration: Perform a kinetic solubility assay to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Standardize Your Protocol: Ensure that the method for preparing and adding the this compound solution to your assays is consistent across all experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies significantly among different cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5%, with some sensitive cell lines requiring concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.
Q3: Are there alternatives to DMSO for solubilizing this compound?
A3: Yes, if DMSO does not provide adequate solubility or if your cells are highly sensitive to it, you can explore other options:
-
Ethanol: Can be used as a solvent or co-solvent.
-
Polyethylene Glycols (PEGs): Lower molecular weight PEGs can be used as co-solvents.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween 80 can be used, but it's important to test for potential interference with the assay and cell membrane integrity.
Q4: How should I store my this compound stock solution?
A4: To maintain the stability of this compound, store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed vials. This will prevent degradation from repeated freeze-thaw cycles and absorption of water from the atmosphere.
Data Presentation
Since specific quantitative solubility data for this compound is not widely published, the following tables provide general information for handling poorly soluble compounds. It is highly recommended to experimentally determine the solubility of this compound in your specific system.
Table 1: General Solubility Characteristics of Hydrophobic Compounds in Common Solvents
| Solvent | Typical Solubility | Notes |
| Water | Very Low | Generally insoluble in aqueous buffers like PBS. |
| Ethanol | Moderate to High | Can be a good alternative or co-solvent with DMSO. |
| Methanol | Moderate to High | Similar to ethanol, but can be more volatile. |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | The most common primary solvent for preparing concentrated stock solutions of hydrophobic compounds. |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent, but can be more toxic to cells than DMSO. |
Table 2: Properties of Common Solvents Used in In Vitro Bioassays
| Solvent | Polarity | Volatility | Cell Toxicity | Typical Final Concentration |
| Water/PBS | High | Low | None | N/A |
| Ethanol | High | High | Moderate | < 1% |
| Methanol | High | Very High | High | Not commonly used in cell-based assays. |
| DMSO | High | Low | Low to Moderate | < 0.5% |
| DMF | High | Moderate | Moderate to High | < 0.1% |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol outlines the steps for preparing a sterile, concentrated stock solution of this compound in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood).
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound: Based on its molecular weight and the desired stock concentration (e.g., 10 mM or 20 mM), calculate the mass of this compound needed.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube. Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming (to 37°C) or brief sonication may aid dissolution.
-
Sterilization: Draw the dissolved this compound solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile solution into a new sterile tube.
-
Aliquoting and Storage: Distribute the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium
This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a serial dilution of this compound: In a 96-well plate, add a fixed volume of your pre-warmed cell culture medium to multiple wells. Then, create a serial dilution of your this compound stock solution across the plate. For example, start with a 1:50 dilution of a 10 mM stock to get a 200 µM starting concentration (with 2% DMSO), and then perform 2-fold serial dilutions down the plate. Include a well with medium and DMSO only as a blank.
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Measure for Precipitation: After incubation, visually inspect the plate for any signs of precipitation. For a more quantitative measure, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance or light scattering compared to the blank indicates precipitation.
-
Determine the Maximum Soluble Concentration: The highest concentration that does not show a significant increase in absorbance compared to the blank is your approximate maximum kinetic solubility.
Mandatory Visualization
Experimental Workflow for Solubilizing this compound
Caption: A generalized workflow for preparing and using this compound in in vitro bioassays.
Simplified Signaling Pathways Potentially Modulated by this compound
Caption: Potential inhibitory effects of this compound on the MAPK/ERK and PI3K/Akt signaling pathways.
Technical Support Center: Overcoming Matrix Effects in HPLC Analysis of Rosmadial
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the High-Performance Liquid Chromatography (HPLC) analysis of Rosmadial.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in your analysis.[1][2][3] The "matrix" includes all components in your sample other than this compound, such as proteins, lipids, salts, and other endogenous compounds from the biological or plant extract.[1]
Q2: I am observing significant ion suppression for my this compound peak. What are the initial troubleshooting steps?
A: Significant ion suppression is a common manifestation of matrix effects.[3] Here are some initial steps to troubleshoot this issue:
-
Sample Dilution: A simple first step is to dilute your sample extract.[4][5] This reduces the concentration of interfering matrix components introduced into the LC-MS system. A 10-fold dilution can sometimes significantly reduce matrix effects, but be mindful of maintaining sufficient sensitivity for this compound detection.[6][7]
-
Inject a Smaller Volume: Reducing the injection volume can also lessen the amount of matrix components entering the system, thereby mitigating ion suppression.[4]
-
Use a Divert Valve: If your HPLC system is equipped with a divert valve, you can program it to divert the flow to waste during the elution times of highly interfering matrix components, preventing them from entering the mass spectrometer's ion source.[4]
Q3: My this compound peak shape is poor and the retention time is shifting between injections of different samples. Could this be due to matrix effects?
A: Yes, matrix effects can influence the chromatographic behavior of an analyte.[2] Co-eluting matrix components can interact with this compound or the stationary phase of the HPLC column, leading to peak distortion and shifts in retention time.[2] It is also possible that some matrix components are loosely binding to the analyte during the analysis, affecting its interaction with the chromatography column.[2]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis in plant extracts?
A: Proper sample preparation is one of the most effective ways to reduce matrix effects.[1] For plant extracts, which are complex matrices, techniques that selectively remove interferences are highly recommended. These include:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[1][8][9] It can selectively isolate this compound while removing a wide range of interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique for separating this compound from interfering matrix components based on their differential solubility in two immiscible liquid phases.[1][7][9]
-
Protein Precipitation (PPT): While less effective than SPE or LLE, PPT can be a quick and simple method for removing proteins from biological samples.[9] However, for complex plant matrices, it may not be sufficient to eliminate all significant interferences.
Q5: How can I compensate for matrix effects if I cannot completely eliminate them through sample preparation?
A: When matrix effects cannot be entirely eliminated, several calibration strategies can be employed to compensate for their impact on quantification:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[1] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a stable isotope-labeled version of this compound as an internal standard is considered the gold standard for correcting matrix effects.[5][10] The SIL-IS co-elutes with this compound and experiences the same ionization suppression or enhancement, allowing for reliable correction.
-
Standard Addition Method: This method involves spiking the sample extract with known concentrations of this compound.[4][5] A calibration curve is then constructed for each sample, which effectively compensates for the specific matrix effects present in that sample.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Method | Typical Reduction in Matrix Effect (%) | Advantages | Disadvantages |
| Dilution (1:10) | 20 - 50%[6] | Simple and fast.[6] | May reduce analyte sensitivity below the limit of quantification.[6] |
| Protein Precipitation (PPT) | Least effective for complex matrices[9] | Simple and fast. | Often results in significant residual matrix components and matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | 50 - 80%[6] | Effective for removing non-polar interferences.[6] | Can be labor-intensive and may have lower recovery for polar analytes.[6][9] |
| Solid-Phase Extraction (SPE) | 70 - 95%[6] | Highly selective and effective at removing a wide range of interferences. Can be automated.[6] | Can be more time-consuming and may require method development to optimize recovery.[6] |
| Mixed-Mode SPE | Can be more effective than single-mode SPE[9] | Dramatically reduces levels of residual matrix components.[9] | Requires more complex method development. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Plant Extract
This protocol provides a general guideline for using a reversed-phase (C18) SPE cartridge to clean up a plant extract for this compound analysis. Optimization will be required based on the specific plant matrix and this compound concentration.
-
Cartridge Conditioning:
-
Pass 2 mL of methanol (B129727) through the C18 SPE cartridge.
-
Pass 2 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dilute the plant extract 1:1 with deionized water.
-
Load 1 mL of the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.
-
Protocol 2: Evaluation of Matrix Effects
This protocol describes how to quantitatively assess the extent of matrix effects in your this compound analysis.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the initial mobile phase at a known concentration (e.g., 100 ng/mL).
-
Set B (Pre-extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set A before the extraction process. Process this sample using your established sample preparation protocol.
-
Set C (Post-extraction Spike): Extract a blank matrix sample using your established protocol. Spike the final, clean extract with this compound at the same concentration as Set A.
-
-
Analyze the Samples:
-
Inject all three sets of samples into the HPLC system and record the peak area for this compound.
-
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Process Efficiency (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Visualizations
Caption: Workflow for minimizing matrix effects in this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
Troubleshooting Rosmadial quantification in complex botanical mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of rosmarinic acid in complex botanical mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying rosmarinic acid?
A1: The most prevalent methods for the quantification of rosmarinic acid (RA) are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.[1][2] HPLC-DAD is often preferred for its balance of sensitivity, specificity, and accessibility.[1][3] LC-MS/MS offers higher sensitivity and specificity, which is particularly useful for complex matrices or when analyzing low concentrations of RA.[4][5] UV-Vis spectrophotometry is a simpler and more cost-effective method but is more susceptible to interference from other compounds that absorb at a similar wavelength.[6][7]
Q2: What are the critical parameters to consider during sample preparation for rosmarinic acid analysis?
A2: Several factors can significantly impact the accuracy of rosmarinic acid quantification during sample preparation. These include the choice of extraction solvent, temperature, time, and the prevention of auto-oxidation.[2][8][9] Methanolic or ethanolic solutions, often with a percentage of water, are commonly used for extraction.[8][9][10] Temperature and duration of extraction need to be optimized to ensure efficient extraction without degrading the analyte.[9] Rosmarinic acid is susceptible to oxidation, so the addition of antioxidants like ascorbic acid or EDTA to the extraction solvent can prevent its degradation and lead to more accurate results.[2][8]
Q3: My rosmarinic acid standard is degrading. How can I ensure its stability?
A3: Rosmarinic acid is sensitive to factors such as pH, temperature, and light.[11][12][13] Standard solutions should be stored in the dark at low temperatures (e.g., 6°C) to minimize degradation.[8] Acidic conditions, particularly at a pH of 2.5, can significantly decrease its stability, while it is more stable in slightly alkaline or neutral conditions (pH 7.5).[11][12] It is also advisable to prepare fresh standard solutions periodically and to check for any signs of degradation, such as a change in color or the appearance of additional peaks in the chromatogram.
Troubleshooting Guides
HPLC Method Development and Analysis
Problem: Poor peak shape (tailing or fronting) for the rosmarinic acid peak.
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous mobile phase. Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve peak shape for acidic compounds like rosmarinic acid.[8][10][14] |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Stationary Phase | Use a mobile phase modifier (e.g., a small amount of triethylamine) or switch to a different column chemistry. |
Problem: Inconsistent retention times for rosmarinic acid.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump performance. |
| Temperature Variations | Use a column oven to maintain a consistent temperature.[2][15] |
| Column Equilibration Issues | Ensure the column is properly equilibrated with the mobile phase before each injection. |
Problem: Low recovery of rosmarinic acid.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize extraction parameters such as solvent composition, temperature, and time.[9][10] Sonication can also improve extraction efficiency.[8][10] |
| Degradation during Sample Preparation | Add antioxidants (e.g., ascorbic acid, EDTA) to the extraction solvent.[2][8] Protect samples from light and high temperatures. |
| Adsorption to Labware | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
| Matrix Effects in LC-MS/MS | Use a matrix-matched calibration curve or an internal standard to compensate for ion suppression or enhancement. |
Experimental Protocols
Protocol 1: HPLC-DAD Quantification of Rosmarinic Acid
This protocol is a general guideline based on common practices.[2][8][10][14]
-
Sample Preparation:
-
Weigh 100 mg of powdered, dried plant material.
-
Add 10 mL of 40% methanol (B129727) in water containing 1 mg/mL ascorbic acid and 0.3 mg/mL EDTA.[8]
-
Sonication for 20 minutes at 45°C.[8]
-
Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase as needed.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2][8][14]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). A typical gradient might start with a low percentage of B, increasing over time to elute the analyte. An isocratic elution with a fixed ratio of acidified water and acetonitrile is also possible.[14]
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of rosmarinic acid at several concentration levels.
-
Inject the prepared samples and standards into the HPLC system.
-
Quantify the amount of rosmarinic acid in the samples by comparing the peak area with the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC-based quantification of rosmarinic acid from various studies.
| Parameter | Typical Range/Value | References |
| Linearity (r²) | > 0.99 | [14][15][17] |
| Accuracy (% Recovery) | 98% - 106% | [14][15] |
| Precision (%RSD) | < 5% | [14][15] |
| Limit of Detection (LOD) | 1 - 2 µg/mL | [15][17] |
| Limit of Quantification (LOQ) | 4 - 5 µg/mL | [15][17] |
Visualizations
Caption: A flowchart for troubleshooting low recovery of rosmarinic acid.
References
- 1. phcogj.com [phcogj.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of rosmarinic acid and its two bioactive metabolites in the plasma of rats by LC-MS/MS and application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the content of rosmarinic acid by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. phcogj.com [phcogj.com]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. Purification of Rosmarinic Acid from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of Rosmarinic Acid and Its Derivatives | MDPI [mdpi.com]
- 17. A Validated HPLC Method for Quantitation of Rosmarinic Acid in a Polyherbal Syrup [rjpharmacognosy.ir]
Preventing Rosmadial degradation during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rosmadial. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis, with a focus on preventing degradation of this valuable diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a bioactive diterpenoid found in plants of the Lamiaceae family, notably rosemary (Rosmarinus officinalis). Its chemical structure contains aldehyde and hydroxyl functional groups, which makes it susceptible to degradation through oxidation.[1] Ensuring the stability of this compound during sample preparation is crucial for accurate quantification and reliable biological activity studies.
Q2: What are the primary factors that can cause this compound degradation?
The main factors contributing to this compound degradation are:
-
Oxidation: The aldehyde groups in this compound are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
pH: Extreme pH conditions can catalyze degradation reactions.
-
Enzymatic Activity: Endogenous enzymes in the plant matrix can degrade this compound upon cell lysis during extraction.
Q3: How can I minimize this compound degradation during extraction?
To minimize degradation during extraction, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants to the extraction solvent can effectively quench reactive oxygen species and protect this compound from oxidation. A combination of ascorbic acid and EDTA has been shown to be effective in preserving related phenolic compounds.
-
Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen. Methanol (B129727) has been shown to be an effective solvent for extracting this compound and other terpenoids.[1]
-
Temperature Control: Perform extractions at low temperatures (e.g., on ice or in a cold room) to reduce the rate of chemical reactions and enzymatic activity.
-
Light Protection: Conduct extraction and subsequent sample handling steps in amber glassware or under low-light conditions to prevent photodegradation.
-
Rapid Processing: Minimize the time between sample collection and extraction, as well as the duration of the extraction process itself.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no this compound peak in chromatogram | - Degradation during sample preparation. - Inefficient extraction. - Inappropriate analytical method. | - Review sample preparation protocol: Ensure the use of antioxidants, low temperatures, and protection from light. - Optimize extraction: Experiment with different solvents (e.g., methanol, ethanol, acetone) and extraction techniques (e.g., sonication, maceration). - Verify analytical method: Check column chemistry, mobile phase composition, and detector settings. A C18 column with a gradient elution of methanol and water with a small amount of acid (e.g., formic or phosphoric acid) is often a good starting point. |
| Inconsistent peak areas or retention times | - Sample instability in the autosampler. - Inconsistent extraction efficiency. - HPLC system issues (e.g., leaks, pump problems). | - Autosampler conditions: Use a cooled autosampler (e.g., 4°C) and analyze samples as quickly as possible after preparation. - Standardize extraction: Ensure consistent sample-to-solvent ratios, extraction times, and temperatures. - System suitability: Perform regular HPLC system maintenance and run system suitability tests before each batch of samples. |
| Appearance of unknown peaks | - Degradation products of this compound. - Co-eluting impurities from the sample matrix. | - Forced degradation studies: Intentionally degrade a this compound standard (e.g., by exposure to heat, light, or an oxidizing agent) to identify the retention times of potential degradation products. - Improve chromatographic separation: Modify the gradient, change the mobile phase composition, or try a different column to resolve the unknown peaks from this compound. - Mass spectrometry (MS) identification: Use LC-MS to identify the mass of the unknown peaks and aid in their identification. |
| Peak tailing | - Interaction of this compound with active sites on the column. - Column overload. | - Mobile phase modifier: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups on the column. - Reduce injection volume: Inject a smaller amount of the sample to avoid overloading the column. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Rosmarinus officinalis
This protocol is designed to maximize the yield of this compound while minimizing its degradation.
Materials:
-
Fresh or dried and powdered Rosmarinus officinalis leaves
-
Methanol (HPLC grade), pre-chilled to 4°C
-
Ascorbic acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Deionized water
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Amber glass vials
Procedure:
-
Preparation of Extraction Solvent: Prepare a solution of 40% methanol in water. To this, add ascorbic acid to a final concentration of 1 mg/mL and EDTA to a final concentration of 0.3 mg/mL. Degas the solvent by sonication for 15 minutes.
-
Sample Weighing: Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Extraction: Add 10 mL of the pre-chilled extraction solvent to the centrifuge tube.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature of 45°C.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the solid material.
-
Filtration: Carefully transfer the supernatant to a clean amber glass vial. Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Storage: If not analyzed immediately, store the extracts at -20°C in the dark.
Protocol 2: HPLC-DAD Analysis of this compound
This protocol provides a starting point for the chromatographic analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Methanol
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Gradient Program | 0-5 min: 45% B 5-10 min: 80% B |
Signaling Pathways and Experimental Workflows
This compound has been implicated in several important cellular signaling pathways, including the PI3K-Akt and MAPK pathways. Understanding these interactions is crucial for elucidating its mechanism of action.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound is suggested to modulate this pathway, potentially contributing to its therapeutic effects.
Caption: Proposed interaction of this compound with the PI3K-Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of external stimuli and plays a key role in inflammation and apoptosis. This compound's anti-inflammatory properties may be mediated through its interaction with this pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Preventing this compound Degradation
This workflow outlines the key steps to ensure the integrity of this compound from sample collection to analysis.
Caption: Recommended workflow for sample preparation to minimize this compound degradation.
References
Technical Support Center: Optimizing Storage Conditions for Rosmadial Standards and Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Rosmadial standards and extracts. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage temperatures for this compound standards?
A1: For short-term storage (up to a few weeks), it is recommended to keep this compound standards in a refrigerator at 2-8°C. For long-term stability, standards should be stored in a freezer at -20°C or below.[1][2] Phenolic compounds, in general, show significantly less degradation at lower temperatures.[1][3]
Q2: How should I store this compound extracts?
A2: Similar to standards, this compound extracts should be stored at low temperatures to preserve the integrity of the phenolic compounds. Refrigeration at 4°C is suitable for short-term storage, while freezing at -20°C is recommended for long-term preservation.[1][4] Some studies on phenolic extracts have shown good stability for up to 16 weeks at temperatures ranging from 4°C to 45°C, but lower temperatures are generally safer.[3][4]
Q3: What is the impact of light exposure on the stability of this compound?
A3: Exposure to light, especially direct sunlight or UV radiation, can lead to the degradation of phenolic compounds like this compound.[5][6] It is crucial to store both standards and extracts in amber-colored vials or in a dark environment to prevent photodegradation.[2] Studies on similar compounds have shown that light exposure can lead to the formation of unique degradation products.[5][6]
Q4: Does humidity affect the stability of solid this compound standards or dried extracts?
A4: Yes, humidity can negatively impact the stability of solid this compound. Phenolic compounds can be hygroscopic, meaning they absorb moisture from the air, which can lead to hydrolysis and degradation.[7] Therefore, it is essential to store solid standards and dried extracts in tightly sealed containers in a dry environment, such as a desiccator.[7]
Q5: What is the best solvent for dissolving and storing this compound?
A5: Ethanol and methanol (B129727) are commonly used solvents for dissolving and storing related phenolic compounds like carnosic acid and rosmarinic acid.[8] For stock solutions, using an appropriate organic solvent and storing at -20°C is recommended.[7] It is advisable to prepare fresh aqueous solutions for experiments and use them within a day, as stability in aqueous solutions can be pH-dependent.[7]
Q6: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?
A6: The appearance of new peaks in your chromatogram is a likely indicator of degradation. These degradation products can arise from exposure to heat, light, oxygen, or extreme pH.[5][9] To identify these peaks, a forced degradation study coupled with mass spectrometry (LC-MS/MS) is recommended.[9]
Troubleshooting Guide
Issue: Loss of Potency or Inconsistent Results
If you are experiencing a decrease in the expected biological activity or seeing variability between experimental replicates, it may be due to the degradation of your this compound standard or extract.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your standards and extracts are stored at the recommended temperatures (-20°C for long-term, 2-8°C for short-term) and protected from light.[1][2]
-
Check Solvent Stability: If you are using stock solutions, assess the stability of this compound in your chosen solvent. Prepare a fresh solution and compare its performance to the older stock.
-
Perform a Purity Check: Use an analytical technique like HPLC to check the purity of your standard or extract. A decrease in the area of the main peak and the appearance of new peaks indicate degradation.[9]
Data on Stability of Related Phenolic Compounds
While specific quantitative data for this compound is limited, the following table summarizes stability data for related and structurally similar phenolic compounds found in rosemary, which can serve as a valuable reference.
| Compound/Extract | Storage Condition | Duration | Observation |
| Rosemary Extract | Ethanolic solution at different temperatures and light exposure | 13 days | Degradation increased with temperature; light exposure led to unique degradation products.[5][6] |
| Carnosic Acid | Ethanolic solution | 13 days | Fairly stable at -10°C and 4°C in the dark. Degraded at higher temperatures and with light exposure.[10] |
| Rosmarinic Acid | Ethanolic solution | 13 days | Did not degrade appreciably under various temperature and light conditions.[10] |
| Phenolic Extract (Nephelium lappaceum) | 4°C, 25°C, and 45°C | 16 weeks | Retained up to 88.79% of phenolic content.[3][4] |
| Blueberry Extract (Phenolic Compounds) | -20°C | 30 days | No statistically significant loss of total polyphenols.[1] |
| Blueberry Extract (Phenolic Compounds) | 6°C, 23°C, and 35°C | 15-30 days | Significant loss of total polyphenols observed.[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound Standard/Extract
This protocol outlines a general procedure for evaluating the stability of this compound under different environmental conditions.
1. Materials:
- This compound standard or extract
- HPLC-grade solvents (e.g., methanol, acetonitrile, water)
- pH buffers
- Temperature and humidity-controlled chambers
- Photostability chamber
- HPLC or UPLC system with a suitable detector (e.g., DAD or MS)
2. Methods:
Visualizations
Caption: Troubleshooting flowchart for this compound degradation.
Caption: Workflow for this compound stability assessment.
References
- 1. Effect of storage conditions on the biological activity of phenolic compounds of blueberry extract packed in glass bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation study of carnosic acid, carnosol, rosmarinic acid, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Low Bioavailability of Rosmadial in in vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Rosmadial in in vivo studies.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, a phenolic compound found in rosemary, is primarily attributed to its poor aqueous solubility and extensive first-pass metabolism in the gut and liver.[1][2][3] Like many polyphenols, its chemical structure limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[4][5]
Q2: What are the most promising strategies to enhance this compound's bioavailability?
A2: Several formulation strategies can significantly improve the bioavailability of poorly soluble compounds like this compound. The most effective approaches include:
-
Nanoformulations (e.g., lipid-based nanoparticles, liposomes): These systems encapsulate this compound, enhancing its solubility and protecting it from degradation, thereby improving absorption.[1][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations maintain this compound in a solubilized state in the gastrointestinal tract, facilitating its absorption.[7][8][9][10]
Q3: Can I use a prodrug approach for this compound?
A3: While a prodrug approach, such as esterification, has been shown to improve the bioavailability of the related compound rosmarinic acid, this strategy may be applicable to this compound as well. By increasing the lipophilicity of the molecule, a prodrug can enhance membrane permeability. However, this would require chemical modification of the this compound molecule and subsequent in vivo studies to confirm its conversion to the active form.
Q4: How does particle size reduction impact the bioavailability of this compound?
A4: Reducing the particle size of this compound, for instance through micronization or nanocrystal technology, increases the surface-area-to-volume ratio. This leads to a faster dissolution rate in the gastrointestinal fluids, which can subsequently improve its absorption and overall bioavailability.
Q5: What role does the food matrix play in the bioavailability of phenolic compounds like this compound?
A5: The food matrix can have a significant impact on the bioaccessibility and bioavailability of phenolic compounds. The presence of fats, proteins, and fibers can influence the release, solubility, and absorption of this compound in the gastrointestinal tract.[2] Fermentation has also been shown to enhance the bioavailability of phenolics by breaking down complex structures and releasing the bioactive compounds.[11]
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Consistently low or undetectable plasma concentrations of this compound after oral administration. | - Poor aqueous solubility limiting dissolution.- Extensive first-pass metabolism in the gut wall and/or liver.- Insufficient dose. | 1. Formulation: Prepare a nanoformulation (e.g., lipid-based) or a solid dispersion of this compound to improve solubility and dissolution.2. Route of Administration: Administer this compound intravenously (IV) in a control group to determine its absolute bioavailability and to confirm the sensitivity of the analytical method.3. Dose Escalation: Conduct a dose-ranging study to determine if higher doses result in detectable plasma concentrations. |
| High variability in plasma concentrations between individual animals. | - Inconsistent food intake affecting absorption.- Differences in gut microbiota influencing metabolism.- Inaccurate oral gavage technique. | 1. Standardize Feeding: Ensure consistent fasting and feeding schedules for all animals in the study.2. Vehicle Control: Use a consistent and appropriate vehicle for all administrations.3. Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize variability in administration. |
| Rapid clearance of this compound from plasma. | - Efficient metabolism and excretion. | 1. Metabolite Profiling: Analyze plasma and urine for metabolites of this compound to understand its metabolic pathways.2. Formulation Strategy: Consider formulations that offer controlled or sustained release to prolong the presence of this compound in the circulation. |
III. Quantitative Data Summary
While specific pharmacokinetic data for this compound is limited in publicly available literature, data for the structurally related compound, Rosmarinic Acid (RA), provides a valuable reference for the challenges of low bioavailability in this class of compounds. The following table summarizes the pharmacokinetic parameters of RA in rats after oral administration.
Table 1: Pharmacokinetic Parameters of Rosmarinic Acid in Rats (Oral Administration) [4][5]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC₀₋t (min*ng/mL) | Absolute Bioavailability (%) |
| 12.5 | 215.29 | 8.33 | 41,789.84 | 1.69 |
| 25 | - | - | 64,220.00 | 1.28 |
| 50 | 790.96 | 18.33 | 96,070.00 | 0.91 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
This data highlights the poor absolute bioavailability of Rosmarinic Acid, which is characteristic of many phenolic compounds. Formulation strategies are aimed at significantly increasing the Cmax and AUC values.
IV. Experimental Protocols
Protocol 1: Preparation of a this compound Nanoformulation (Lipid-Based)
This protocol describes the preparation of a lipid-based nanoformulation of this compound using a microemulsion method.[12]
Materials:
-
This compound
-
Lipid (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Probe sonicator
Procedure:
-
Preparation of the Oil Phase: a. Dissolve a precisely weighed amount of this compound in the selected lipid (e.g., medium-chain triglycerides) with gentle heating (e.g., 40-50°C) and stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: a. In a separate beaker, prepare an aqueous solution containing the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Transcutol P) in deionized water. Stir until a homogenous solution is formed.
-
Formation of the Microemulsion: a. Slowly add the oil phase (containing this compound) to the aqueous phase under constant stirring. b. Continue stirring for 30 minutes to allow for the formation of a coarse emulsion.
-
Nanoformulation by Sonication: a. Subject the coarse emulsion to high-intensity probe sonication. b. Sonicate in pulsed mode (e.g., 5 seconds on, 5 seconds off) for a total of 10-15 minutes in an ice bath to prevent overheating.
-
Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanoformulation using dynamic light scattering (DLS). b. Determine the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC) after separating the free drug from the nanoformulation.
Protocol 2: Preparation of a this compound Solid Dispersion
This protocol outlines the preparation of a this compound solid dispersion using the solvent evaporation method.[13][14][15]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: a. Accurately weigh this compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:2, 1:5, 1:10 w/w). b. Dissolve both components in a minimal amount of the selected volatile solvent in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Solvent Evaporation: a. Attach the round-bottom flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). c. Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Drying: a. Scrape the solid film from the flask. b. Place the collected solid in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: a. Grind the dried solid dispersion into a fine powder using a mortar and pestle. b. Pass the powder through a sieve of a specific mesh size to ensure uniformity.
-
Characterization: a. Analyze the solid dispersion for its amorphous or crystalline nature using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). b. Evaluate the in vitro dissolution rate of the this compound solid dispersion compared to the pure drug in a suitable dissolution medium.
Protocol 3: In Vivo Pharmacokinetic Study Design
This protocol provides a general framework for an in vivo pharmacokinetic study in rats to evaluate the oral bioavailability of a this compound formulation.
Materials and Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation (e.g., nanoformulation, solid dispersion)
-
Vehicle control
-
Oral gavage needles
-
Intravenous injection supplies
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS or other suitable analytical instrument
Procedure:
-
Animal Acclimatization and Grouping: a. Acclimatize the rats for at least one week before the experiment. b. Divide the animals into groups (n=5-6 per group), including:
- Group 1: Oral administration of this compound formulation.
- Group 2: Intravenous (IV) administration of this compound (for absolute bioavailability calculation).
- Group 3: Oral administration of vehicle control.
-
Dosing: a. Fast the animals overnight before dosing, with free access to water. b. For the oral group, administer the this compound formulation or vehicle at a specific dose (e.g., mg/kg) using an oral gavage needle. c. For the IV group, administer a lower dose of this compound dissolved in a suitable vehicle via the tail vein.
-
Blood Sampling: a. Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing). b. Place the blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation and Storage: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: a. Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma. b. Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: a. Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and half-life (t₁/₂). b. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100
V. Signaling Pathway and Experimental Workflow Visualization
Caption: Workflow for Enhancing this compound Bioavailability.
Caption: Impact of Enhanced Bioavailability on Cellular Signaling Pathways.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of rosmarinic acid in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. crsubscription.com [crsubscription.com]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Strategies to Minimize Rosmadial Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Rosmadial precipitation in cell culture media. By understanding the underlying causes and implementing the strategies outlined below, you can ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound precipitating in my cell culture medium?
Precipitation of this compound, a hydrophobic compound, in aqueous cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound likely has inherently low solubility in the aqueous environment of cell culture media.[1]
-
High Final Concentration: The concentration of this compound may surpass its solubility limit in the media.[2][3]
-
Solvent Shock: Rapidly diluting a concentrated this compound stock solution (e.g., in DMSO) into the cell culture medium can cause the compound to "crash out" of solution.[1][3]
-
Media Components: Interactions with salts, proteins, and other components in the media can decrease this compound's solubility.[1]
-
Temperature and pH: Fluctuations in temperature or suboptimal pH of the medium can negatively impact the solubility and stability of the compound.[1][2][3]
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to the compound precipitating over time.[3]
Q2: What is "solvent shock" and how can I prevent it with this compound?
Solvent shock happens when a compound dissolved in an organic solvent, like DMSO, is quickly diluted into an aqueous solution such as cell culture media. This sudden change in polarity causes a localized high concentration of the compound, exceeding its solubility and leading to precipitation.[1][3]
To avoid this:
-
Use a Stepwise Dilution: First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed media. Gently mix, and then add this to the final culture volume.[3]
-
Add Dropwise While Stirring: Slowly add the stock solution to the media while gently agitating the vessel to ensure quick and even distribution.[2][3]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
If you observe a precipitate forming immediately after adding your this compound stock solution to the cell culture medium, it is likely due to the compound "crashing out".
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to test a lower final concentration of this compound.[3]
-
Optimize Dilution Protocol:
-
Manage Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%, to minimize both precipitation and cellular toxicity.[2][4]
Issue 2: Delayed Precipitation of this compound in the Incubator
If the media containing this compound appears clear initially but a precipitate forms after several hours or days in the incubator, consider the following factors.
Troubleshooting Steps:
-
Incubator Humidity: Ensure your incubator is properly humidified to prevent evaporation of the media, which can concentrate this compound and other components, leading to precipitation.[2][5] For long-term experiments, consider using low-evaporation lids or sealing plates with gas-permeable membranes.[2]
-
Temperature Stability: Minimize the time culture vessels are outside the incubator to avoid temperature cycling, which can affect compound solubility.[2]
-
Media pH: Cellular metabolism can alter the pH of the culture medium. Monitor the pH, especially in dense cultures, and change the medium more frequently if needed, as pH shifts can affect the solubility of pH-sensitive compounds.[2]
-
Stock Solution Integrity: Before use, visually inspect your this compound stock solution for any crystals. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex until it is fully dissolved.[3] To prevent issues from repeated temperature changes, aliquot your stock solution into smaller, single-use volumes.[3]
Data Presentation
Table 1: Recommended Solvent Concentrations and Dilution Strategies
| Parameter | Recommendation | Rationale |
| Final Solvent Concentration | < 0.5%, ideally < 0.1% | Minimizes solvent toxicity to cells and reduces the risk of the compound precipitating upon dilution.[2][4] |
| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 10-100 mM in 100% DMSO) | A higher stock concentration allows for a smaller volume to be added to the media, keeping the final solvent concentration low. |
| Dilution Method | Serial or stepwise dilution in pre-warmed media | Prevents "solvent shock" by gradually introducing the compound to the aqueous environment.[2][3] |
| Addition Technique | Add dropwise while gently agitating the media | Ensures rapid and even dispersal of the compound, preventing localized high concentrations.[2][3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
High-concentration stock solution of this compound (e.g., 100 mM in DMSO)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare dilutions of 1:100, 1:200, 1:500, 1:1000, etc.
-
Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
Incubate the dilutions under your standard experimental conditions for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect the solutions again for any delayed precipitation.
-
The highest concentration that remains clear after incubation is the maximum soluble concentration of this compound under your experimental conditions.
Visualizations
References
Technical Support Center: Method Validation for Sensitive Detection of Rosmadial in Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation for the sensitive detection of Rosmadial in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for validating a bioanalytical method for this compound?
A1: According to international guidelines such as the ICH Q2(R2), the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3] For bioanalytical methods, it is also crucial to assess analyte stability in the biological matrix under various conditions.[4][5]
Q2: Which analytical technique is most suitable for the sensitive detection of this compound in biological matrices like plasma?
A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in complex biological samples.[6] This technique offers high sensitivity and selectivity, which is essential for accurately measuring low concentrations of the analyte.[7][8]
Q3: How can I ensure the stability of this compound in my biological samples during collection, storage, and processing?
A3: this compound, like other phenolic compounds, can be susceptible to degradation.[9][10] Key factors affecting stability are temperature, pH, light, and enzymatic activity.[5][11] To ensure stability, it is recommended to:
-
Collect blood samples using tubes with an appropriate anticoagulant (e.g., EDTA).
-
Process samples at low temperatures (e.g., on ice) and protect them from light.
-
Promptly separate plasma or serum from whole blood.[12]
-
Store samples at -80°C for long-term stability.
-
Conduct stability tests, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability, as part of your method validation.[13][14]
Q4: What are the common sample preparation techniques for extracting this compound from plasma?
A4: The primary goal of sample preparation is to remove interferences and concentrate the analyte.[15] Common techniques for a compound like this compound include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate plasma proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases (e.g., ethyl acetate (B1210297) and a buffered aqueous solution).
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
The choice of method depends on the required cleanliness of the extract, the desired sensitivity, and the properties of the analyte.[16]
Troubleshooting Guide
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample preparation method. For LLE, adjust the pH of the aqueous phase and test different organic solvents. For SPE, screen different sorbent types (e.g., C18, mixed-mode) and optimize the wash and elution steps. |
| Analyte Adsorption | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption to container surfaces. Add a small amount of organic solvent to the sample matrix if possible. |
| Analyte Degradation | Re-evaluate sample stability.[11] Ensure samples are processed quickly and at low temperatures. Consider adding antioxidants or enzyme inhibitors to the collection tubes or during sample processing.[9] |
Issue 2: High Matrix Effect (Ion Suppression/Enhancement)
| Potential Cause | Troubleshooting Step |
| Co-eluting Endogenous Components | Improve chromatographic separation by modifying the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl column). |
| Insufficient Sample Cleanup | Switch from protein precipitation to a more selective sample preparation technique like SPE or LLE to better remove phospholipids (B1166683) and other interfering components.[17] |
| Inappropriate Ionization Source Settings | Optimize MS parameters such as spray voltage, gas flows, and temperature to minimize the impact of matrix components on analyte ionization. |
Issue 3: Poor Precision and Accuracy
| Potential Cause | Troubleshooting Step | | Inconsistent Sample Preparation | Automate the liquid handling steps if possible. Ensure consistent vortexing times and centrifugation speeds. Prepare fresh calibration standards and quality control (QC) samples for each run. | | Instrumental Variability | Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally. Check for leaks and ensure the column is properly conditioned. | | Internal Standard (IS) Issues | Ensure the internal standard is added consistently to all samples, standards, and QCs. The IS should have similar chemical properties and extraction recovery to the analyte. A stable isotope-labeled internal standard for this compound would be ideal. |
Issue 4: Inconsistent Chromatographic Peak Shape
| Potential Cause | Troubleshooting Step |
| Column Contamination | Implement a column wash step at the end of each analytical run. If peak splitting or tailing persists, try flushing the column with a series of strong solvents or replace the column. |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed. Check the pH of the mobile phase, as it can significantly affect the peak shape of phenolic compounds. Prepare fresh mobile phase daily. |
| Sample Solvent Mismatch | The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible to avoid peak distortion. |
Quantitative Data Summary
The following tables summarize typical acceptance criteria for a validated bioanalytical method for this compound, based on regulatory guidelines.[1][2]
Table 1: Linearity and Sensitivity
| Parameter | Acceptance Criteria | Example Value for this compound |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| LLOQ | RSD ≤ 20%, Accuracy 80-120% | 1 ng/mL |
Table 2: Precision and Accuracy
| Parameter | Concentration Level | Acceptance Criteria (RSD & Accuracy) |
|---|---|---|
| Intra-day Precision & Accuracy | LLOQ | RSD ≤ 20%, Accuracy 80-120% |
| Low, Mid, High QC | RSD ≤ 15%, Accuracy 85-115% | |
| Inter-day Precision & Accuracy | LLOQ | RSD ≤ 20%, Accuracy 80-120% |
| | Low, Mid, High QC | RSD ≤ 15%, Accuracy 85-115% |
Table 3: Stability
| Stability Test | Condition | Acceptance Criteria |
|---|---|---|
| Freeze-Thaw Stability | 3 cycles, -20°C to RT | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | 6 hours at Room Temperature | Mean concentration within ±15% of nominal |
| Long-Term Stability | 30 days at -80°C | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | 24 hours in Autosampler | Mean concentration within ±15% of nominal |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., C18, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum or nitrogen for 2 minutes.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid) and inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions (example):
-
This compound: Precursor ion m/z 343.16 -> Product ion m/z 299.15[18]
-
Internal Standard (IS): To be determined based on the specific IS used.
-
-
MS Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential).
Visualizations
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. organomation.com [organomation.com]
- 16. Determination and Pharmacokinetic Study of Three Diterpenes in Rat Plasma by UHPLC-ESI-MS/MS after Oral Administration of Rosmarinus officinalis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rosmarinus officinalis L. hexane extract: phytochemical analysis, nanoencapsulation, and in silico, in vitro, and in vivo anti-photoaging potential evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potency of Rosmarinic Acid and Rosmadial
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data on the anti-inflammatory properties of rosmarinic acid and rosmadial. While rosmarinic acid has been extensively studied, demonstrating potent anti-inflammatory effects across a range of in vitro and in vivo models, there is a notable lack of research specifically investigating the anti-inflammatory activity of this compound. Consequently, a direct, data-driven comparison of their anti-inflammatory potency is not feasible at this time.
This guide will therefore focus on presenting the substantial body of evidence supporting the anti-inflammatory effects of rosmarinic acid, including its mechanisms of action, quantitative data from various experimental assays, and detailed experimental protocols. The absence of comparable data for this compound will be noted throughout, highlighting a significant gap in the current scientific understanding of the individual contributions of various rosemary-derived compounds to its overall anti-inflammatory profile.
Rosmarinic Acid: A Potent Inhibitor of Inflammatory Pathways
Rosmarinic acid, a naturally occurring polyphenolic compound found in various Lamiaceae species, including rosemary, has been the subject of numerous studies demonstrating its significant anti-inflammatory properties. Its mechanism of action is multifaceted, primarily involving the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Rosmarinic acid has been shown to inhibit NF-κB activation through several mechanisms. In response to inflammatory stimuli such as lipopolysaccharide (LPS), rosmarinic acid can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action subsequently blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby preventing the transcription of target genes encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Attenuation of the MAPK Signaling Pathway
The MAPK signaling cascades, including ERK, JNK, and p38, are also crucial in transducing extracellular inflammatory signals into cellular responses. Studies have demonstrated that rosmarinic acid can suppress the phosphorylation of these key MAPK proteins. By inhibiting the activation of the MAPK pathway, rosmarinic acid further downregulates the expression of pro-inflammatory mediators, contributing to its overall anti-inflammatory effect.
Quantitative Assessment of Anti-inflammatory Potency
The anti-inflammatory efficacy of rosmarinic acid has been quantified in numerous studies using various in vitro and in vivo models. The following tables summarize key quantitative data from representative studies.
In Vitro Anti-inflammatory Activity of Rosmarinic Acid
| Assay Type | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 / Effective Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | IC50: ~15-50 µM | [1][2] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of PGE2 production | Significant inhibition at 25-100 µM | [1] |
| TNF-α Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of TNF-α secretion | Significant reduction at 10-50 µM | [3] |
| IL-6 Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of IL-6 secretion | Significant reduction at 10-50 µM | [3] |
In Vivo Anti-inflammatory Activity of Rosmarinic Acid
| Animal Model | Inflammatory Agent | Route of Administration | Dosage | Observed Effect | Reference |
| Rat Paw Edema | Carrageenan | Oral (p.o.) | 10-50 mg/kg | Dose-dependent reduction in paw edema | [4] |
| Mouse Ear Edema | TPA | Topical | 0.5-2 mg/ear | Significant reduction in ear swelling and neutrophil infiltration | [5] |
| Murine Colitis | Dextran Sulfate Sodium (DSS) | Oral (p.o.) | 50 mg/kg/day | Amelioration of colitis symptoms, reduced inflammatory markers | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory effects of compounds like rosmarinic acid.
In Vitro Nitric Oxide (NO) Production Assay
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound (e.g., rosmarinic acid) for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with that of the LPS-stimulated control group.
-
The IC50 value, the concentration of the test compound that inhibits 50% of NO production, is then determined.
References
- 1. Rosmarinic acid down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synergistic Antioxidant Potential of Rosmadial in Combination with Other Rosemary Phenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of Rosmadial, a phenolic diterpene found in rosemary (Rosmarinus officinalis), and its potential for synergistic interactions with other prominent rosemary phenols, including carnosic acid, carnosol (B190744), and rosmarinic acid. The information presented herein is supported by experimental data from in vitro studies to aid in the evaluation of these compounds for research and drug development purposes.
Comparative Antioxidant Activity
The antioxidant capacity of this compound and other rosemary phenols has been evaluated using various in vitro assays. The following tables summarize the quantitative data from a key study that compared the antioxidant activity of these compounds in different experimental systems.
A study by Pérez-Fons et al. (2010) investigated the antioxidant activity of major rosemary compounds in a phospholipid membrane-free assay and a membrane-based assay. While this study did not specifically quantify synergistic effects, it provides a direct comparison of the individual antioxidant potentials of these phenols, which is fundamental to understanding their potential for synergy. In a phospholipid membrane-free assay, rosmarinic acid, carnosic acid, and carnosol demonstrated similar antioxidant activity[1]. However, in a membrane-based assay, carnosol was found to be a significantly more potent antioxidant, being 4 to 6 times stronger than the other compounds tested[1]. The diterpenes, including this compound and carnosol, were observed to decrease the number and/or mobility of water molecules at the polar head group region of membrane phospholipids[1].
While specific quantitative data on the synergistic antioxidant effects of this compound with other rosemary phenols is limited in the currently available literature, a study on a methanolic rosemary extract containing carnosic acid, carnosol, and rosmarinic acid demonstrated a synergistic antioxidant effect when combined with butylated hydroxytoluene (BHT)[2]. It has also been reported that a synergistic effect occurs between carnosol, carnosic acid, and rosmarinic acid, which enhances the overall antioxidant power of rosemary extracts[3]. These findings suggest that combinations of rosemary phenols can lead to enhanced antioxidant activity.
Table 1: Antioxidant Activity of Rosemary Phenols in a Phospholipid Membrane-Free Assay
| Compound | Relative Antioxidant Activity |
| Rosmarinic Acid | Similar to Carnosic Acid and Carnosol |
| Carnosic Acid | Similar to Rosmarinic Acid and Carnosol |
| Carnosol | Similar to Rosmarinic Acid and Carnosic Acid |
| This compound | Data not explicitly separated, but grouped with other diterpenes |
Source: Adapted from Pérez-Fons et al., 2010[1]
Table 2: Antioxidant Activity of Rosemary Phenols in a Membrane-Based Assay
| Compound | Relative Antioxidant Activity |
| Carnosol | Extremely Potent (4-6 times stronger than other compounds) |
| Rosmarinic Acid | Less potent than Carnosol |
| Carnosic Acid | Less potent than Carnosol |
| This compound | Showed effects on membrane properties |
Source: Adapted from Pérez-Fons et al., 2010[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound, other phenols, and their combinations)
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds in methanol.
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add a specific volume of the test compound solution to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds
-
Microplate reader
Procedure:
-
Prepare an ABTS stock solution (e.g., 7 mM in water) and a potassium persulfate solution (e.g., 2.45 mM in water).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).
-
Prepare various concentrations of the test compounds.
-
In a 96-well microplate, add a specific volume of the diluted ABTS•+ solution to each well.
-
Add a specific volume of the test compound solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
Signaling Pathways
The antioxidant effects of rosemary phenols are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of a wide array of antioxidant and detoxification enzymes.
Carnosic acid has been shown to be a potent activator of the Nrf2 pathway. It disrupts the interaction between Nrf2 and its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), leading to the translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). While the specific role of this compound in this pathway is less characterized, its structural similarity to other antioxidant diterpenes suggests it may also contribute to Nrf2 activation.
References
- 1. Relationship between the antioxidant capacity and effect of rosemary (Rosmarinus officinalis L.) polyphenols on membrane phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in Rosmarinus officinalis Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Rosmadial and carnosol in neuroprotective assays
A detailed examination of two rosemary diterpenes in the context of neuronal protection, offering insights for researchers and drug development professionals.
Rosmadial and carnosol (B190744), two phenolic diterpenes found in rosemary (Rosmarinus officinalis), are recognized for their bioactive properties. While carnosol has been extensively studied for its neuroprotective effects, data on this compound remains comparatively scarce. This guide provides a comparative analysis of their performance in neuroprotective assays, supported by available experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Carnosol from various neuroprotective, antioxidant, and anti-inflammatory assays. A significant knowledge gap exists for this compound, with limited specific data on its neuroprotective efficacy in neuronal cell models.
| Assay Type | Compound | Cell Line/Model | Concentration/Dosage | Result | Reference |
| Neuroprotection | Carnosol | SH-SY5Y human neuroblastoma cells | 10 µM | Suppressed vincristine-induced neurite degeneration and cell death | [1] |
| Carnosol | Cultured dopaminergic cells | Not specified | Significantly improved cell viability against rotenone-induced neurotoxicity | [2] | |
| Carnosol | Primary cultures of rat cerebellar granule neurons | Not specified | Did not protect against glutamate-induced excitotoxicity but rescued from caspase-dependent apoptosis | [3] | |
| This compound | - | - | Data not available | - | |
| Antioxidant Activity | Carnosol | DPPH Assay | IC50: 16.8 µg/mL (in methanolic extract) | Potent radical scavenging activity | [4] |
| Carnosol | ABTS Assay | Not specified | Contributes to the antioxidant activity of rosemary extracts | [5] | |
| This compound | - | - | Contributes to the anti-radical activity of rosemary extracts | [5] | |
| Anti-inflammatory Activity | Carnosol | LPS-stimulated RAW 264.7 macrophages | IC50 for NO inhibition: ~2.83 µg/mL (hexane fraction of rosemary extract) | Reduced nitric oxide generation | [6] |
| Carnosol | LPS-induced BV-2 microglia | Not specified | Decreased TNF-α and IL-1β levels | [7] | |
| This compound | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Treatment: Treat the cells with the desired concentrations of the test compounds (this compound or Carnosol) for a specified duration.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., vincristine, rotenone, or glutamate) to induce cell death.[1][2][9]
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[1]
Antioxidant Activity Assays (DPPH and ABTS)
These assays measure the radical scavenging capacity of the compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay [4][5]
-
Prepare a stock solution of DPPH in methanol.
-
Mix various concentrations of the test compound with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay [5]
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution to a specific absorbance at 734 nm.
-
Add different concentrations of the test compound to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm after a set incubation time.
-
Anti-inflammatory Assay (Nitric Oxide Inhibition - Griess Assay)
This assay quantifies the production of nitric oxide (NO), a pro-inflammatory mediator, by measuring its stable metabolite, nitrite (B80452).
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) in a 96-well plate.[6][7]
-
Pre-treatment: Treat the cells with the test compounds for a specified period.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[6][7]
-
Sample Collection: Collect the cell culture supernatant after 24 hours.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathways for carnosol's neuroprotective effects and a general workflow for evaluating neuroprotective compounds.
Caption: Carnosol's neuroprotective signaling pathways.
Caption: General workflow for neuroprotective assays.
Conclusion
The available evidence strongly supports the neuroprotective potential of carnosol, mediated through its antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][7] It demonstrates efficacy in various in vitro models of neuronal damage. In contrast, while this compound is identified as a bioactive component of rosemary with anti-radical properties, there is a clear lack of quantitative data to substantiate its neuroprotective effects in neuronal systems.[5] This knowledge gap highlights the need for further research to elucidate the specific neuroprotective capabilities of this compound and to enable a direct and comprehensive comparison with carnosol. Such studies would be invaluable for the development of new therapeutic strategies for neurodegenerative diseases.
References
- 1. Protective effect of supercritical fluid rosemary extract, Rosmarinus officinalis, on antioxidants of major organs of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibrepo.uca.es [bibrepo.uca.es]
- 3. The cellular protective effects of rosmarinic acid: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Constituents and Biological Activity of Wild and Cultivated Rosmarinus officinalis Hydroalcoholic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Rosmadial and its Natural Precursors versus Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for effective and safe antioxidants, both natural and synthetic compounds are rigorously evaluated for their utility in preserving pharmaceuticals, food, and other products susceptible to oxidative degradation. This guide provides an objective, data-driven comparison of the antioxidant capabilities of Rosmadial and its primary natural precursors found in Rosemary (Rosmarinus officinalis)—carnosic acid and rosmarinic acid—against commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ).
Executive Summary
Natural antioxidants derived from rosemary, particularly carnosic acid and rosmarinic acid, demonstrate antioxidant efficacy that is often comparable, and in some cases superior, to widely used synthetic antioxidants like BHA and BHT.[1][2][3] While the synthetic antioxidant TBHQ generally exhibits the strongest activity in many lipid-based systems, the natural compounds offer a potent alternative amid growing consumer demand for "clean-label" ingredients and concerns about the safety of some synthetic preservatives.[4][5] this compound, an oxidation product of carnosic acid, is part of the cascade of antioxidant compounds generated from rosemary, contributing to its overall protective effects.
Mechanism of Action: A Fundamental Difference
The primary antioxidant mechanism for both the phenolic compounds in rosemary and synthetic antioxidants like BHA, BHT, and TBHQ involves the donation of a hydrogen atom to free radicals, which terminates the oxidative chain reaction.[5]
Rosmarinic and Carnosic Acids: These natural polyphenols act as potent scavengers of peroxyl radicals.[1] Carnosic acid, in particular, is highly reactive with reactive oxygen species (ROS), and upon quenching these species, it is oxidized to form other antioxidant compounds, including carnosol (B190744) and, subsequently, this compound.[6][7] This cascade of reactions may contribute to the sustained antioxidant effect of rosemary extracts.
Synthetic Antioxidants (BHA, BHT, TBHQ): These synthetic phenolic compounds also function as free radical scavengers. Their efficacy can be influenced by the food matrix and processing conditions.[8] For instance, BHA and BHT can exhibit a synergistic effect where BHT regenerates the more reactive BHA, enhancing their combined antioxidant activity.[8]
Quantitative Data Presentation
The following tables summarize experimental data from various studies comparing the efficacy of rosemary-derived antioxidants with synthetic alternatives in inhibiting lipid peroxidation, a key indicator of oxidative degradation.
Table 1: Inhibition of Lipid Peroxidation in Oils
| Antioxidant | Concentration | Oil Type | Test Method | Inhibition Rate (%) | Efficacy Ranking | Reference |
| Carnosic Acid (CA99) | 0.2 mg/g | Tara Seed Oil | Peroxide Value (PV) | 62.0 | TBHQ > CA99 > BHA > BHT | [9] |
| Carnosic Acid (CA99) | 0.2 mg/g | Tara Seed Oil | TBARS | 55.0 | BHA > CA99 > TBHQ > BHT | [4] |
| Carnosic Acid (CA99) | 0.2 mg/g | Tara Seed Oil | Conjugated Dienes (CD) | 52.5 | TBHQ > CA99 > BHT > BHA | [4] |
| Rosemary Extract | 100 mg/kg | Rapeseed Oil | Oxidative Stability | Equivalent to 50 mg/kg TBHQ | RE (100) ≈ TBHQ (50) | [10] |
| Rosemary Extract | 200 ppm | Sunflower Oil | Peroxide Value (PV) | Nearly equivalent to BHA/BHT | RE ≈ BHA ≈ BHT < TBHQ | [2][11] |
| Rosmarinic Acid | Not specified | Soybean Oil (Frying) | Chemical Indices | Higher than TBHQ | RA > RE > CA > TBHQ | [12] |
Table 2: Inhibition of Lipid Peroxidation in Meat and Dairy Models
| Antioxidant | Concentration | Food Model | Test Method | Key Finding | Efficacy Ranking | Reference |
| Rosemary Extract | 2500 ppm | Refrigerated Pork Sausage | TBARS | Equally effective as BHA/BHT | RE ≈ BHA/BHT | [13] |
| Rosemary Extract | 0.25% | Irradiated Ground Beef | TBARS | Same effect as BHA/BHT | RE ≈ BHA/BHT | [14] |
| Carnosic Acid, et al. | 308 ppm | Fat-Filled Milk Powder | TBARS & PV | Less effective than BHA:BHT | BHA:BHT > C:CA:RA | [2] |
| Rosemary Extract | 2500 ppm | Palm Olein (Frying) | Polymer Compounds | Lower than control, similar to TBHQ | TBHQ ≈ ROS > OREG | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH stock solution (typically 0.1 mM in methanol (B129727) or ethanol), test samples at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
A defined volume of the test sample is mixed with an equal volume of the DPPH working solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
The percentage of scavenging activity is calculated relative to a control without the antioxidant.
-
-
Calculation: % Scavenging = [(A_control - A_sample) / A_control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test samples, and a standard (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation is generated by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of ~0.70 at 734 nm.
-
A small volume of the test sample is added to the diluted ABTS•+ solution.
-
After a short incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Peroxide Value (PV) Determination
This method quantifies the concentration of peroxides and hydroperoxides, which are primary products of lipid oxidation.
-
Reagents: Acetic acid-chloroform solvent mixture, saturated potassium iodide (KI) solution, standard sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, starch indicator.
-
Procedure:
-
A known weight of the oil sample is dissolved in the acetic acid-chloroform mixture.
-
Saturated KI solution is added. Peroxides in the oil oxidize the iodide to iodine.
-
The liberated iodine is titrated with a standard solution of sodium thiosulfate.
-
A starch solution is added near the endpoint, which turns blue in the presence of iodine. Titration continues until the blue color disappears.
-
-
Calculation: The PV is calculated based on the volume of sodium thiosulfate used and is expressed as milliequivalents of active oxygen per kilogram of oil (meq O₂/kg).
TBARS (Thiobarbituric Acid Reactive Substances) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Reagents: Thiobarbituric acid (TBA) solution, trichloroacetic acid (TCA), sample homogenate.
-
Procedure:
-
The sample is homogenized and proteins are often precipitated with TCA.
-
The supernatant is mixed with TBA solution.
-
The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to form a pink-colored MDA-TBA adduct.
-
After cooling, the absorbance of the solution is measured spectrophotometrically at around 532 nm.
-
-
Calculation: The concentration of TBARS is determined using a standard curve of MDA and is typically expressed as mg of MDA per kg of sample.
Conclusion
The data indicates that natural antioxidants from rosemary, such as carnosic acid and rosmarinic acid, are highly effective alternatives to synthetic antioxidants like BHA and BHT for inhibiting lipid peroxidation in a variety of systems. While TBHQ often shows superior performance, the efficacy of rosemary-derived compounds is significant and, in some applications like high-temperature frying, can even surpass that of certain synthetics. The choice between natural and synthetic antioxidants will ultimately depend on the specific application, processing conditions, regulatory considerations, and consumer preferences. For professionals in research and development, the potent and multifaceted antioxidant system of rosemary, which includes this compound as part of its protective cascade, presents a compelling area for further investigation and application.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. cdrfoodlab.com [cdrfoodlab.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Recovery mechanism of the antioxidant activity from carnosic acid quinone, an oxidized sage and rosemary antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic phenolic antioxidants: Metabolism, hazards and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medallionlabs.com [medallionlabs.com]
- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. xylemanalytics.com [xylemanalytics.com]
The Unseen Contender: Evaluating Rosmadial in the Arena of Natural Antimicrobials
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, nature remains a vast and largely untapped reservoir of potent compounds. Among these, derivatives of Rosmarinus officinalis L. (rosemary) have garnered significant attention. This guide offers a comparative analysis of the antimicrobial efficacy of Rosmadial, a phenolic diterpene lactone found in rosemary, against other well-established natural antimicrobial agents. While direct research on the antimicrobial properties of this compound is notably scarce, this guide provides a comprehensive overview of the antimicrobial activity of rosemary's key constituents, carnosic acid and rosmarinic acid, placing them in context with other prominent natural antimicrobials.
Unveiling this compound: A Rosemary Diterpene
This compound is a phenolic diterpene lactone that has been isolated from the leaves of rosemary.[1] It belongs to the class of organic compounds known as benzofurans.[2] While its presence in rosemary is confirmed, dedicated studies elucidating its specific antimicrobial efficacy are limited in the current body of scientific literature. Therefore, to provide a functional comparison, this guide will focus on the extensively researched antimicrobial compounds from rosemary: carnosic acid and rosmarinic acid. These compounds are often considered the primary drivers of rosemary's antimicrobial and antioxidant properties.[3][4]
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data on the antimicrobial efficacy of key rosemary compounds (carnosic acid and rosmarinic acid) and other leading natural antimicrobial agents, namely tea tree oil and oregano oil. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are standard measures of antimicrobial effectiveness.
Table 1: Antibacterial Efficacy of Natural Agents (MIC in µg/mL)
| Microorganism | Carnosic Acid | Rosmarinic Acid | Tea Tree Oil (Melaleuca oil) | Oregano Oil (Origanum vulgare) |
| Staphylococcus aureus | 8 - 64[5][6] | 1000[7] | 78,000 (78 mg/L)[8] | 2500 (0.25%)[9] |
| Escherichia coli | >150[6] | 800[7] | 500,000 (0.5 mg/mL)[1] | 2500 (0.25%)[9] |
| Bacillus subtilis | ND | 1100[7] | ND | ND |
| Salmonella spp. | ND | 900[7] | ND | ND |
| Cutibacterium acnes | ND | ND | 39,000 (39 mg/L)[8] | ND |
ND: No Data Available
Table 2: Antifungal Efficacy of Natural Agents (MIC in µg/mL)
| Microorganism | Carnosic Acid | Rosmarinic Acid | Tea Tree Oil (Melaleuca oil) | Nystatin (Control) |
| Candida albicans | ND | 100 - 200[10] | ND | 3.17 - 7.00 (emulgel)[11] |
| Aspergillus flavus | ND | ND | ND | ND |
ND: No Data Available
Experimental Protocols: A Closer Look at the Methodology
The data presented in the tables above are derived from various studies employing standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Broth Microdilution Method for MIC and MBC Determination
This method is widely used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Microbial Inoculum:
- A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium.
- Colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- The natural antimicrobial agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
- Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included.
- The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
4. Determination of MIC and MBC:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
- To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium.
- The plates are incubated, and the MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Visualizing the Science: Workflows and Pathways
To further clarify the experimental processes and the proposed mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Showing Compound this compound (FDB017461) - FooDB [foodb.ca]
- 3. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing antioxidant and antimicrobial activity of carnosic acid in rosemary (Rosmarinus officinalis L.) extract by complexation with cyclic glucans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of Rosmarinic Acid with Its Derivatives in the Treatment of Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C20H24O5 | CID 15801061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (-)-Rosmadial | C20H24O5 | CID 72996596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Antimicrobial Activity of Rosemary (Rosmarinus officinalis) and Garlic (Allium sativum) Essential Oils and Chipotle Pepper Oleoresin (Capsicum annum) on Beef Hamburgers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Rosemary's Key Bioactive Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of two major bioactive compounds derived from Rosmarinus officinalis (rosemary): Rosmarinic Acid and Carnosic Acid. While the specific compound Rosmadial, also found in rosemary, lacks sufficient in vivo anti-inflammatory data in the current body of scientific literature, this guide focuses on its more extensively studied counterparts, offering valuable insights supported by experimental data.
This document summarizes key findings from preclinical animal models, presents detailed experimental protocols, and visualizes the primary signaling pathways involved in the anti-inflammatory actions of Rosmarinic Acid and Carnosic Acid.
Comparative Efficacy in Animal Models of Inflammation
Rosmarinic Acid and Carnosic Acid have demonstrated significant anti-inflammatory activity in various preclinical models. The following table summarizes their efficacy in two standard models: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Inflammation, with Indomethacin included as a common non-steroidal anti-inflammatory drug (NSAID) for reference.
| Compound/Drug | Animal Model | Dosage | Key Findings |
| Rosmarinic Acid | Carrageenan-Induced Paw Edema (Rat) | 10 mg/kg (IP) | Showed anti-inflammatory activity.[1][2] |
| LPS-Induced Inflammation (Mice) | 10 mg/kg (IP) | Best results for Rosmarinus officinalis compounds were observed at this dosage.[1][2] | |
| Carnosic Acid | Carrageenan-Induced Paw Edema (Rat) | 60 mg/kg (IP) | Demonstrated notable anti-inflammatory effects.[1][2] |
| LPS-Induced Inflammation (Mice) | 60 mg/kg (IP) | One of the most effective dosages for Rosmarinus officinalis compounds.[1][2] | |
| Indomethacin | Carrageenan-Induced Paw Edema (Rat) | 5-10 mg/kg (IP/Oral) | A well-known prostaglandin (B15479496) inhibitor used as a positive control, significantly reduces paw edema.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Treatment Administration: Test compounds (Rosmarinic Acid, Carnosic Acid) or the reference drug (Indomethacin) are administered intraperitoneally (IP) or orally at the specified doses 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group in comparison to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to study systemic inflammation.
-
Animals: Male BALB/c or C57BL/6 mice (8-12 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Treatment Administration: Test compounds or a reference drug are administered, typically via IP injection, at predetermined times before or after the LPS challenge.
-
Induction of Inflammation: A single IP injection of LPS (e.g., 1-5 mg/kg) is administered to induce a systemic inflammatory response.
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), animals are euthanized, and blood and tissue samples (e.g., lung, liver) are collected.
-
Biomarker Analysis: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using methods like ELISA.
Signaling Pathways in Inflammation
The anti-inflammatory effects of Rosmarinic Acid and Carnosic Acid are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.
Caption: General inflammatory signaling pathway activated by LPS and Carrageenan, and the inhibitory action of Rosmarinic and Carnosic Acids.
Experimental Workflow for In Vivo Anti-inflammatory Studies
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of test compounds in animal models.
Caption: A streamlined workflow for in vivo anti-inflammatory drug screening.
References
- 1. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential anti-inflammatory effect of Rosmarinus officinalis in preclinical in vivo models of inflammation [repositorio.ipl.pt]
- 3. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Metabolism of Rosmadial
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways and pharmacokinetic profiles of Rosmadial, a bioactive diterpene found in Rosmarinus officinalis (rosemary). Due to the limited direct research on this compound metabolism, this document extrapolates potential metabolic fates based on studies of structurally related diterpenoids from rosemary, such as carnosic acid and carnosol. This guide aims to be a valuable resource for researchers in drug development and natural product chemistry by summarizing the current state of knowledge and highlighting areas for future investigation.
Introduction to this compound
This compound is a phenolic diterpene present in rosemary extracts, which are known for their antioxidant and anti-inflammatory properties.[1] Like other major diterpenes in rosemary, such as carnosic acid and carnosol, this compound is being investigated for its potential therapeutic applications.[2] Understanding its metabolic fate across different species is crucial for evaluating its efficacy and safety in preclinical and clinical studies.
Cross-Species Comparison of Diterpene Metabolism
Direct comparative studies on the metabolism of this compound are currently unavailable in the scientific literature. However, research on the pharmacokinetics of other prominent rosemary diterpenes, primarily in rats, provides valuable insights into the likely metabolic pathways that this compound may undergo.
Key Metabolic Reactions for Rosemary Diterpenes:
Based on studies of carnosic acid and carnosol, the primary metabolic transformations of these diterpenes involve Phase I and Phase II reactions:
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are known to play a role in the metabolism of various diterpenoids.[3][4] For rosemary diterpenes, this can involve oxidation reactions.
-
Phase II Metabolism: The major metabolic pathway for rosemary diterpenes appears to be conjugation. Glucuronidation is a significant route of metabolism, with glucuronide conjugates of carnosic acid, carnosol, and rosmanol (B1679572) being identified as major metabolites in the gut, liver, and plasma of rats.[5] Methylation is another observed Phase II reaction, resulting in metabolites like carnosic acid 12-methyl ether.[5]
It is highly probable that this compound undergoes similar metabolic transformations, including oxidation, glucuronidation, and methylation. However, the specific enzymes involved and the rates of these reactions are yet to be determined.
Quantitative Data on Related Rosemary Diterpenes in Rats
While specific pharmacokinetic parameters for this compound are not available, a study on carnosic acid, carnosol, and rosmanol in rats after oral administration of rosemary extract provides some quantitative context.
| Compound | Cmax (ng/mL) | Tmax (h) |
| Carnosic Acid | ||
| Low Dose | 1212 ± 344 | 0.30 ± 0.11 |
| Medium Dose | 3955 ± 515 | 0.30 ± 0.11 |
| High Dose | 27,504 ± 1881 | 0.50 ± 0.31 |
| Carnosol | ||
| Low Dose | 216.6 ± 53.1 | 0.40 ± 0.13 |
| Medium Dose | 413.3 ± 42.6 | 0.27 ± 0.15 |
| High Dose | 1480 ± 266 | 0.70 ± 0.45 |
| Rosmanol | ||
| Low Dose | 77.20 ± 10.54 | 0.25 ± 0.00 |
| Medium Dose | 187.9 ± 75.9 | 0.20 ± 0.18 |
| High Dose | 633.4 ± 118.5 | 0.55 ± 0.27 |
| Data from a pharmacokinetic study in rats after oral administration of Rosmarinus officinalis L. extract.[6] |
These data indicate rapid absorption of these diterpenes. It is important to note that the bioavailability of these compounds can be influenced by extensive first-pass metabolism in the intestine and liver.[5]
Experimental Protocols
The following section details the methodologies typically employed for studying the metabolism of rosemary diterpenes, which are applicable for future investigations into this compound metabolism.
3.1. In Vivo Pharmacokinetic Studies
-
Animal Models: Sprague-Dawley or Wistar rats are commonly used models.[5][6]
-
Administration: Rosemary extract or purified this compound is administered orally (gavage) or intravenously.
-
Sample Collection: Blood samples are collected at various time points post-administration via the tail vein or cardiac puncture. Plasma is separated by centrifugation.
-
Sample Preparation: A liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is a common method for extracting diterpenes from plasma.[7]
-
Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) is the method of choice for the sensitive and specific quantification of the parent compound and its metabolites.[6][7]
-
Chromatographic Separation: A C18 column is typically used with a gradient elution of water (containing a modifier like formic acid) and acetonitrile.[7]
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity.[7]
-
3.2. In Vitro Metabolism Studies
-
Enzyme Sources:
-
Liver Microsomes: Pooled liver microsomes from different species (e.g., human, rat, mouse, dog) are used to investigate Phase I metabolism, particularly by CYP enzymes.[8][9]
-
Hepatocytes: Primary or cryopreserved hepatocytes can be used to study both Phase I and Phase II metabolism as they contain a broader range of metabolic enzymes.
-
-
Incubation: The test compound (this compound) is incubated with the enzyme source in a buffered solution. The reaction is initiated by adding a cofactor such as NADPH for CYP-mediated reactions.[8]
-
Sample Analysis: The disappearance of the parent compound and the formation of metabolites are monitored over time using LC-MS/MS.[8]
3.3. Metabolite Identification
-
High-Resolution Mass Spectrometry (HRMS): Instruments like TOF-MS provide accurate mass measurements, which aid in determining the elemental composition of metabolites.[5][10]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of the parent compound and its metabolites are compared to elucidate the structure of the metabolites.[10]
-
NMR Spectroscopy: For definitive structural elucidation of novel metabolites, isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[11]
Visualizing Metabolic Pathways and Workflows
4.1. Postulated Metabolic Pathway of Rosemary Diterpenes
Caption: Postulated metabolic pathway for this compound based on related diterpenes.
4.2. Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
4.3. In Vitro Metabolism Experimental Workflow
Caption: Workflow for an in vitro metabolism study of this compound.
Conclusion and Future Directions
The metabolism of this compound is a critical area of research that remains largely unexplored. Based on the metabolic fate of other rosemary diterpenes, it is anticipated that this compound undergoes oxidation, glucuronidation, and methylation. However, dedicated studies are necessary to confirm these pathways and to quantify the pharmacokinetic parameters of this compound in different species.
Future research should focus on:
-
In vivo pharmacokinetic studies of purified this compound in various species, including rodents and non-rodents, to determine key parameters such as bioavailability, half-life, and clearance.
-
In vitro metabolism studies using liver microsomes and hepatocytes from different species (including human) to identify the specific enzymes responsible for this compound metabolism and to assess inter-species differences.
-
Comprehensive metabolite identification to build a complete picture of the metabolic fate of this compound.
A thorough understanding of the cross-species metabolism of this compound will be instrumental in advancing its development as a potential therapeutic agent.
References
- 1. Effects of Rosmarinus officinalis extract on human primary omental preadipocytes and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenes from rosemary (Rosmarinus officinalis): Defining their potential for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Mediated Cyclization in Eunicellane Derived Diterpenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of the major bioactive diterpenoids in a rosemary extract: metabolic profile in the intestine, liver, plasma, and brain of Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination and Pharmacokinetic Study of Three Diterpenes in Rat Plasma by UHPLC-ESI-MS/MS after Oral Administration of Rosmarinus officinalis L. Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mercell.com [mercell.com]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
- 11. Emerging new strategies for successful metabolite identification in metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Rosmadial and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Rosmadial and its naturally occurring isomers. Drawing from available experimental data, this document outlines their structure-activity relationships, particularly focusing on their antioxidant and anti-inflammatory effects. Detailed experimental protocols and visual diagrams of key signaling pathways are included to support further research and drug development endeavors.
Introduction to this compound and Its Isomers
This compound is a phenolic diterpene found in various plants of the Lamiaceae family, notably rosemary (Rosmarinus officinalis)[1][2][3]. It is recognized for its contribution to the antioxidant and anti-inflammatory properties of rosemary extracts[4]. This compound exists in nature alongside several of its isomers, which are compounds with the same molecular formula but different structural arrangements. These isomers, including Epirosmanol and Rosmanol quinone, exhibit variations in their biological activities due to their distinct stereochemistry and functional group orientations. Understanding the structure-activity relationship (SAR) of these isomers is crucial for identifying the most potent compounds for therapeutic applications.
Chemical Structures
The fundamental structure of this compound and its isomers is based on an abietane (B96969) diterpene skeleton. The subtle differences in their chemical structures, such as the orientation of hydroxyl groups or the presence of a quinone moiety, significantly influence their biological efficacy.
This compound:
-
IUPAC Name: (1'S,3R)-7-hydroxy-2',2'-dimethyl-2-oxo-6-propan-2-ylspiro[1-benzofuran-3,6'-cyclohexane]-1',4-dicarbaldehyde[2]
Epirosmanol:
-
Molecular Formula: C₂₀H₂₆O₅
-
IUPAC Name: 3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one
Rosmanol quinone:
-
Molecular Formula: C₂₀H₂₄O₅
-
IUPAC Name: 8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2(7),5-diene-3,4,15-trione
Comparative Biological Activity
While direct comparative studies on the bioactivity of this compound and all its isomers are limited, existing research on individual compounds and related diterpenes from rosemary provides valuable insights into their structure-activity relationships.
Antioxidant Activity
The antioxidant capacity of these compounds is primarily attributed to their phenolic nature, which allows them to donate hydrogen atoms to scavenge free radicals. The arrangement of hydroxyl groups on the aromatic ring is a key determinant of their antioxidant potential.
| Compound | Assay | IC₅₀ (µmol/L) | Reference |
| Epirosmanol | Inhibition of LDL Oxidation (TBARS) | 7 - 10 | [4] |
| Carnosol | Inhibition of LDL Oxidation (TBARS) | 7 - 10 | [4] |
This data suggests that Epirosmanol possesses potent lipid peroxidation inhibitory activity, comparable to that of Carnosol[4]. The ortho-dihydroxy arrangement in the aromatic ring of these diterpenes is crucial for their radical scavenging and metal-chelating properties.
Anti-inflammatory Activity
The anti-inflammatory effects of rosemary diterpenes, including this compound and its isomers, are largely mediated through the inhibition of key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade. By inhibiting NF-κB activation, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Direct comparative IC₅₀ values for the anti-inflammatory activity of this compound and its isomers are not well-documented. However, the known inhibitory effects of related rosemary diterpenes on inflammatory mediators suggest a similar mechanism of action.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the transcription of pro-inflammatory genes. This compound and its isomers are thought to inhibit this pathway at various points.
References
A Comparative Guide to the Biological Activities of Abietane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Abietane (B96969) diterpenes, a large and structurally diverse class of natural products, have garnered significant attention in the scientific community for their wide array of promising biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of selected abietane diterpenes, supported by quantitative experimental data. Detailed methodologies for key bioassays are also presented to facilitate the replication and further investigation of these compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of various abietane diterpenes, presenting key quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values. This allows for a direct comparison of the potency of these compounds across different biological assays.
Anticancer Activity
The cytotoxic effects of abietane diterpenes against various cancer cell lines are a primary area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed method to assess cell viability.
Table 1: Anticancer Activity of Abietane Diterpenes (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| 7α-acetoxyroyleanone | MIA PaCa-2 (Pancreatic) | 4.7 | [1] |
| 7-ketoroyleanone | Topoisomerase I Inhibition | 2.8 | [1] |
| Sugiol | Topoisomerase I Inhibition | 4.7 | [1] |
| Tanshinone I | HEC-1-A (Endometrial) | 20 | [1] |
| Pygmaeocin B | HT29 (Colon) | 6.69 µg/mL | [2] |
| Synthetic orthoquinone 13 | HT29 (Colon) | 2.7 µg/mL | [2] |
| Euphonoid H (1) | C4-2B (Prostate) | 5.52 | [3] |
| Euphonoid H (1) | C4-2B/ENZR (Prostate) | 4.16 | [3] |
| Euphonoid I (2) | C4-2B (Prostate) | 5.74 | [3] |
| Euphonoid I (2) | C4-2B/ENZR (Prostate) | 5.23 | [3] |
| Anastomosin (5) | U251 (Glioblastoma) | 0.43 | [4] |
| 6,7-dihydro-7α-acetoxy icetexone (6) | U251 (Glioblastoma) | 1.34 | [4] |
Antimicrobial Activity
Abietane diterpenes have demonstrated notable activity against a range of pathogenic bacteria. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Table 2: Antimicrobial Activity of Abietane Diterpenes (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-hydroxysalvinolone | Staphylococcus aureus | 2.5 | [5] |
| 6-hydroxysalvinolone | Methicillin-resistant S. aureus | 2.5 | [5] |
| Compound 14 | Various bacteria | 15.6-31.25 | [6] |
| Compound 15 | Cutibacterium acnes | 3.13-6.25 | [6] |
| Compound 16 | Cutibacterium acnes | 3.13-6.25 | [6] |
| ent-abietane diterpenoid 11 | Mycobacterium tuberculosis | 1.5 | [6] |
| Rearranged abietane 27 | Escherichia coli | 11.7 | [5] |
| Rearranged abietane 27 | Pseudomonas aeruginosa | 11.7 | [5] |
| Rearranged abietane 27 | Staphylococcus aureus | 23.4 | [5] |
| Dibenzo-carbazole derivative 15d | Bacillus subtilis | 1.9 | [7] |
| N-acylhydrazone derivative 17p | Staphylococcus aureus | 1.9 | [7] |
| Quaternary ammonium (B1175870) salt 43-44 | Staphylococcus aureus | 7.81-31.25 | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of abietane diterpenes is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. The Griess assay is a common method for this determination.
Table 3: Anti-inflammatory Activity of Abietane Diterpenes (NO Inhibition, IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Dracocephalumoid A | RAW 264.7 | 1.12-5.84 | [8] |
| Uncinatone | RAW 264.7 | 1.12-5.84 | [8] |
| Trichotomone F | RAW 264.7 | 1.12-5.84 | [8] |
| Caryopterisoid C | RAW 264.7 | 1.12-5.84 | [8] |
| Abietane Diterpene 2 | RAW 264.7 | 19.2 | [9][10] |
| Abietane Diterpene 4 | RAW 264.7 | 18.8 | [9][10] |
| Pygmaeocin B (5) | RAW 264.7 | 33.0 ng/mL | [11] |
Antioxidant Activity
The antioxidant capacity of abietane diterpenes is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Table 4: Antioxidant Activity of Abietane Diterpenes (DPPH Scavenging, IC50 values in µg/mL)
| Compound | IC50 (µg/mL) | Reference |
| Dehydroabietic acid | 19.40 | [12] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and to assist researchers in their experimental design.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cancer cell lines
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[14]
-
Treat the cells with various concentrations of the abietane diterpenes and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Abietane diterpenes
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the abietane diterpene in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.[16]
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration.[17]
-
Inoculate each well with the bacterial suspension.[15] Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).[16]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[19]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)[19]
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the abietane diterpenes for a specific time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.[20]
-
Incubate at room temperature for 10-15 minutes in the dark.[20]
-
Measure the absorbance at 540 nm.[20]
-
Calculate the percentage of NO inhibition compared to LPS-stimulated cells without treatment and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[21]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)[21]
-
Abietane diterpenes
-
Methanol or ethanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare different concentrations of the abietane diterpenes in methanol or ethanol.
-
Add the test sample to the DPPH solution in a 96-well plate or cuvette.[22]
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[21]
-
Measure the absorbance at 517 nm.[23]
-
The scavenging activity is calculated as the percentage of DPPH discoloration.[22]
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental processes, the following diagrams illustrate key signaling pathways affected by abietane diterpenes and a general workflow for bioactivity screening.
Signaling Pathways
Abietane diterpenes have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
Caption: Inhibition of the NF-κB signaling pathway by abietane diterpenes.
Caption: Modulation of the MAPK signaling pathway by abietane diterpenes.
Experimental Workflows
The following diagrams outline the general workflows for the bioactivity screening of natural products and a specific workflow for the MTT assay.
Caption: General workflow for the bioactivity screening of natural products.[24][25][26][27]
Caption: Experimental workflow for the MTT assay.[13][14][28]
References
- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 7. uv.es [uv.es]
- 8. Abietane diterpenoids from Dracocephalum moldavica L. and their anti-inflammatory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from <i>Nepeta bracteata</i> Benth. - ProQuest [proquest.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. marinebiology.pt [marinebiology.pt]
- 23. mdpi.com [mdpi.com]
- 24. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 25. Tag and Snag: A New Platform for Bioactive Natural Product Screening from Mixtures | MDPI [mdpi.com]
- 26. Recent advances in screening active components from natural products based on bioaffinity techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Evaluating the synergistic effects of Rosmadial in combination with other compounds
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between natural compounds and existing therapeutic agents is a burgeoning field in drug discovery, offering the promise of enhanced efficacy and reduced side effects. Rosmadial, a bioactive diterpene found in Rosemary (Rosmarinus officinalis L.), has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the synergistic effects observed when this compound and its parent extracts are combined with other compounds, supported by available experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Effects
While direct quantitative data on the synergistic effects of isolated this compound is limited in publicly available literature, studies on Rosemary extracts, which contain this compound as a key constituent, provide valuable insights into its potential collaborative bioactivity. The following tables summarize the synergistic antioxidant and antibacterial effects observed in studies involving Rosemary extracts and related phenolic compounds.
Table 1: Synergistic Antioxidant Activity of Rosemary Extract and Related Phenolic Compounds
| Compound/Extract Combination | Method | Observed Effect | Percentage of Synergistic Effect (%) | Reference |
| Rosemary Extract + Butylated Hydroxytoluene (BHT) | DPPH radical scavenging assay | Synergistic antioxidant effect | Data not specified | [1] |
| Rosmarinic Acid + α-Tocopherol | Oil-in-water emulsion | Strong synergistic interaction | Data not specified | [2] |
| Gallic Acid + Caffeic Acid | Ferric Reducing Antioxidant Power (FRAP) | Considerable synergistic effects | 137.8 | [3][4] |
| Quercetin + Gallic Acid + Caffeic Acid | Ferric Reducing Antioxidant Power (FRAP) | Most synergistic effect among ternary combinations | 59.4 | [4] |
| p-Coumaric Acid + Ferulic Acid | Oxygen Radical Absorbance Capacity (ORAC) | Highest synergistic effect among hydroxycinnamic acid mixtures | 311 | [5] |
Table 2: Synergistic Antibacterial Activity of Rosemary Extract
| Compound/Extract Combination | Target Microorganism | Observed Effect | Reference |
| Rosemary Extract + Butylated Hydroxyanisole (BHA) | Escherichia coli | Synergistic growth inhibition | [1] |
| Rosemary Extract + Butylated Hydroxyanisole (BHA) | Staphylococcus aureus | Synergistic growth inhibition | [1] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are crucial.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is employed to determine the antioxidant activity of a compound.
-
Preparation of DPPH solution: A stock solution of DPPH is prepared in methanol.
-
Reaction mixture: The test compound (e.g., Rosemary extract, BHT, or their combination) at various concentrations is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).
-
Synergy determination: The experimental scavenging activity of the combination is compared to the calculated sum of the individual activities of the compounds to determine synergy, additivity, or antagonism.[1]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the antioxidant potential of a substance through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.
-
Reaction: The antioxidant sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific duration.
-
Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., FeSO₄·7H₂O).
-
Synergy assessment: The FRAP value of the mixture is compared to the theoretical sum of the FRAP values of the individual components.[3][4]
Broth Microdilution Method for Antibacterial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific bacterium.
-
Preparation of inoculum: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared.
-
Serial dilutions: Serial dilutions of the test compounds (e.g., Rosemary extract, BHA, and their combination) are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Synergy analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).[1]
Signaling Pathways and Mechanistic Insights
Network pharmacology studies on Rosemary have revealed that its multi-component nature allows it to act on multiple targets and signaling pathways, contributing to its therapeutic effects. While the specific role of this compound in modulating these pathways in combination therapies is an area for further research, the overall extract has been shown to participate in several key signaling cascades.[6][7]
Caption: Multi-target action of Rosemary compounds on key signaling pathways.
The synergistic action of the compounds within Rosemary extract likely arises from their ability to concurrently modulate multiple nodes within these interconnected pathways. For instance, the PI3K-Akt and MAPK pathways are central to cell survival, proliferation, and inflammatory responses.[6]
Experimental Workflow for Synergy Evaluation
The systematic evaluation of synergistic effects involves a multi-step process, from initial screening to in-depth mechanistic studies.
Caption: A typical workflow for identifying and validating synergistic drug combinations.
This structured approach ensures that potential synergistic combinations are rigorously tested and their underlying mechanisms of action are elucidated, paving the way for the development of more effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions between α-tocopherol and rosmarinic acid and its alkyl esters in emulsions: synergistic, additive, or antagonistic effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds | Semantic Scholar [semanticscholar.org]
- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 5. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network pharmacology mechanism of Rosmarinus officinalis L.(Rosemary) to improve cell viability and reduces apoptosis in treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Rosmadial's Therapeutic Potential: A Meta-Analysis of Preclinical Evidence
An in-depth comparison of Rosmadial, a key bioactive compound in Rosmarinus officinalis (rosemary), and its therapeutic efficacy in preclinical studies reveals its significant potential in oncology, neuroprotection, and anti-inflammatory applications. This analysis, drawing from a breadth of in vitro and in vivo research, positions this compound and its parent extracts as a promising candidate for further drug development.
This compound, a phenolic diterpene found in rosemary, has been identified as one of the plant's typical antioxidant constituents.[1] Preclinical research frequently examines the therapeutic effects of the whole rosemary extract or its more abundant components like carnosic acid, carnosol (B190744), and rosmarinic acid. These studies provide a strong basis for understanding the potential of this compound, which contributes to the overall bioactivity of the plant. The therapeutic mechanisms are multifaceted, spanning antioxidant, anti-inflammatory, anti-proliferative, and neuroprotective pathways.[2][3][4]
Comparative Efficacy in Preclinical Models
The therapeutic potential of rosemary and its constituents has been evaluated across various disease models, often demonstrating comparable or synergistic effects to existing treatments.
Oncology
In cancer research, rosemary extracts and their components have demonstrated significant anti-tumor activity.[2] The mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and modulating inflammatory and angiogenic pathways.[2][5] Notably, in leukemia cell lines, carnosic acid, a major component of rosemary, exhibited synergistic proliferation-blocking actions when combined with vitamin D.[2]
Neuroprotection
Rosemary has shown considerable promise in models of neurodegenerative diseases like Alzheimer's.[1][6] Its neuroprotective effects are attributed to the inhibition of cholinesterase, modulation of dopaminergic and oxytocinergic systems, and mediation of oxidative and inflammatory proteins.[6] In vitro studies on mouse hippocampal neuron HT22 cells demonstrated that rosemary extract could reverse Aβ25-35 induced damage, improve cell viability, and reduce apoptosis.[1] The active compounds, including this compound, are believed to exert these effects through pathways like PI3K-Akt, MAPK, and estrogen signaling.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of rosemary are well-documented in preclinical in vivo models of inflammation.[7][8] The primary mechanism involves the inhibition of the NF-κB pathway, which in turn reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS).[7] Carnosic acid and carnosol have been shown to suppress the production of nitric oxide (NO) and TNF-α.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, highlighting the efficacy of Rosmarinus officinalis extracts and its active compounds.
| Compound/Extract | Dose | Route of Administration | Animal Model | Key Findings | Reference |
| Rosmarinus officinalis Extract | 300 mg/kg | Not Specified | Rat (Alloxan-induced diabetes) | Determined as the optimal dose for antidiabetic effect. | [9] |
| Rosmarinus officinalis Extract | 400 mg/kg | Gavage | Rat/Mouse (Inflammation models) | Showed significant anti-inflammatory activity. | [7][8] |
| Rosmarinic Acid | 10 mg/kg | Intraperitoneal | Rat/Mouse (Inflammation models) | Demonstrated potent anti-inflammatory effects. | [7][8] |
| Rosmarinic Acid | 30 mg/kg | Oral | Mouse (Pilocarpine-induced seizures) | Attenuated neuromotor impairment and decreased protein carbonyl levels. | [10] |
| Carnosic Acid | 60 mg/kg | Intraperitoneal | Rat/Mouse (Inflammation models) | Exhibited strong anti-inflammatory results. | [7][8] |
| Rosemary Essential Oil | 10, 20 mg/kg | Oral | Mouse (Pain models) | Showed analgesic effects and synergistic potential with paracetamol and codeine. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this analysis.
In Vitro Alzheimer's Disease Model
-
Cell Line: Mouse hippocampal neuron HT22 cells.
-
Inducing Agent: Aβ25-35 was used to induce damage, mimicking Alzheimer's pathology.
-
Treatment: Cells were treated with rosemary extract.
-
Assays:
-
Cell Viability: CCK-8 method was used to assess the effect of Aβ25-35 and rosemary extract on cell viability.
-
Apoptosis: Hoechst 33342 staining was employed to observe nuclear morphology and identify apoptotic cells.
-
Mitochondrial Membrane Potential: TMRE staining was used to measure changes in mitochondrial membrane potential.
-
-
Gene Expression Analysis: RT-qPCR was performed to measure the mRNA levels of target genes such as IGF1, MMP9, SRC, and MAPK14.[1]
In Vivo Seizure Model
-
Animal Model: Male C57BL/6 mice.
-
Inducing Agent: Pilocarpine was administered to induce status epilepticus (SE).
-
Treatment: Rosmarinic acid (30 mg/kg) was administered orally at 1, 24, and 48 hours after the end of SE.
-
Assessments:
-
Neuromotor Impairment: Evaluated using neuroscore tests.
-
Oxidative Stress: Protein carbonyl levels in the cerebral cortex were measured as a marker of oxidative damage.[10]
-
In Vivo Inflammation Models
-
Animal Models: Predominantly rats and mice.
-
Induction Models: Common models included paw edema, acute liver injury, and asthma.
-
Treatment: Rosmarinus officinalis extracts or its isolated compounds (carnosic acid, rosmarinic acid) were administered via gavage or intraperitoneal injection.
-
Biomarker Analysis: A range of inflammatory and oxidative stress markers were evaluated, including TNF-α, IL-1β, IL-6, IL-10, myeloperoxidase (MPO), catalase (CAT), glutathione (B108866) (GSH), and malondialdehyde (MDA).[7][8]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and other rosemary constituents are underpinned by their modulation of key cellular signaling pathways.
References
- 1. Network pharmacology mechanism of Rosmarinus officinalis L.(Rosemary) to improve cell viability and reduces apoptosis in treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials [mdpi.com]
- 3. Therapeutic effects of rosemary (Rosmarinus officinalis L.) and its active constituents on nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosmarinus officinalis L. (rosemary) as therapeutic and prophylactic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering Neuroprotective Effect of Rosmarinus officinalis L. (syn. Salvia rosmarinus Spenn.) through Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation | MDPI [mdpi.com]
- 8. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Rosmadial
Key Safety and Hazard Information
Rosmadial is a natural compound found in plants such as Rosmarinus officinalis (rosemary).[1] While toxicological data for the pure compound is limited, Safety Data Sheets for rosemary-derived products indicate several potential hazards that should be considered when handling and disposing of this compound.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | May be flammable as a liquid and vapor.[2][3][4][5] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3][4][5] |
| Skin Sensitization | May cause an allergic skin reaction.[2][3][5] | Wear protective gloves, protective clothing, eye protection, and face protection.[2][5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2][3][5] | Avoid release to the environment.[2][5] |
| Organ Toxicity | May cause damage to organs if swallowed.[2][3] | Do not eat, drink or smoke when using this product. |
Step-by-Step Disposal Protocol
The following protocol provides a clear, sequential guide for the safe disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste disposal and information inferred from related substances.
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound as chemical waste. This includes unused product, solutions, contaminated personal protective equipment (PPE), and labware.
-
Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.
-
-
Containerization :
-
Use a designated, leak-proof, and clearly labeled waste container compatible with organic compounds.
-
The label should prominently display "Hazardous Waste" and "this compound." List all constituents of the waste, including any solvents used.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from heat, sparks, and open flames and have secondary containment to manage potential spills.
-
-
Disposal :
-
Arrange for the collection and disposal of this compound waste through your institution's licensed hazardous waste disposal service.
-
Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [6]
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.[6]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Rosmadial
Essential Safety and Handling Guide for Rosmadial
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It includes operational procedures, personal protective equipment (PPE) recommendations, disposal plans, and a detailed experimental protocol for investigating its effects on cellular signaling pathways.
Safety and Handling
Personal Protective Equipment (PPE) Summary:
The following table summarizes the recommended PPE for handling Rosmarinus Officinalis Leaf Oil, which contains this compound. These recommendations are based on potential hazards such as skin and eye irritation, and flammability.[1][2]
| Protection Type | Recommended Equipment | Specifications & Handling Notes |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for tears or holes before use. Wash hands thoroughly after handling. |
| Skin and Body | Laboratory coat | Should be fully buttoned. Consider a disposable Tyvek suit for full-body coverage during large-scale operations. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Respiratory protection may be necessary if handling large quantities or if there is a risk of aerosolization. |
Storage and Handling:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources as Rosemary oil is flammable.[1][2]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention or call a poison control center.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Unused this compound: Collect in a designated, labeled, and sealed container for chemical waste.
-
Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Experimental Protocol: Investigating the Effect of this compound on the PI3K-Akt Signaling Pathway in a Cancer Cell Line
This protocol outlines a general workflow for treating a cancer cell line with this compound and analyzing its impact on the PI3K-Akt signaling pathway, which is often dysregulated in cancer.
1. Isolation and Purification of this compound (Optional):
If pure this compound is not commercially available, it can be isolated from Rosemary extract using techniques like flash chromatography. A general procedure involves: I. Extraction of dried rosemary leaves with a suitable solvent (e.g., methanol). II. Concentration of the extract. III. Fractionation of the crude extract using a silica (B1680970) gel column with a gradient of solvents of increasing polarity. IV. Identification and pooling of fractions containing this compound, monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
2. Cell Culture and Treatment:
3. Western Blot Analysis for PI3K-Akt Pathway Proteins:
Signaling Pathway Diagram
The following diagram illustrates the PI3K-Akt signaling pathway, a key pathway in regulating cell growth, proliferation, and survival.
Caption: A simplified diagram of the PI3K-Akt signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for investigating the effects of this compound on a cancer cell line.
Caption: Workflow for analyzing this compound's effect on cell signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
